molecular formula C6H7BrN2 B1289001 5-Bromo-2-methylpyridin-3-amine CAS No. 914358-73-9

5-Bromo-2-methylpyridin-3-amine

Cat. No.: B1289001
CAS No.: 914358-73-9
M. Wt: 187.04 g/mol
InChI Key: CBAXYISWNGGXOZ-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpyridin-3-amine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAXYISWNGGXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620889
Record name 5-Bromo-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914358-73-9
Record name 5-Bromo-2-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914358-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of 5-Bromo-2-methylpyridin-3-amine, a heterocyclic building block with applications in medicinal chemistry and materials science.

Molecular and Physical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a clear reference for key quantitative data.

PropertyValueSource
Molecular Formula C6H7BrN2[1][2]
Molecular Weight 187.04 g/mol [1][2][3][4]
IUPAC Name This compound[2]
CAS Number 914358-73-9[1][2]
Canonical SMILES CC1=NC=C(C(=C1)N)Br
InChI InChI=1S/C6H7BrN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3[2]
InChIKey CBAXYISWNGGXOZ-UHFFFAOYSA-N[2]

Molecular Structure

The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and an amine group at the 3-position. This arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.

Figure 1: 2D molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary to chemical suppliers or are detailed in specific research publications. For researchers requiring this compound, it is recommended to consult the documentation provided by the supplier, which often includes certificates of analysis with data from techniques such as NMR, HPLC, and LC-MS. These documents provide confirmation of the compound's identity and purity.

For synthetic procedures, a thorough literature search of chemical databases such as PubChem, SciFinder, or Reaxys is advised, using the CAS number (914358-73-9) to identify relevant publications detailing its synthesis.

Logical Workflow for Compound Information Retrieval

The process of gathering and verifying information about a chemical compound like this compound follows a structured workflow.

workflow A Identify Compound (this compound) B Search Chemical Databases (e.g., PubChem, CAS) A->B C Retrieve Identifiers (CAS No., MF, MW) B->C D Obtain Structural Information (SMILES, InChI) B->D E Synthesize or Procure Compound C->E D->E F Analytical Characterization (NMR, MS, HPLC) E->F G Application in Research (e.g., Drug Discovery) F->G

Figure 2: Workflow for chemical compound information retrieval and use.

References

3-Amino-5-bromo-2-methylpyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available characterization data and synthetic methodologies for 3-Amino-5-bromo-2-methylpyridine. Due to the limited availability of comprehensive data for this specific isomer, this document also includes data for related isomers to offer a broader context for researchers in the field.

Physicochemical Properties

The fundamental physicochemical properties of 3-Amino-5-bromo-2-methylpyridine are summarized below.

PropertyValueSource
CAS Number 914358-73-9VSNCHEM[1]
Molecular Formula C₆H₇BrN₂VSNCHEM[1]
Molecular Weight 187.04 g/mol VSNCHEM[1]

Spectroscopic Data

Detailed spectroscopic data for 3-Amino-5-bromo-2-methylpyridine is limited in publicly accessible databases. However, a proton NMR spectrum is available. For comparative purposes, more extensive spectroscopic data for the isomers, 2-Amino-5-bromo-3-methylpyridine and 2-Amino-3-bromo-5-methylpyridine, are also presented.

3-Amino-5-bromo-2-methylpyridine (CAS: 914358-73-9)
Data TypeDetails
¹H NMR A proton NMR spectrum is available through ChemicalBook.[2]
Characterization Data of Isomers

For the purpose of aiding researchers, the following tables summarize the more readily available data for key isomers of 3-Amino-5-bromo-2-methylpyridine.

Table 1: Characterization Data for 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5)

Data TypeValueSource
Melting Point 88-95 °CSigma-Aldrich
94 °CLab Pro Inc[3]
Mass Spectrometry GC-MS data available.PubChem[4]
IR Spectroscopy FTIR and ATR-IR spectra available.PubChem[4]
Raman Spectroscopy FT-Raman spectrum available.PubChem[4]

Table 2: Characterization Data for 2-Amino-3-bromo-5-methylpyridine (CAS: 17282-00-7)

Data TypeValueSource
¹H NMR Spectrum available.ChemicalBook[5]
Mass Spectrometry Electron ionization mass spectrum available.NIST WebBook[6]
IR Spectroscopy IR Spectrum available.NIST WebBook[6]

Experimental Protocols

Detailed experimental protocols for the synthesis of 3-Amino-5-bromo-2-methylpyridine are not extensively documented. However, protocols for its use in further reactions, such as Suzuki cross-coupling, and for the synthesis of its isomers are available and provide valuable insights into its reactivity and potential synthetic routes.

Suzuki Cross-Coupling of 5-bromo-2-methylpyridin-3-amine

A general procedure for the Suzuki cross-coupling reaction of this compound (an alternative name for 3-Amino-5-bromo-2-methylpyridine) with various arylboronic acids has been reported.[7]

Procedure:

  • In a Schlenk flask, mix this compound (0.2 g), tetrakis(triphenylphosphine)palladium (5 mol %), and 1,4-dioxane (2 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL).

  • Stir the reaction mixture at 85–95 °C for over 15 hours.

  • After cooling to room temperature, filter the mixture.

  • Dilute the filtrate with ethyl acetate (50 mL) for further purification.

Suzuki_Coupling reagents This compound Pd(PPh3)4 1,4-dioxane stir1 Stir at RT 30 min reagents->stir1 addition Add: Arylboronic acid K3PO4 H2O stir1->addition heat Stir at 85-95 °C >15 hours addition->heat cool Cool to RT heat->cool filter Filter cool->filter dilute Dilute with Ethyl Acetate filter->dilute product Coupled Product dilute->product

Caption: Suzuki Cross-Coupling Workflow.

Synthesis of 2-bromo-5-methylpyridin-3-amine (Isomer)

A synthetic route to the isomer 2-bromo-5-methylpyridin-3-amine from 2-bromo-5-methyl-3-nitropyridine has been described.[8]

Procedure:

  • Slowly add acetic acid (5 mL) dropwise to iron powder (1.11 g, 19.8 mmol) and heat the mixture to 80 °C.

  • Add a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in acetic acid (5 mL) dropwise over 20 minutes.

  • Continue stirring for 30 minutes after the addition is complete.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through Celite.

  • The subsequent workup involves neutralization with sodium bicarbonate, extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentration to yield the product.

Isomer_Synthesis start Iron Powder Acetic Acid heat1 Heat to 80 °C start->heat1 add_nitro Add 2-bromo-5-methyl-3-nitropyridine in Acetic Acid (20 min) heat1->add_nitro stir1 Stir for 30 min add_nitro->stir1 stir2 Stir at RT 16 hours stir1->stir2 dilute_filter Dilute with EtOAc Filter through Celite stir2->dilute_filter workup Neutralization Extraction Drying Concentration dilute_filter->workup product 2-bromo-5-methylpyridin-3-amine workup->product

Caption: Synthesis of 2-bromo-5-methylpyridin-3-amine.

References

In-Depth Technical Guide: Safety Data for 5-Bromo-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a summary of available safety information for 5-Bromo-2-methylpyridin-3-amine (CAS No. 914358-73-9). It is intended for informational purposes for a professional audience and should not replace a formal risk assessment or the guidance of a qualified safety professional. Much of the quantitative toxicological and ecological data for this specific compound has not been published. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.

Chemical Identification and Physical Properties

This compound is a brominated aminopyridine derivative used as a research chemical and in the synthesis of more complex molecules.[1][2] Its identification and key physical and chemical properties are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Synonyms 3-Amino-5-bromopicoline, 5-BROMO-2-METHYL-3-PYRIDINAMINEPubChem[3], ECHEMI[4]
CAS Number 914358-73-9PubChem[3], ECHEMI[4]
Molecular Formula C₆H₇BrN₂PubChem[3]
Molecular Weight 187.04 g/mol PubChem[3]
Physical State Solid (presumed, based on handling information)General
Melting/Freezing Point No data availableECHEMI[4]
Boiling Point No data availableECHEMI[4]
Solubility No data availableGeneral

Hazard Identification and Classification

Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, this compound is considered a hazardous substance.[3]

Hazard ClassificationCategoryGHS CodeDescription
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[3][5]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319Causes serious eye irritation.[3][5]
Specific target organ toxicity (single exposure)Category 3H335May cause respiratory irritation.[5]

GHS Pictograms:

  • alt text

Signal Word: Warning [5]

Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[5]

Precautionary Statements: [3][5]

  • Prevention: P261, P264, P271, P280

  • Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364

  • Storage: P403+P233, P405

  • Disposal: P501

Toxicological and Ecological Data

Data PointValue
Acute Oral Toxicity (LD50) No data available
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available
Carcinogenicity No data available
Mutagenicity No data available
Teratogenicity No data available
Toxicity to Fish No data available[6]
Toxicity to Daphnia No data available[6]
Toxicity to Algae No data available[6]
Persistence and Degradability No data available
Bioaccumulative Potential No data available
Mobility in Soil No data available

Experimental Protocols & Methodologies

Specific experimental protocols for the safety evaluation of this compound are not detailed in the available safety data sheets. However, one publication outlines its use in a Suzuki cross-coupling reaction.

Synthesis of N-[5-Bromo-2-methylpyridine-3-yl]acetamide (Protocol Summary) [2]

  • Reactants: A solution of 5-bromo-2-methylpyridine-3-amine (1, 2 g), acetic anhydride (1.95 g), and acetonitrile (20 mL) is prepared under a nitrogen atmosphere.

  • Catalyst: A few drops of 96% H₂SO₄ are added.

  • Reaction Conditions: The mixture is stirred at 60 °C for 30 minutes, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is evaporated and cooled to room temperature. Water is added dropwise to precipitate the product.

  • Purification: The mixture is stirred for approximately one hour, filtered, and the resulting solid is washed with deionized water and dried.

This protocol illustrates a common synthetic application but does not provide safety-specific experimental data.

Safe Handling and Emergency Procedures

Given the lack of specific data, general safe handling procedures for hazardous solid aminopyridines should be strictly followed.

Engineering Controls:

  • Work should be conducted in a properly functioning chemical fume hood.[7]

  • Emergency eye wash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE): [6][8]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, double-gloving recommended) and a lab coat.[7] Ensure full-length pants and closed-toe shoes are worn.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

General Hygiene:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[9]

Emergency Response Workflow

The following diagram outlines the logical steps for responding to an accidental exposure to this compound.

G Workflow for Accidental Exposure Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_procedures First Aid Procedures cluster_medical Medical Attention Exposure Accidental Exposure Occurs Inhalation Inhalation Skin_Contact Skin Contact Eye_Contact Eye Contact Ingestion Ingestion Move_Fresh_Air Move to fresh air. Provide oxygen or artificial respiration if needed. Inhalation->Move_Fresh_Air Wash_Skin Remove contaminated clothing. Wash skin with soap and plenty of water for 15+ minutes. Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical Seek immediate medical attention. Bring SDS with you. Move_Fresh_Air->Seek_Medical Wash_Skin->Seek_Medical Rinse_Eyes->Seek_Medical Rinse_Mouth->Seek_Medical

Caption: Workflow for responding to accidental exposure.

Spill Management Protocol

In the event of a spill, the following general procedure should be followed.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spill from spreading or entering drains.

  • Clean-up:

    • Wear appropriate PPE (respirator, gloves, eye protection, lab coat).

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a suitable, labeled container for chemical waste.[8]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste according to institutional and local regulations.

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and ensure safety.

ParameterRecommendation
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
Incompatible Materials Strong oxidizing agents, strong acids.
Chemical Stability Stable under recommended storage conditions. No data available on specific hazardous reactions or decomposition products.[10]
SDS Section Interrelationship Diagram

The following diagram illustrates the logical relationship between key sections of a Safety Data Sheet for assessing chemical risk.

G Logical Flow of SDS Information for Risk Assessment cluster_id Identification cluster_hazards Hazard Assessment cluster_control Control Measures cluster_response Emergency Response S1 Section 1: Identification (CAS, Name) S3 Section 3: Composition S1->S3 S2 Section 2: Hazard Identification (GHS, Statements) S3->S2 S8 Section 8: Exposure Controls/PPE S2->S8 S7 Section 7: Handling and Storage S2->S7 S4 Section 4: First-Aid Measures S2->S4 S5 Section 5: Fire-Fighting Measures S2->S5 S6 Section 6: Accidental Release S2->S6 S9 Section 9: Physical/Chemical Properties S9->S2 S11 Section 11: Toxicological Information S11->S2 S7->S8

Caption: Interrelationship of key SDS sections for risk assessment.

References

A Technical Guide to the Solubility of 5-Bromo-2-methylpyridin-3-amine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-methylpyridin-3-amine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining its solubility in a range of common laboratory solvents. Additionally, a logical workflow for solubility testing is presented to guide researchers in their experimental design.

Physicochemical Properties

This compound is a substituted pyridine with the molecular formula C₆H₇BrN₂.[1] Its structure, incorporating a polar amine group and a pyridine ring, along with a less polar methyl group and a bromine atom, results in a molecule of mixed polarity. This structural composition is a key determinant of its solubility behavior in various solvents.

Key Physicochemical Data:

PropertyValue
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol [1][2]
Appearance Typically an off-white to pale yellow solid or powder.
Melting Point Not consistently reported, with ranges such as 88-95 °C for a similar isomer.[3]

Expected Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is expected to be influenced by the polarity of the solvent.[4] The presence of the amine and pyridine nitrogen atoms allows for hydrogen bonding, suggesting potential solubility in polar protic solvents. The aromatic ring and methyl group contribute to some non-polar character, which may allow for some solubility in less polar organic solvents.

Given its basic amine group, the solubility of this compound is expected to increase significantly in acidic solutions due to the formation of a more polar and water-soluble ammonium salt.

Quantitative Solubility Data

As of the latest literature review, a comprehensive, publicly available dataset of quantitative solubility values for this compound in various common laboratory solvents is not available. Researchers are encouraged to determine these values experimentally based on their specific laboratory conditions and requirements. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimental Solubility of this compound (Template)

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations
Water
Ethanol
Methanol
Isopropanol
Acetone
Acetonitrile
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Tetrahydrofuran (THF)
Ethyl Acetate
Dichloromethane (DCM)
Chloroform
Toluene
Hexanes

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for qualitatively and semi-quantitatively determining the solubility of a solid compound like this compound in various solvents.

This protocol provides a straightforward method to assess whether the compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

  • This compound

  • A selection of common laboratory solvents (see Table 1)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

  • Graduated pipette or cylinder

Procedure:

  • Add approximately 25 mg of this compound to a clean, dry test tube.[5]

  • Add 0.75 mL of the selected solvent to the test tube in small portions.[5]

  • After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[6]

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If some solid remains, it is partially soluble or insoluble.

  • Record your observations.

This protocol determines the solubility in acidic and basic solutions, which can indicate the presence of basic or acidic functional groups.[7]

Materials:

  • This compound

  • Deionized water

  • 5% Hydrochloric Acid (HCl) solution

  • 5% Sodium Hydroxide (NaOH) solution

  • Small test tubes

  • Spatula

  • pH paper

Procedure:

  • Water Solubility: First, determine the solubility in deionized water following the general qualitative protocol (4.1).

  • Acid Solubility: If the compound is insoluble in water, add approximately 25 mg of this compound to a test tube containing 0.75 mL of 5% HCl solution. Shake vigorously and observe for dissolution. Solubility in 5% HCl indicates the presence of a basic functional group (e.g., an amine).[5][7]

  • Base Solubility: If the compound is insoluble in water, add approximately 25 mg of this compound to a test tube containing 0.75 mL of 5% NaOH solution. Shake vigorously and observe. Solubility in 5% NaOH would suggest an acidic functional group.

This protocol can be used to assess how temperature affects the solubility of the compound.

Materials:

  • This compound

  • Selected solvent(s)

  • Test tubes

  • Water bath or heating block with temperature control

  • Thermometer

Procedure:

  • Prepare a saturated solution of this compound in a chosen solvent at room temperature by adding an excess of the solid to the solvent and stirring until no more solid dissolves.

  • Place the test tube in a water bath and slowly increase the temperature in increments (e.g., 10 °C).

  • At each temperature increment, observe if more of the solid dissolves. This indicates that solubility increases with temperature.

  • Conversely, a saturated solution can be prepared at an elevated temperature and then slowly cooled to observe the temperature at which precipitation begins.

Logical Workflow for Solubility Testing

The following diagram illustrates a systematic approach to determining the solubility characteristics of this compound.

Solubility_Workflow Solubility Testing Workflow for this compound start Start: Weigh ~25mg of This compound add_water Add 0.75mL Water Shake Vigorously start->add_water is_soluble_water Soluble in Water? add_water->is_soluble_water class_sa Class SA: Likely a low MW polar compound is_soluble_water->class_sa Yes add_hcl Add 0.75mL 5% HCl Shake Vigorously is_soluble_water->add_hcl No test_organic Test in Common Organic Solvents (e.g., Ethanol, DMSO, DCM) class_sa->test_organic is_soluble_hcl Soluble in 5% HCl? add_hcl->is_soluble_hcl class_b Class B: Likely an amine (Basic) is_soluble_hcl->class_b Yes add_naoh Add 0.75mL 5% NaOH Shake Vigorously is_soluble_hcl->add_naoh No class_b->test_organic is_soluble_naoh Soluble in 5% NaOH? add_naoh->is_soluble_naoh class_a Class A: Likely an acid (Acidic) is_soluble_naoh->class_a Yes insoluble Insoluble in aqueous solutions is_soluble_naoh->insoluble No class_a->test_organic insoluble->test_organic end End: Characterize Solubility Profile test_organic->end

Caption: A flowchart outlining the systematic process for determining the solubility class of this compound.

Conclusion

References

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-methylpyridin-3-amine (CAS No. 914358-73-9).[1] This document is intended to serve as a critical resource for researchers, scientists, and professionals in the drug development industry to ensure the integrity and longevity of this important chemical intermediate.

Core Stability Profile and Storage Recommendations

This compound is a solid chemical that is generally stable when stored under appropriate conditions. However, its stability can be compromised by exposure to high temperatures, light, and incompatible materials. The following table summarizes the key stability and storage parameters for this compound.

ParameterRecommendation/DataRationale & References
Storage Temperature Store in a cool, dark place. Room temperature is generally acceptable.To minimize the rate of potential thermal degradation. Some sources suggest refrigeration (4°C) for long-term storage.[2]
Light Exposure Protect from light.Pyridine and its derivatives can be susceptible to photodegradation. Storing in amber vials or in a dark cabinet is recommended.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation, which is a likely degradation pathway for aminopyridines. Some suppliers specifically recommend this.[3]
Moisture/Humidity Keep container tightly closed in a dry and well-ventilated place.The amino group can be sensitive to hydrolysis, and the compound is a solid that should be protected from moisture to prevent clumping and potential degradation.
Incompatible Materials Store away from strong oxidizing agents.The amine functional group is susceptible to oxidation.
Physical Form Solid.
Thermal Stability Decomposes at high temperatures, potentially releasing toxic fumes. A related compound, 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine, has a decomposition temperature of 217 °C.[4] While not directly applicable, this suggests that substituted aminopyridines can have moderate to high thermal stability. The thermal decomposition of pyridine itself is known to proceed via radical pathways.[5]

Predicted Degradation Pathways

DegradationPathways Predicted Degradation Pathways for this compound cluster_stressors Stress Factors cluster_molecule This compound cluster_degradation Potential Degradation Pathways & Products Oxidizing_Agents Oxidizing Agents (e.g., H2O2) Oxidation Oxidation Oxidizing_Agents->Oxidation Heat Heat Heat->Oxidation Hydrolysis Hydrolysis Heat->Hydrolysis Light Light (UV/Vis) Photolysis Photolysis Light->Photolysis pH Acid/Base pH->Hydrolysis Molecule This compound Molecule->Oxidation Molecule->Hydrolysis Molecule->Photolysis N_Oxide N-Oxide Derivatives Oxidation->N_Oxide Nitro_Derivatives Nitro Derivatives Oxidation->Nitro_Derivatives Hydroxylated_Products Hydroxylated Pyridines Hydrolysis->Hydroxylated_Products Ring_Cleavage Ring Cleavage Products Photolysis->Ring_Cleavage Dehalogenation Dehalogenated Species Photolysis->Dehalogenation ExperimentalWorkflow Stability Assessment Workflow cluster_setup 1. Method Development & Validation cluster_stress 2. Forced Degradation Study cluster_analysis 3. Analysis & Data Interpretation Develop_HPLC Develop HPLC Method Validate_Method Validate Method (Specificity, Linearity, etc.) Develop_HPLC->Validate_Method Prepare_Samples Prepare API Samples Validate_Method->Prepare_Samples Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Samples->Stress_Conditions Analyze_Samples Analyze Stressed Samples by HPLC Stress_Conditions->Analyze_Samples Peak_Purity Assess Peak Purity Analyze_Samples->Peak_Purity Identify_Degradants Identify & Characterize Degradants (LC-MS) Peak_Purity->Identify_Degradants Report Generate Stability Report Identify_Degradants->Report

References

A Technical Guide to Commercial Suppliers of 5-Bromo-2-methylpyridin-3-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the commercial availability of 5-Bromo-2-methylpyridin-3-amine, a crucial building block in pharmaceutical and chemical research. The document details suppliers, provides comparative quantitative data, and outlines potential synthetic applications to assist researchers, scientists, and professionals in drug development in sourcing this key chemical intermediate.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative. Its chemical structure and properties make it a versatile reagent in organic synthesis.

Molecular Structure of this compound:

Caption: Molecular Structure of this compound.

Below is a summary of its key chemical properties:

PropertyValueReference
CAS Number 914358-73-9[1][2][3]
Molecular Formula C6H7BrN2[1][2][3]
Molecular Weight 187.04 g/mol [1][2]
Purity NLT 98%[1]
Synonyms 3-Amino-5-bromo-2-methylpyridine, 5-BROMO-2-METHYL-3-PYRIDINAMINE[3]

Commercial Suppliers

The following table lists the commercial suppliers for This compound (CAS: 914358-73-9) .

SupplierWebsite/ReferenceNotes
Moldb moldb.comProvides the compound with a purity of NLT 98% and offers documentation such as NMR, HPLC, and LC-MS.[1]
Oakwood Chemical oakwoodchemical.comLists the compound and provides basic chemical properties.[2]
PubChem pubchem.ncbi.nlm.nih.govAggregates information and lists multiple suppliers.[3]

It is important to note that the isomer 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5) is more widely available. Researchers should carefully verify the CAS number before purchasing.

Isomer: 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5)

Due to its more frequent appearance in supplier catalogs, this section provides information on the common isomer, 2-Amino-5-bromo-3-methylpyridine.

Quantitative Data for 2-Amino-5-bromo-3-methylpyridine:

PropertyValueReference
CAS Number 3430-21-5[4][5]
Purity >98.0% (GC)(T), 97%
Appearance Light yellow to Brown powder to crystal
Melting Point 88-95 °C[5], 91.0 to 95.0 °C
Boiling Point 250.0±35.0 °C at 760 mmHg[5]
Density 1.6±0.1 g/cm3 [5]
Flash Point 105.0±25.9 °C[5]
Synonyms 2-Amino-5-bromo-3-picoline, 5-bromo-3-methylpyridin-2-amine[5]

Commercial Suppliers for 2-Amino-5-bromo-3-methylpyridine:

SupplierAvailable Quantities & PricingReference
Apollo Scientific 5g (£15.00), 25g (£22.00), 100g (£67.00), 500g (£242.00)[4]
Tokyo Chemical Industry (TCI) Inquire for details
Sigma-Aldrich Inquire for details
MedchemExpress Biochemical reagent for research use only[6]
NINGBO INNO PHARMCHEM CO.,LTD. Manufacturer, inquire for details[5]
CP Lab Safety 5g, for professional use only[7]

Experimental Protocols and Applications

Detailed experimental protocols for the use of this compound are typically specific to the research context and not publicly available in supplier documentation. However, the isomer 2-Amino-5-bromo-3-methylpyridine is cited for its use in the synthesis of several other compounds.

Synthetic Workflow Example:

The following diagram illustrates the potential synthetic pathways starting from 2-Amino-5-bromo-3-methylpyridine, as described in the literature.

G A 2-Amino-5-bromo-3-methylpyridine B 5-bromo-2-chloro-3-methylpyridine A->B C 2-azidopyridine 1-oxide A->C D 2-amino-5-bromo-3-methylpyridine 1-oxide A->D E 2,5-dibromo-3-methyl pyridine A->E F ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate A->F

Caption: Synthetic applications of 2-Amino-5-bromo-3-methylpyridine.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Handling of 5-Bromo-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methylpyridin-3-amine is a key building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of novel therapeutic agents. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and adherence to strict handling protocols are paramount to ensure laboratory safety. This technical guide provides an in-depth overview of the known hazards associated with this compound, detailed handling and storage procedures, emergency protocols, and a framework for risk assessment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is an irritant and is harmful if swallowed.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound:

Hazard ClassHazard CategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Data sourced from multiple safety data sheets.

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₆H₇BrN₂
Molecular Weight187.04 g/mol
AppearanceSolid (form may vary)
SolubilityNo data available

(Source: PubChem)[1]

Experimental Protocols for Safe Handling

Given the hazardous nature of this compound, the following protocols are mandatory for its handling and use in a laboratory setting. These are based on general best practices for handling substituted pyridines and other hazardous chemical intermediates.[2][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against accidental exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.To prevent skin contact and absorption.
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.
Lab Coat Full-length, buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection To be used inside a certified chemical fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To prevent inhalation of dust or vapors, which can cause respiratory irritation.
Engineering Controls
Control MeasureDescription
Chemical Fume Hood All weighing and handling of this compound should be conducted inside a properly functioning and certified chemical fume hood.
Ventilation The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Handling and Storage Procedures
  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood.

    • Use a spatula for transfers and avoid creating dust.

    • Close the container tightly immediately after use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly sealed.

    • Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

    • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Waste Disposal:

    • Dispose of waste in a designated, labeled hazardous waste container.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Never dispose of this material down the drain.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
  • Small Spills (within a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert laboratory personnel and the institutional safety officer.

    • Do not attempt to clean up the spill without appropriate training and equipment.

Visualization of Safety Protocols and Logical Relationships

Hazard Identification and Risk Mitigation Workflow

The following diagram illustrates a logical workflow for researchers to follow when planning to work with this compound.

Hazard_Mitigation_Workflow cluster_planning Planning Phase cluster_control Control Measures cluster_execution Execution Phase cluster_emergency Emergency Preparedness start Start: New Experiment with This compound review_sds Review Safety Data Sheet (SDS) start->review_sds identify_hazards Identify Hazards: - Skin/Eye Irritation - Harmful if Swallowed - Respiratory Irritant review_sds->identify_hazards assess_risk Assess Risks of Experimental Procedure identify_hazards->assess_risk select_ppe Select Appropriate PPE: - Gloves (double) - Goggles - Lab Coat assess_risk->select_ppe eng_controls Implement Engineering Controls: - Chemical Fume Hood assess_risk->eng_controls emergency_plan Review Emergency Procedures: - Spill Response - First Aid assess_risk->emergency_plan handling_protocol Define Safe Handling Protocol select_ppe->handling_protocol eng_controls->handling_protocol conduct_experiment Conduct Experiment handling_protocol->conduct_experiment waste_disposal Proper Waste Disposal conduct_experiment->waste_disposal decontamination Decontaminate Work Area waste_disposal->decontamination emergency_plan->conduct_experiment GHS_Pathway cluster_hazards Identified GHS Hazards cluster_precautions Mandatory Precautionary Statements substance This compound H302 H302: Harmful if swallowed substance->H302 H315 H315: Causes skin irritation substance->H315 H319 H319: Causes serious eye irritation substance->H319 H335 H335: May cause respiratory irritation substance->H335 P301 P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell H302->P301 P280 P280: Wear protective gloves/protective clothing/eye protection/face protection H315->P280 P302 P302+P352: IF ON SKIN: Wash with plenty of water H315->P302 H319->P280 P305 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing H319->P305 P261 P261: Avoid breathing dust/fume/gas/mist/vapours/spray H335->P261

References

An In-depth Technical Guide to 5-Bromo-2-methylpyridin-3-amine and Its Derivatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methylpyridin-3-amine, a versatile heterocyclic building block crucial in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, and key synthetic applications. Furthermore, it presents detailed experimental protocols for its derivatization and for the biological evaluation of its analogues, offering a valuable resource for researchers in drug discovery and chemical synthesis.

Chemical Identity and Synonyms

This compound is a substituted pyridine derivative with a bromine atom at the 5-position, a methyl group at the 2-position, and an amine group at the 3-position. Its unique substitution pattern makes it a valuable intermediate for introducing the 2-methyl-3-aminopyridine scaffold into more complex molecules.[1] This compound is known by several synonyms, which are essential to recognize when searching chemical databases and literature.

Identifier Type Value
IUPAC Name This compound[2]
CAS Number 914358-73-9[2]
Molecular Formula C₆H₇BrN₂[2]
Molecular Weight 187.04 g/mol [2]
Synonyms 3-Amino-5-bromo-2-methylpyridine, 5-BROMO-2-METHYL-3-PYRIDINAMINE, 3-Amino-5-bromopicoline, 5-bromo-2-methyl-pyridin-3-ylamine[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction setup, and potential formulation as part of a larger bioactive molecule.

Property Value Source
XLogP3 1.3PubChem[2]
Topological Polar Surface Area 38.9 ŲPubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 0PubChem[2]
Exact Mass 185.97926 DaPubChem[2]
Monoisotopic Mass 185.97926 DaPubChem[2]
Heavy Atom Count 9PubChem[2]
Complexity 97.1PubChem[2]

Role in Chemical Synthesis: The Suzuki Cross-Coupling Reaction

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[1] The bromine atom at the 5-position serves as an efficient leaving group for the coupling reaction.[1]

A study by Akter et al. (2017) describes the synthesis of a series of novel pyridine derivatives via the Suzuki cross-coupling reaction of this compound with various arylboronic acids.[3] This work highlights the compound's utility in generating molecular diversity for biological screening.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

The following is a general experimental protocol for the Suzuki cross-coupling reaction of this compound with arylboronic acids, as adapted from the literature.[3]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Silica gel for column chromatography

  • Schlenk flask

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask.

  • Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.

  • Heat the mixture to 85–95 °C and continue stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter to remove insoluble inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-2-methylpyridin-3-amine derivative.

  • Characterize the final product using techniques such as NMR (¹H, ¹³C), mass spectrometry, and melting point analysis.

Experimental Workflow: Suzuki Cross-Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Reactants: - this compound - Arylboronic Acid - Pd(PPh3)4 - K3PO4 Inert_Atmosphere Establish Inert Atmosphere Reactants->Inert_Atmosphere Solvents Add Degassed Solvents Inert_Atmosphere->Solvents Stir_RT Stir at RT (30 min) Solvents->Stir_RT Heat Heat to 85-95 °C (12-18 h) Stir_RT->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Dilute_Filter Dilute & Filter Cool->Dilute_Filter Wash Wash with Water & Brine Dilute_Filter->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS, m.p.) Purify->Characterize

Caption: Workflow for the Suzuki cross-coupling of this compound.

Biological Activities of Derivatives and Relevant Assay Protocols

While information on the specific biological targets and signaling pathways of this compound itself is limited in the public domain, its derivatives have been investigated for various biological activities. For instance, the pyridine derivatives synthesized by Akter et al. (2017) were evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities.[3] Such screening assays are fundamental in the early stages of drug discovery.

Biofilm Inhibition Assay

Bacterial biofilms are a significant concern in clinical settings due to their resistance to antibiotics. The following is a generalized protocol for a biofilm inhibition assay using the crystal violet staining method.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Microplate reader

Procedure:

  • Prepare an overnight culture of the bacterial strain in the appropriate growth medium.

  • Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.01).

  • In a 96-well plate, add the diluted bacterial culture to each well.

  • Add serial dilutions of the test compounds to the wells. Include positive (bacteria with no compound) and negative (medium only) controls.

  • Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, discard the planktonic bacteria by gently inverting and tapping the plate.

  • Wash the wells with PBS to remove non-adherent cells.

  • Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Discard the crystal violet solution and wash the plate with water until the unbound stain is removed.

  • Air dry the plate.

  • Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Measure the absorbance at 595 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated relative to the untreated control.

Hemolytic Activity Assay

Hemolytic activity assays are important for assessing the toxicity of compounds on red blood cells.

Materials:

  • Freshly collected red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Test compounds

  • Positive control (e.g., Triton X-100 for 100% lysis)

  • Negative control (PBS for 0% lysis)

  • 96-well U-bottom plate

  • Centrifuge

  • Microplate reader

Procedure:

  • Wash the RBCs with PBS by repeated centrifugation and resuspension.

  • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • In a 96-well plate, add serial dilutions of the test compounds.

  • Add the RBC suspension to each well.

  • Include positive and negative controls.

  • Incubate the plate at 37°C for 1-2 hours.

  • Centrifuge the plate to pellet the intact RBCs.

  • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).

  • The percentage of hemolysis is calculated relative to the positive control.

Biological Assay Workflow

BioAssay_Workflow cluster_biofilm Biofilm Inhibition Assay cluster_hemolysis Hemolytic Activity Assay B_Prep Prepare Bacterial Culture & Compound Dilutions B_Incubate Incubate for Biofilm Formation B_Prep->B_Incubate B_Wash_Stain Wash & Stain with Crystal Violet B_Incubate->B_Wash_Stain B_Solubilize Solubilize Stain B_Wash_Stain->B_Solubilize B_Read Read Absorbance (595 nm) B_Solubilize->B_Read H_Prep Prepare RBC Suspension & Compound Dilutions H_Incubate Incubate with RBCs H_Prep->H_Incubate H_Centrifuge Centrifuge to Pellet RBCs H_Incubate->H_Centrifuge H_Supernatant Transfer Supernatant H_Centrifuge->H_Supernatant H_Read Read Absorbance (e.g., 450 nm) H_Supernatant->H_Read

Caption: General workflows for biofilm inhibition and hemolytic activity assays.

Application in Drug Discovery: A Note on Kinase Inhibition

Representative Signaling Pathway: p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. The development of inhibitors for kinases within this pathway is a major focus of drug discovery.

p38_Pathway cluster_pathway p38 MAP Kinase Signaling Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Response Inflammatory Response Substrates->Response leads to Inhibitor Pyridinylimidazole Inhibitor (Derived from aminopyridine scaffold) Inhibitor->p38 inhibits

Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.

Conclusion

This compound is a foundational building block in modern chemical synthesis, particularly for the development of novel compounds in the pharmaceutical and materials science sectors. Its utility in Suzuki cross-coupling reactions allows for the efficient generation of diverse molecular libraries. While the biological profile of the parent compound is not extensively documented, its derivatives have shown promise in preliminary biological screenings, and the core aminopyridine scaffold is of significant interest in kinase inhibitor design. The experimental protocols and workflows provided in this guide offer a practical resource for researchers aiming to leverage this versatile compound in their research and development endeavors.

References

The Strategic Utility of 5-Bromo-2-methylpyridin-3-amine in Modern Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylpyridin-3-amine is a highly versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique trifunctionalized pyridine core, featuring a reactive bromine atom, a nucleophilic amino group, and a strategic methyl group, offers a powerful platform for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the development of novel therapeutic agents. We will delve into its synthetic utility, highlight key biological activities of its derivatives, provide detailed experimental protocols, and visualize relevant biological pathways.

With the chemical formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol , this compound serves as a cornerstone for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[1][2] The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of various aryl and heteroaryl moieties.[2][3] The amino group, on the other hand, provides a crucial handle for constructing fused heterocyclic systems and for forming key hydrogen bond interactions with biological targets.[4]

Synthetic Applications and Methodologies

The strategic placement of the bromo and amino functionalities on the 2-methylpyridine scaffold allows for a wide range of chemical transformations, making it a prized intermediate in organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

One of the most prominent applications of this compound is its use as a substrate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine core and a variety of boronic acids, leading to the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives. These reactions are typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate, in a solvent mixture of dioxane and water.[3]

A general workflow for this synthetic approach is outlined below:

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound ReactionMixture Reaction Mixture This compound->ReactionMixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->ReactionMixture Pd(PPh3)4 Pd(PPh₃)₄ Catalyst Pd(PPh3)4->ReactionMixture K3PO4 K₃PO₄ Base K3PO4->ReactionMixture Dioxane/Water Dioxane/Water Solvent Dioxane/Water->ReactionMixture Heat Heat (85-95 °C) Heat->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Purification Column Chromatography Workup->Purification FinalProduct 5-Aryl-2-methylpyridin-3-amine Purification->FinalProduct

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.[3]

To a Schlenk flask containing this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and 1,4-dioxane are added. The mixture is stirred at room temperature for 30 minutes. Subsequently, the corresponding arylboronic acid (1.1 eq), potassium phosphate (2.2 eq), and water are added. The reaction mixture is then heated to 85–95 °C and stirred for over 15 hours. After cooling to room temperature, the mixture is filtered and diluted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 5-aryl-2-methylpyridin-3-amine derivative.

Synthesis of N-Acyl Derivatives and Subsequent Couplings

The amino group of this compound can be readily acylated to form the corresponding acetamide derivative. This modification can be useful for altering the electronic properties of the molecule or for installing a different protecting group. The resulting N-acetylated compound can then undergo similar cross-coupling reactions.[3]

A solution of this compound (1.0 eq) and acetic anhydride (1.1 eq) in acetonitrile is stirred at 60 °C. A few drops of concentrated sulfuric acid are added, and stirring is continued for 30 minutes. The reaction mixture is then evaporated to dryness and cooled to room temperature. Water is added dropwise to precipitate the product. The solid is collected by filtration, washed with deionized water, and dried to yield N-[5-bromo-2-methylpyridine-3-yl]acetamide.

Biological Applications and Activity of Derivatives

Derivatives of this compound have shown promise in a variety of therapeutic areas, including antimicrobial, anti-thrombotic, and anticancer applications.

Antimicrobial and Biofilm Inhibition Activity

A series of novel 5-aryl-2-methylpyridin-3-amine derivatives, synthesized via Suzuki coupling, were evaluated for their biological activities. Notably, several of these compounds exhibited significant biofilm inhibition against Escherichia coli.[3]

Compound IDAryl SubstituentBiofilm Inhibition (%) against E. coli
4f 4-Fluorophenyl91.95
2h 2,4-Difluorophenyl87.36
2g 3,4-Difluorophenyl87.09
4a 4-Methylphenyl86.48
2f 4-Fluorophenyl84.30
4e 4-Chlorophenyl83.90
2a 4-Methylphenyl83.62
4c 4-Methoxyphenyl82.97
Data extracted from Khan, I. et al. (2017)[3]
Anti-thrombolytic Activity

The same study also investigated the anti-thrombolytic potential of these derivatives. The N-acetylated coupled products, in particular, showed varying degrees of clot lysis.[3]

Compound IDAryl SubstituentClot Lysis (%)
4b 3,5-Dimethylphenyl41.32
4d 4-Iodophenyl35.19
4c 4-Methoxyphenyl30.76
4i 3-Chloro-4-fluorophenyl28.63
4g 3,4-Difluorophenyl25.49
Data extracted from Khan, I. et al. (2017)[3]
Potential as Kinase Inhibitors in Cancer Therapy

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often forming crucial hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases.[5] While much of the specific research has focused on isomers such as 2-amino-5-bromo-4-methylpyridine, the structural similarities strongly suggest the potential of this compound derivatives in this area. For instance, derivatives of the structurally related 3-bromo-5-methylpyridin-2-amine have been utilized in the synthesis of pyridopyrimidinones that selectively inhibit the H1047R mutant of PI3Kα, a key enzyme in a critical cancer signaling pathway.[6]

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Mutations in PI3Kα are common in many cancers, leading to the constitutive activation of this pathway and uncontrolled cell growth. The development of mutant-selective inhibitors is a key strategy in targeted cancer therapy.

PI3K_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3Kα (H1047R mutant) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyridopyrimidinone Inhibitor Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition by a pyridopyrimidinone derivative.[6]

A general protocol to determine the in vitro potency of a synthesized compound against a target kinase is as follows:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, a suitable peptide substrate, and the test compound at various concentrations in a kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time.

  • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a commercial luminescent kinase assay kit.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its utility in constructing diverse molecular architectures through reactions like the Suzuki-Miyaura coupling has been well-demonstrated. The resulting derivatives have shown promising biological activities, including antimicrobial, anti-thrombotic, and potential anticancer properties. For drug development professionals, this compound represents a key starting material for the generation of novel compound libraries to be screened against a wide range of therapeutic targets. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential, particularly in the realm of kinase inhibition and other targeted therapies. The detailed synthetic protocols and biological data presented in this guide serve as a valuable resource for researchers aiming to leverage the unique chemical properties of this compound in their own research and development endeavors.

References

Spectroscopic Data and Experimental Protocols for 5-Bromo-2-methylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-methylpyridin-3-amine, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of confirmed mass spectrometry data, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on analogous compounds, and detailed experimental protocols for obtaining such data.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Mass Spectrometry (MS) Data

m/z Value Interpretation Notes
187/189[M]⁺Molecular ion peak, showing a characteristic 1:1 isotopic pattern for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment Notes
~7.8 - 8.0sH-6 (Pyridine)Expected to be a singlet due to the absence of adjacent protons.
~7.0 - 7.2sH-4 (Pyridine)Expected to be a singlet due to the absence of adjacent protons.
~3.5 - 4.5br s-NH₂ (Amine)Broad singlet, chemical shift is concentration-dependent and exchangeable with D₂O.
~2.4 - 2.6s-CH₃ (Methyl)Singlet, typical for a methyl group on a pyridine ring.

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment Notes
~150 - 155C-2 (Pyridine)Carbon bearing the methyl group.
~145 - 150C-6 (Pyridine)Aromatic carbon adjacent to the nitrogen.
~135 - 140C-3 (Pyridine)Carbon bearing the amino group.
~120 - 125C-4 (Pyridine)Aromatic carbon.
~105 - 110C-5 (Pyridine)Carbon bearing the bromine atom, shielded by bromine.
~20 - 25-CH₃ (Methyl)Methyl carbon.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3450 - 3300N-H stretch (asymmetric and symmetric)Medium
3100 - 3000C-H stretch (aromatic)Medium-Weak
2980 - 2850C-H stretch (aliphatic -CH₃)Medium-Weak
1620 - 1580C=C and C=N stretching (pyridine ring)Strong
1470 - 1430C-H bending (-CH₃)Medium
1350 - 1250C-N stretching (aromatic amine)Medium-Strong
1100 - 1000C-Br stretchMedium

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a compound of this nature and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule through the analysis of proton and carbon environments.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • The NMR spectra can be recorded on a 300 MHz, 400 MHz, or higher field spectrometer.

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A 90° pulse angle with a relaxation delay of 1-2 seconds is typically used.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR accessory.

  • Sample Application:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application:

    • Use the pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the IR spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, forming a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis:

    • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • An electron multiplier or other suitable detector records the abundance of each ion.

  • Data Analysis:

    • The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak provides the molecular weight of the compound. The isotopic pattern of the molecular ion is crucial for identifying the presence of bromine.

Mandatory Visualization

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data 1H and 13C Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Wavenumbers, Transmittance) IR->IR_Data MS_Data Mass Spectrum (m/z, Relative Abundance) MS->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

NMR_Workflow NMR Spectroscopy Experimental Workflow start Start dissolve Dissolve Sample in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire FID (1H and 13C) transfer->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum (Chemical Shifts, Integration) process->analyze end End analyze->end

Caption: Experimental workflow for NMR spectroscopy.

IR_MS_Workflow IR and MS Experimental Workflows cluster_ir IR (ATR) Workflow cluster_ms MS (EI) Workflow ir_start Start ir_sample Place Sample on ATR Crystal ir_start->ir_sample ir_acquire Acquire Spectrum ir_sample->ir_acquire ir_analyze Analyze Functional Groups ir_acquire->ir_analyze ir_end End ir_analyze->ir_end ms_start Start ms_intro Introduce Sample ms_start->ms_intro ms_ionize Ionize Sample (Electron Impact) ms_intro->ms_ionize ms_analyze Analyze Ions (m/z Ratio) ms_ionize->ms_analyze ms_detect Detect Ions ms_analyze->ms_detect ms_spectrum Generate Mass Spectrum ms_detect->ms_spectrum ms_end End ms_spectrum->ms_end

Caption: Experimental workflows for IR and MS analysis.

Methodological & Application

Synthesis of 5-Bromo-2-methylpyridin-3-amine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the chemical synthesis of 5-Bromo-2-methylpyridin-3-amine, a valuable building block in medicinal chemistry and drug development, from its precursor, 5-bromo-2-methyl-3-nitropyridine. The described method focuses on the reduction of the nitro group to an amine, a crucial transformation in the synthesis of various pharmaceutical intermediates.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The efficient and selective reduction of the nitro group in 5-bromo-2-methyl-3-nitropyridine is a critical step in its preparation. This document outlines a reliable and scalable laboratory procedure for this transformation, providing detailed experimental protocols and expected outcomes. The presented method utilizes a metal-acid reduction, a widely used and effective technique for the conversion of aromatic nitro compounds to their corresponding amines.

Reaction Scheme

The synthesis involves the reduction of the nitro group of 5-bromo-2-methyl-3-nitropyridine to an amine functionality using a suitable reducing agent, such as tin(II) chloride or iron in an acidic medium.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment
Reagent/MaterialGradeSupplier
5-bromo-2-methyl-3-nitropyridine≥98%Commercially Available
Tin(II) chloride dihydrate (SnCl₂·2H₂O)ACS reagent, ≥98%Commercially Available
Ethanol (EtOH)Anhydrous, ≥99.5%Commercially Available
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Commercially Available
Saturated sodium bicarbonate (NaHCO₃) solution-Prepared in-house
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS reagentCommercially Available
Round-bottom flask-Standard laboratory equipment
Reflux condenser-Standard laboratory equipment
Magnetic stirrer with heating plate-Standard laboratory equipment
Separatory funnel-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Detailed Synthesis Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methyl-3-nitropyridine (1.0 eq).

  • Addition of Reagents: Add ethanol to the flask to dissolve the starting material. To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq).

  • Reaction Conditions: The reaction mixture is then heated to reflux (approximately 78 °C for ethanol) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The ethanol is removed under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH ~8-9). The aqueous layer is extracted three times with ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValue
Molar Ratio (Substrate:SnCl₂·2H₂O)1 : 4-5
SolventEthanol
Reaction TemperatureReflux (~78 °C)
Reaction Time2-6 hours (monitor by TLC)
Typical Yield85-95%

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

SynthesisWorkflow start Start setup Reaction Setup: - 5-bromo-2-methyl-3-nitropyridine - Ethanol start->setup reagents Add Reducing Agent: - Tin(II) chloride dihydrate setup->reagents reaction Heat to Reflux (Monitor by TLC) reagents->reaction workup Cool and Concentrate reaction->workup neutralize Neutralize with NaHCO₃ and Extract with EtOAc workup->neutralize dry Dry with Na₂SO₄ and Concentrate neutralize->dry purify Purification (Column Chromatography if needed) dry->purify end End Product: This compound purify->end

Workflow for the synthesis of this compound.

Conclusion

The protocol described in this application note provides a robust and high-yielding method for the synthesis of this compound from 5-bromo-2-methyl-3-nitropyridine. This procedure is suitable for laboratory-scale synthesis and can be adapted for larger-scale production. The use of readily available reagents and straightforward purification techniques makes this a practical method for researchers in the field of medicinal chemistry and drug discovery.

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of paramount importance in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules. This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 5-Bromo-2-methylpyridin-3-amine with various arylboronic acids. The presence of both an amino group and a methyl group on the pyridine ring can influence the substrate's reactivity, and the conditions outlined herein are optimized to achieve efficient coupling.[1]

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an arylboronic acid). The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][3] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[4]

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki coupling of this compound.[5][6]

Materials:

  • This compound

  • Arylboronic acid (1.18 - 1.2 equivalents)[5][6]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)[5][6]

  • Potassium phosphate (K₃PO₄) (2.0 - 2.3 equivalents)[5][6]

  • 1,4-Dioxane (anhydrous)[1][6]

  • Water (degassed)[1][6]

  • Schlenk flask or reaction vial[5]

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.18 - 1.2 eq), and potassium phosphate (2.0 - 2.3 eq).[5][6]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[5][6] Subsequently, add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 2 mL of 1,4-dioxane and 0.5 mL of water).[5]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes.[5] Then, heat the mixture to 85–95 °C and stir vigorously.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[5][7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (e.g., 50 mL).[5] Filter the mixture and wash the organic layer with water and then with brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7] The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-methylpyridin-3-amine.[2]

Quantitative Data

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of this compound with various arylboronic acids using a Pd(PPh₃)₄ catalyst system.[6]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methyl-5-phenylpyridin-3-amine85
24-Methylphenylboronic acid2-Methyl-5-(p-tolyl)pyridin-3-amine82
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine88
44-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine78
54-Fluorophenylboronic acid5-(4-Fluorophenyl)-2-methylpyridin-3-amine80

Note: The experimental results suggest that the electronic nature of the substituents on the arylboronic acid (both electron-donating and electron-withdrawing groups) does not have a significant impact on the reaction rates or product yields under these conditions.[5]

Experimental Workflow Diagram

Suzuki_Coupling_Workflow A Reaction Setup: - this compound - Arylboronic Acid - K₃PO₄ B Inert Atmosphere: Evacuate & backfill with N₂ or Ar (3x) A->B C Catalyst & Solvent Addition: - Pd(PPh₃)₄ - 1,4-Dioxane/H₂O (4:1) B->C D Reaction: Stir at 85-95 °C for 15-24h C->D E Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine D->E F Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography E->F G Product: 5-Aryl-2-methylpyridin-3-amine F->G

Caption: General workflow for the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition (Ar-Br) center transmetalation_complex Ar-Pd(II)L₂(Ar') pd2_complex->transmetalation_complex Transmetalation (Ar'-B(OH)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product_complex Ar-Ar' transmetalation_complex->product_complex product_complex->pd0

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2-methylpyridin-3-amine. This versatile building block is a valuable starting material in the synthesis of a wide array of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein are essential for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds. For a versatile substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the 5-position. The pyridine ring, substituted with both an amino and a methyl group, presents a unique electronic and steric environment that can influence reactivity. The bromine atom at the 5-position serves as a key handle for these transformations. This guide covers several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

General Mechanism of Palladium-Catalyzed Cross-Coupling

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination. The cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with a suitable coupling partner (e.g., an organoboron compound in Suzuki coupling). The final step is reductive elimination, which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst.[1][2][3]

Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere to prevent the degradation of the catalyst and reagents. The reaction is then heated and monitored until completion, followed by a standard workup and purification procedure.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Weigh_Reactants Weigh Reactants: - this compound - Coupling Partner - Palladium Catalyst & Ligand - Base Add_Solvent Add Anhydrous Solvent Weigh_Reactants->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere (e.g., N2 or Ar) Add_Solvent->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Aqueous Workup & Extraction Quenching->Extraction Purification Dry, Concentrate, & Purify (e.g., Chromatography) Extraction->Purification

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 5-position.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids[4]
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-2-methylpyridin-3-amine78
24-Methylphenylboronic acid2-Methyl-5-(p-tolyl)pyridin-3-amine82
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine82
44-Iodophenylboronic acid5-(4-Iodophenyl)-2-methylpyridin-3-amine75
54-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine78
64-Fluorophenylboronic acid5-(4-Fluorophenyl)-2-methylpyridin-3-amine80
73,5-Difluorophenylboronic acid5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine72
83-Chloro-4-fluorophenylboronic acid5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine76
Experimental Protocol: Suzuki-Miyaura Coupling[4]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.17 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.1 equivalents), and potassium phosphate (2.17 equivalents).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., for 1.0 mmol of the starting material, use 4 mL of dioxane and 1 mL of water).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-methylpyridin-3-amine.

Heck Coupling

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. This reaction allows for the introduction of vinyl and substituted vinyl groups at the 5-position of this compound.

Data Presentation: Heck Coupling of this compound (Representative Conditions)
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Expected Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2.0)DMF10024Good
2n-Butyl acrylatePd(OAc)₂ (1)-Et₃N (3.0)DMF1302Good
Experimental Protocol: Heck Coupling

This protocol is adapted from established methodologies for the Heck reaction of similar bromopyridines and may require optimization for this compound.

Materials:

  • This compound

  • Alkene (e.g., styrene, 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sealed tube or Schlenk tube

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry sealed tube or Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent), Palladium(II) acetate (0.02 equivalents), and Tri(o-tolyl)phosphine (0.04 equivalents).

  • Add anhydrous DMF, triethylamine (2.0 equivalents), and the alkene (1.5 equivalents).

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Stir the reaction at this temperature for 24 hours, monitoring its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl moieties onto the pyridine ring of this compound.

Data Presentation: Sonogashira Coupling of this compound (Representative Conditions)
EntryTerminal AlkynePd Catalyst (mol%)Ligand (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF1003High
2Propargyl alcoholPdCl₂(PPh₃)₂ (3.0)-CuI (5.0)Et₃NTHFRT12-24High
Experimental Protocol: Sonogashira Coupling[5]

This protocol is based on general procedures for Sonogashira couplings of aryl bromides and may require optimization.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%) or Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Triphenylphosphine (PPh₃) (if using Pd(CF₃COO)₂) (5.0 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst, ligand (if applicable), and Copper(I) iodide.

  • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), and triethylamine (as both base and co-solvent).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C for DMF, or room temperature to reflux for THF) and stir for the required time.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. This reaction allows for the synthesis of a diverse range of N-substituted 5-amino-2-methylpyridine derivatives.

Data Presentation: Buchwald-Hartwig Amination of this compound (Representative Conditions)
EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Expected Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene11012-24High
2MorpholinePd₂(dba)₃ (1.5)BINAP (3.0)Cs₂CO₃ (2.0)Dioxane10012-24High
Experimental Protocol: Buchwald-Hartwig Amination[5][6]

This protocol is a general procedure and may require optimization of the catalyst, ligand, base, and solvent for specific amines.

Materials:

  • This compound

  • Amine (1.2 - 2.0 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Suitable phosphine ligand (e.g., XPhos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Sealed tube or pressure vessel

Procedure:

  • To a dry sealed tube under an inert atmosphere, add this compound (1.0 equivalent), the base, the palladium catalyst, and the phosphine ligand.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling

The Stille coupling reaction involves the formation of a carbon-carbon bond between an organohalide and an organostannane. This method can be used to introduce a wide variety of aryl, heteroaryl, and vinyl groups at the 5-position of this compound.

Data Presentation: Stille Coupling of this compound (Representative Conditions)
EntryOrganostannaneCatalyst (mol%)SolventTemp. (°C)Time (h)Expected Yield (%)
1Tributyl(vinyl)tinPd(PPh₃)₄ (5)Toluene10012~85
2Tributyl(phenyl)tinPd(PPh₃)₄ (5)Toluene10016~80
3Tributyl(2-thienyl)tinPdCl₂(PPh₃)₂ (2)Dioxane10024~88
Experimental Protocol: Stille Coupling[5][7]

This protocol is a general procedure and may require optimization. Caution should be exercised due to the toxicity of organotin compounds.

Materials:

  • This compound

  • Organostannane (e.g., tributyl(vinyl)tin, 1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and the organostannane (1.1 equivalents).

  • Add the anhydrous solvent.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Application Notes and Protocols: 5-Bromo-2-methylpyridin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylpyridin-3-amine is a versatile heterocyclic building block that holds significant potential in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom, a nucleophilic amino group, and a methyl group on a pyridine scaffold, offers multiple avenues for synthetic diversification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents. This allows for the systematic exploration of chemical space to develop novel therapeutic agents.

This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of bioactive molecules. While direct applications in kinase inhibition are more prominently reported for its structural isomers, this building block has demonstrated utility in the development of agents with other valuable biological activities.

Application 1: Synthesis of Novel Pyridine Derivatives with Anti-Thrombolytic and Biofilm Inhibition Activity

Derivatives of this compound have been synthesized and shown to possess promising anti-thrombolytic and biofilm-inhibiting properties. The synthetic strategy often involves a palladium-catalyzed Suzuki cross-coupling reaction to introduce various aryl moieties at the 5-position of the pyridine ring.

Quantitative Data

The following tables summarize the biological activities of representative compounds synthesized from this compound.

Table 1: Anti-Thrombolytic Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives

Compound IDAryl Substituent% Clot Lysis
2a 4-methylphenyl15.2 ± 0.8
2b 3,5-dimethylphenyl18.9 ± 1.1
2c 4-methoxyphenyl12.5 ± 0.7
2d 4-iodophenyl16.8 ± 0.9
2e 4-chlorophenyl14.3 ± 0.6
4b N-acetyl, 3,5-dimethylphenyl41.32
Streptokinase (Positive Control) -75.3 ± 1.5
Water (Negative Control) -5.6 ± 0.3

Table 2: Biofilm Inhibition Activity against Escherichia coli

Compound IDAryl Substituent% Biofilm Inhibition
2a 4-methylphenyl75.6 ± 2.1
2b 3,5-dimethylphenyl81.2 ± 2.5
2c 4-methoxyphenyl78.9 ± 2.3
2f 4-nitrophenyl91.95
4f N-acetyl, 4-nitrophenyl87.36
Rifampicin (Positive Control) -95.8 ± 3.2
Experimental Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling Reaction

  • In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (2.2 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water).

  • Stir the reaction mixture at 85-95 °C for 15-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Anti-Thrombolytic Activity Assay

  • Draw 5 mL of venous blood from healthy human volunteers and transfer to pre-weighed sterile microcentrifuge tubes.

  • Incubate at 37 °C for 45 minutes to allow for clot formation.

  • Remove the serum carefully without disturbing the clot.

  • Weigh the tubes to determine the clot weight.

  • Add 100 µL of the test compound solution (1 mg/mL in DMSO) to each tube.

  • Use streptokinase as a positive control and water as a negative control.

  • Incubate the tubes at 37 °C for 90 minutes.

  • After incubation, remove the lysed fluid.

  • Weigh the tubes again to determine the remaining clot weight.

  • Calculate the percentage of clot lysis.

Protocol 3: Biofilm Inhibition Assay

  • Grow E. coli in tryptic soy broth (TSB) overnight at 37 °C.

  • Dilute the overnight culture 1:100 in fresh TSB.

  • In a 96-well microtiter plate, add 190 µL of the diluted bacterial culture and 10 µL of the test compound solution (final concentration to be optimized).

  • Use rifampicin as a positive control and DMSO as a negative control.

  • Incubate the plate at 37 °C for 24 hours.

  • After incubation, discard the culture medium and wash the wells with phosphate-buffered saline (PBS).

  • Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.

  • Wash the wells with water to remove excess stain and air dry.

  • Solubilize the stained biofilm with 200 µL of 33% glacial acetic acid.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition.

Experimental Workflow

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis start This compound suzuki Suzuki Cross-Coupling (Arylboronic Acid, Pd(PPh3)4, K3PO4) start->suzuki derivatives 5-Aryl-2-methylpyridin-3-amine Derivatives suzuki->derivatives antithrombo Anti-Thrombolytic Assay (% Clot Lysis) derivatives->antithrombo antibiofilm Biofilm Inhibition Assay (% Inhibition) derivatives->antibiofilm data_analysis Quantitative Data Analysis antithrombo->data_analysis antibiofilm->data_analysis

Caption: Workflow for Synthesis and Biological Evaluation of 5-Aryl-2-methylpyridin-3-amine Derivatives.

Application 2: A Scaffold for Kinase Inhibitor Development (Comparative Data)

While this compound itself is a valuable building block, its structural isomers, such as 2-Bromo-5-methylpyridin-4-amine, are more frequently reported in the literature for the synthesis of potent kinase inhibitors. The aminopyridine core is a well-established scaffold that can interact with the hinge region of the kinase ATP-binding site. The bromine atom serves as a convenient handle for introducing various substituents via cross-coupling reactions to modulate potency and selectivity.

Signaling Pathway Context: p38 MAP Kinase and ALK

Derivatives of aminobromopyridines have been successfully employed to target key signaling pathways implicated in cancer and inflammatory diseases, such as the p38 MAP kinase and Anaplastic Lymphoma Kinase (ALK) pathways.

cluster_pathway p38 MAP Kinase Signaling Pathway stress Cellular Stress / Cytokines mkk MKK3/6 stress->mkk p38 p38 MAP Kinase mkk->p38 downstream Downstream Effectors (e.g., MK2, ATF2) p38->downstream response Inflammation / Apoptosis downstream->response inhibitor Pyridinylimidazole Inhibitor inhibitor->p38

Caption: Inhibition of the p38 MAP Kinase Signaling Pathway.

cluster_pathway ALK Signaling Pathway alk_fusion EML4-ALK Fusion Protein downstream Downstream Signaling (e.g., STAT3, PI3K/AKT, RAS/MAPK) alk_fusion->downstream response Cell Proliferation & Survival downstream->response inhibitor ALK Inhibitor inhibitor->alk_fusion

Caption: Inhibition of the ALK Signaling Pathway.

Quantitative Data for Isomeric Derivatives

The following table presents the inhibitory activity of representative kinase inhibitors synthesized from a structural isomer, 2-Bromo-5-methylpyridin-4-amine. This data is provided for comparative purposes to guide researchers in designing novel inhibitors based on the aminobromopyridine scaffold.

Table 3: Kinase Inhibitory Activity of Derivatives of 2-Bromo-5-methylpyridin-4-amine

Compound IDTarget KinaseIC50 (nM)
1a ALK18
1b ALK35
2a p38α120
2b p38α250
Experimental Protocols (Adapted for Aminobromopyridine Scaffolds)

Protocol 4: General Procedure for Synthesis of a Pyridinylimidazole-based p38 MAP Kinase Inhibitor

  • Step 1: Synthesis of 4-(4-fluorophenyl)-1H-imidazole.

    • Combine 4-fluorobenzaldehyde (1.0 eq), glyoxal (40% in water, 1.1 eq), and ammonium hydroxide (2.0 eq) in methanol.

    • Stir the mixture at room temperature for 24 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to yield 4-(4-fluorophenyl)-1H-imidazole.

  • Step 2: Suzuki-Miyaura Coupling.

    • To a reaction vessel, add the aminobromopyridine scaffold (e.g., 2-amino-5-bromo-4-methylpyridine, 1.0 eq), 4-(4-fluorophenyl)-1H-imidazole (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Add a mixture of 1,4-dioxane and water (4:1) as the solvent.

    • Heat the mixture to 90-100 °C and stir for 12-18 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate

Application Notes and Protocols for the Synthesis of Novel Pyridine Derivatives from 5-Bromo-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel pyridine derivatives utilizing 5-Bromo-2-methylpyridin-3-amine as a versatile starting material. The pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[][2][3] The protocols detailed below focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions, which are robust and versatile methods for the functionalization of aryl halides.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that enables the synthesis of biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[4][5] This method is widely used in the synthesis of pharmaceuticals and functional materials due to its mild reaction conditions and tolerance of a broad range of functional groups.[6]

Two primary strategies for the derivatization of this compound via the Suzuki-Miyaura coupling are presented: direct coupling of the amine and coupling of the corresponding acetamide, followed by hydrolysis. The acetamide route can be advantageous in cases where the free amine interferes with the catalytic cycle.[7][8]

Direct Suzuki-Miyaura Coupling of this compound

This protocol describes the direct coupling of this compound with various arylboronic acids to yield 5-aryl-2-methylpyridin-3-amine derivatives.[7][8]

  • To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and potassium phosphate (K₃PO₄) (2.0-3.0 eq.).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting amine).

  • Stir the reaction mixture at 85-95 °C for 15 hours or until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Dilute the filtrate with ethyl acetate (50 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methylpyridin-3-amine.

CompoundArylboronic AcidYield (%)Melting Point (°C)
2a Phenylboronic acid75196
2b 4-Methylphenylboronic acid72199
2c 4-Methoxyphenylboronic acid78201
2d 4-Chlorophenylboronic acid68210
2e 4-Fluorophenylboronic acid70205
2f 3-Methoxyphenylboronic acid76198
2g 3,4-Dimethoxyphenylboronic acid73203
2h 3,5-Difluorophenylboronic acid65208
2i Naphthalen-1-ylboronic acid62215
Suzuki-Miyaura Coupling via N-[5-bromo-2-methylpyridin-3-yl]acetamide

This two-step protocol involves the initial protection of the amine as an acetamide, followed by the Suzuki-Miyaura coupling and subsequent deprotection to yield the desired 5-aryl-2-methylpyridin-3-amine. This approach can lead to improved yields and cleaner reactions for certain substrates.[7][8]

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in acetonitrile.

  • Add acetic anhydride (1.0 eq.) and a few drops of concentrated sulfuric acid (H₂SO₄).

  • Stir the mixture at 60 °C for 30 minutes, monitoring the reaction by TLC.

  • After completion, evaporate the solvent and cool the residue to room temperature.

  • Add water dropwise to precipitate the product.

  • Stir the mixture for 1 hour at room temperature, then filter the solid.

  • Wash the solid with deionized water and dry to obtain N-[5-bromo-2-methylpyridin-3-yl]acetamide.

Yield: 85%; m.p.: 256 °C[7]

  • Follow the general Suzuki-Miyaura coupling protocol described in section 1.1, using N-[5-bromo-2-methylpyridin-3-yl]acetamide as the starting material.

  • The resulting products are N-[5-aryl-2-methylpyridin-3-yl]acetamides.

CompoundArylboronic AcidYield (%)Melting Point (°C)
4a Phenylboronic acid80260
4b 4-Methylphenylboronic acid78263
4c 4-Methoxyphenylboronic acid82265
4d 4-Chlorophenylboronic acid75272
4e 4-Fluorophenylboronic acid77268
4f 3-Methoxyphenylboronic acid79262
4g 3,4-Dimethoxyphenylboronic acid76266
4h 3,5-Difluorophenylboronic acid70270
4i Naphthalen-1-ylboronic acid68278

Note: The final 5-aryl-2-methylpyridin-3-amine derivatives can be obtained by hydrolysis of the corresponding acetamides (compounds 4a-4i) under acidic or basic conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[9][10] This reaction is particularly useful for coupling aryl halides with primary and secondary amines.[11]

General Experimental Protocol
  • To a dry Schlenk tube, add this compound (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), and a suitable base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).

  • Add the palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%), and a suitable phosphine ligand, such as Xantphos or BINAP (2-4 mol%).

  • Evacuate the tube and backfill with an inert gas. Repeat this process three times.

  • Add an anhydrous solvent, such as toluene or 1,4-dioxane, via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Reactants: - this compound - Arylboronic Acid - Pd(PPh₃)₄ - K₃PO₄ solvents Add Solvents: 1,4-Dioxane/Water (4:1) start->solvents 1. degas Degas with Inert Gas solvents->degas 2. heat Heat to 85-95 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite® cool->filter extract Extract with Ethyl Acetate filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Characterize Final Product purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-Br]L₂ pd0->pd_complex Ar-Br oa_label Oxidative Addition amine_coordination [Ar-Pd(II)-(HNR¹R²)]L₂⁺ Br⁻ pd_complex->amine_coordination HNR¹R² ac_label Amine Coordination amido_complex [Ar-Pd(II)-(NR¹R²)]L₂ amine_coordination->amido_complex -HBr (+Base) deprot_label Deprotonation amido_complex->pd0 Ar-NR¹R² re_label Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromo-2-methylpyridin-3-amine. This versatile palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds.[1][2] The synthesis of N-substituted 2-methylpyridin-3,5-diamines is of significant interest as this structural motif is a key component in a wide range of biologically active compounds and pharmaceutical agents.

The Buchwald-Hartwig amination offers a powerful method for the synthesis of arylamines, often replacing harsher traditional methods and expanding the possibilities for C-N bond formation.[1] The reaction involves the coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 2-methylpyridin-3,5-diamine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[2][3]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly impact the reaction rate, yield, and substrate scope.[3]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative conditions for the Buchwald-Hartwig amination of a closely related substrate, 2-Amino-5-bromo-4-methylpyridine, with various classes of amines. These conditions are based on established methodologies for similar bromopyridine substrates and serve as an excellent starting point for the optimization of the amination of this compound.

Table 1: Coupling with Arylamines [3]

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High
3,5-DimethylanilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane10012High

Table 2: Coupling with Primary Alkylamines [3]

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-1004-12Good to High
CyclohexylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF706-18Good
BenzylaminePd(OAc)₂ (2)cataCXium A (4)K₂CO₃ (2.0)t-BuOH9012Moderate to Good

Table 3: Coupling with Secondary Alkylamines [3]

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10016High
N-MethylanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane11024Good
DiethylaminePd(OAc)₂ (2)dppf (4)K₃PO₄ (2.0)Toluene10018Moderate to Good

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to prevent catalyst deactivation.

  • Anhydrous solvents and reagents are essential for optimal results.

  • The choice of ligand is critical and often depends on the nature of the amine coupling partner. For electron-rich anilines and primary alkylamines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as BINAP or dppf can be suitable.[3]

Protocol 1: General Procedure for the Amination of this compound with Non-Volatile Amines

This protocol is suitable for the coupling of this compound with a range of primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous Toluene (to achieve a concentration of 0.1 M of the limiting reagent)

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (Celite, silica gel, solvents)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium precursor, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

  • Add the anhydrous solvent, followed by the amine coupling partner via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-methylpyridin-3,5-diamine.

Protocol 2: Procedure for the Amination with Volatile Amines

This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.

Materials:

  • This compound (1.0 equiv)

  • Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Sealable reaction tube

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the solution of the volatile amine.

  • Seal the tube tightly and heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)Ln-Br OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R¹R²NH PdII_Amine [Ar-Pd(II)Ln(HNR¹R²)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)Ln-NR¹R² Deprotonation->PdII_Amido - H-Base⁺Br⁻ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR¹R²

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Workflow

Experimental_Workflow Start Start Prep Prepare Reactants (Aryl Bromide, Amine, Catalyst, Ligand, Base) Start->Prep Setup Set up Reaction (Inert Atmosphere) Prep->Setup Reaction Add Solvent and Heat Setup->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Reaction Workup (Cool, Filter, Wash) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

The Role of 5-Bromo-2-methylpyridin-3-amine in the Synthesis of Biologically Active Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylpyridin-3-amine is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a diverse range of biologically active compounds. Its unique substitution pattern, featuring a reactive bromine atom, a nucleophilic amino group, and a methyl group on a pyridine core, allows for extensive chemical modifications. This enables the exploration of vast chemical spaces and the development of novel therapeutic agents. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, facilitating the introduction of various aryl and heteroaryl substituents. This application note provides an overview of the utility of this compound in synthesizing compounds with notable biological activities, including anti-thrombolytic, biofilm inhibitory, and potential anticancer properties. Detailed experimental protocols for key synthetic transformations and biological assays are also presented.

Synthetic Applications and Biological Activities

Derivatives of this compound have demonstrated significant potential in several therapeutic areas. The primary synthetic strategy involves the functionalization of the bromine atom via Suzuki cross-coupling to generate 5-aryl-2-methylpyridin-3-amine derivatives. Furthermore, the amino group can be acylated to produce N-acetylated analogs, which also serve as precursors for further diversification.

Anti-thrombolytic and Biofilm Inhibition Activities

A series of novel pyridine derivatives synthesized from this compound and its N-acetylated counterpart have shown promising anti-thrombolytic and biofilm inhibition activities.[1]

Data Presentation: Biological Activities of Synthesized Pyridine Derivatives

Table 1: In Vitro Anti-thrombolytic Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives (2a-i) and N-(5-Aryl-2-methylpyridin-3-yl)acetamide Derivatives (4a-i)

CompoundAryl Substituent% Clot Lysis
2b 4-Methylphenyl15.25
4a Phenyl21.51
4b 4-Methylphenyl41.32
4g 4-Acetylphenyl29.21
Streptokinase (Positive Control)-75.00
Water (Negative Control)-5.00

Data sourced from a study on pyridine derivatives.[1]

Table 2: In Vitro Biofilm Inhibition Activity against Escherichia coli

CompoundAryl Substituent% Biofilm Inhibition
2a Phenyl83.90
2b 4-Methylphenyl87.09
2c 4-Methoxyphenyl86.48
2f 4-Fluorophenyl91.95
4a Phenyl87.36
4f 4-Fluorophenyl82.97
Control-0.00

Data sourced from a study on pyridine derivatives.[1]

Potential Anticancer and Anti-inflammatory Activities

While direct anticancer and anti-inflammatory data for derivatives of this compound are emerging, the broader class of substituted aminopyridines is well-established in these therapeutic areas.[2][3][4] For instance, related pyrimido[4,5-d]pyrimidine derivatives, accessible from aminopyridine precursors, have shown potent inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[2] This suggests a promising avenue for the application of this compound in oncology drug discovery. Similarly, various pyridine and fused-pyridine systems have demonstrated significant anti-inflammatory effects.[3][4]

Signaling Pathways and Mechanisms of Action

The biological activities of compounds derived from this compound can be attributed to their interaction with specific signaling pathways.

Thrombolysis Signaling Pathway

The anti-thrombolytic activity of certain pyridine derivatives may involve the modulation of the fibrinolytic system.[5] One proposed mechanism is the enhancement of the conversion of plasminogen to plasmin, which is the primary enzyme responsible for degrading fibrin clots. This can occur through the activation of endogenous plasminogen activators like tissue plasminogen activator (t-PA).

Thrombolysis_Pathway cluster_0 Vascular Endothelium cluster_1 Circulation tPA t-PA Plasminogen Plasminogen tPA->Plasminogen Catalyzes Plasmin Plasmin Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot Degrades Fibrin_degradation Fibrin Degradation Products Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->tPA Activates release

Proposed mechanism of anti-thrombolytic action.

Biofilm Formation and Inhibition Pathway

Bacterial biofilm formation is a complex process often regulated by quorum sensing (QS), a cell-to-cell communication mechanism.[6] Many anti-biofilm agents, including certain heterocyclic compounds, are thought to interfere with QS signaling, thereby preventing the formation of mature biofilms.[6] This can involve the inhibition of signal molecule synthesis or the blockade of signal receptors.

Biofilm_Inhibition_Pathway cluster_0 Bacterial Cell Signal_synthesis Signal Molecule Synthesis Signal_molecule Autoinducer (Signal Molecule) Signal_synthesis->Signal_molecule Produces Signal_receptor Signal Receptor Gene_expression Virulence & Biofilm Gene Expression Signal_receptor->Gene_expression Activates Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->Signal_synthesis Inhibits Pyridine_Derivative->Signal_receptor Blocks Signal_molecule->Signal_receptor Binds to

Interference with quorum sensing to inhibit biofilm formation.

Experimental Protocols

Synthesis of N-(5-Bromo-2-methylpyridin-3-yl)acetamide (Intermediate 3)

This protocol describes the N-acetylation of the starting material, which can be used for subsequent cross-coupling reactions.[1]

Synthesis_Acetylation start This compound product N-(5-Bromo-2-methylpyridin-3-yl)acetamide start->product Reflux reagent Acetic Anhydride reagent->product

N-acetylation of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir bar

  • Buchner funnel and filter paper

Procedure:

  • A mixture of this compound (1.0 g, 5.34 mmol) and acetic anhydride (5 mL) is placed in a round-bottom flask equipped with a stir bar and reflux condenser.

  • The reaction mixture is heated to reflux and maintained at this temperature for 2 hours.

  • After cooling to room temperature, deionized water is added dropwise to the stirred mixture until a precipitate forms.

  • The mixture is stirred for an additional hour at room temperature.

  • The solid precipitate is collected by vacuum filtration, washed with deionized water, and dried in an oven to yield N-(5-Bromo-2-methylpyridin-3-yl)acetamide.[1]

General Protocol for Suzuki Cross-Coupling Reaction

This protocol outlines a general method for the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[1]

Suzuki_Coupling_Workflow Reactants Combine Reactants: - Bromopyridine Derivative - Arylboronic Acid - Pd(PPh₃)₄ - K₃PO₄ Solvents Add Solvents: - 1,4-Dioxane - Water Reactants->Solvents Reaction Heat and Stir (85-95 °C, >15h) Solvents->Reaction Workup Work-up: - Filter - Dilute with Ethyl Acetate - Wash and Dry Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product 5-Aryl-2-methylpyridin-3-amine Derivative Purification->Product

Workflow for Suzuki cross-coupling reaction.

Materials:

  • This compound (or its N-acetylated derivative)

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.3 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (or its N-acetylated derivative) (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.3 mmol).

  • Add 1,4-dioxane and water (typically in a 4:1 ratio).

  • The reaction mixture is stirred and heated at 85-95 °C for over 15 hours.

  • After cooling to room temperature, the mixture is filtered.

  • The filtrate is diluted with ethyl acetate and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired 5-aryl derivative.[1]

In Vitro Thrombolytic Activity Assay

This protocol is a standard method to evaluate the clot-dissolving potential of a compound.[7][8]

Materials:

  • Venous blood from healthy volunteers

  • Pre-weighed sterile microcentrifuge tubes

  • Water bath at 37°C

  • Test compound solution

  • Streptokinase solution (positive control)

  • Sterile distilled water (negative control)

Procedure:

  • Draw venous blood and immediately transfer 500 µL into pre-weighed microcentrifuge tubes.

  • Incubate the tubes at 37°C for 45-60 minutes to allow for clot formation.

  • After clot formation, carefully remove the serum without disturbing the clot.

  • Weigh the tubes again to determine the clot weight.

  • Add 100 µL of the test compound solution to the tubes containing the clots. Prepare positive (streptokinase) and negative (water) controls in separate tubes.

  • Incubate all tubes at 37°C for 90 minutes.

  • After incubation, carefully remove the remaining fluid.

  • Weigh the tubes again to determine the final weight of the clot.

  • Calculate the percentage of clot lysis using the following formula: % Clot Lysis = [(Initial Clot Weight - Final Clot Weight) / Initial Clot Weight] x 100

In Vitro Biofilm Inhibition Assay

This protocol, based on the crystal violet staining method, is widely used to quantify biofilm formation.[9][10]

Materials:

  • Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth)

  • Sterile 96-well flat-bottom microtiter plates

  • Test compound at various concentrations

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Grow the bacterial strain overnight in the appropriate medium.

  • Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.1).

  • In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.

  • Add 100 µL of the test compound dilutions to the respective wells. Include a vehicle control (no compound).

  • Incubate the plate statically at 37°C for 24-48 hours.

  • After incubation, discard the planktonic cells by inverting the plate.

  • Wash the wells gently with PBS to remove non-adherent cells.

  • Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Wash the wells with water to remove excess stain.

  • Add 200 µL of 30% acetic acid to each well to solubilize the stain bound to the biofilm.

  • Measure the absorbance at 570-595 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated relative to the control wells.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of compounds with significant anti-thrombolytic and biofilm inhibitory activities has been demonstrated. The synthetic accessibility and potential for diversification make it an attractive starting material for the development of novel therapeutics targeting a range of diseases. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this scaffold in drug discovery and development. Further investigation into the anticancer and anti-inflammatory properties of its derivatives is warranted.

References

Application Note and Protocol: N-acetylation of 5-Bromo-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-acetylation of 5-Bromo-2-methylpyridin-3-amine to synthesize N-(5-bromo-2-methylpyridin-3-yl)acetamide. This protocol is based on established and peer-reviewed methodologies, ensuring reliability and reproducibility for research and development applications.

Introduction

N-acetylation is a fundamental chemical transformation in organic synthesis, frequently employed to protect amine functionalities during multi-step synthetic sequences. The resulting acetamide, N-(5-bromo-2-methylpyridin-3-yl)acetamide, is a valuable intermediate for further functionalization, such as in cross-coupling reactions, to generate novel pyridine-based derivatives with potential applications in medicinal chemistry and materials science. This protocol outlines a straightforward and efficient method for this conversion using acetic anhydride as the acetylating agent.

Reaction Scheme

The N-acetylation of this compound proceeds via the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride, leading to the formation of the corresponding acetamide.

reaction_scheme reactant This compound reagent + Acetic Anhydride reactant->reagent product N-(5-bromo-2-methylpyridin-3-yl)acetamide reagent->product H₂SO₄ (cat.) Acetonitrile, 60 °C

Caption: Reaction scheme for the N-acetylation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the N-acetylation reaction.

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)EquivalentsYield (%)Melting Point (°C)
This compound187.042.0010.691.0--
Acetic Anhydride102.091.9519.101.79--
N-(5-bromo-2-methylpyridin-3-yl)acetamide229.07---85256

Experimental Protocol

This protocol is adapted from a peer-reviewed procedure.[1]

Materials and Equipment:

  • This compound

  • Acetic anhydride

  • Concentrated sulfuric acid (96% H₂SO₄)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Nitrogen or argon gas inlet

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 g).

    • Add acetonitrile (20 mL) to the flask and stir the mixture to dissolve the starting material.

    • Under a nitrogen or argon atmosphere, add acetic anhydride (1.95 g) to the solution.

  • Reaction Execution:

    • Begin stirring the reaction mixture and heat it to 60 °C using a heating mantle or oil bath.

    • Carefully add a few drops of concentrated sulfuric acid (96% H₂SO₄) to the reaction mixture.

    • Continue stirring the reaction at 60 °C for 30 minutes.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a suitable eluent system (e.g., ethyl acetate/hexane) to distinguish the starting material from the product. The reaction is complete when the starting amine spot is no longer visible.

  • Work-up and Purification:

    • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • To the resulting residue, add deionized water dropwise while stirring. A precipitate of the product will form.

    • Continue stirring the mixture at room temperature for approximately one hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with deionized water to remove any residual impurities.[1]

    • Dry the purified N-(5-bromo-2-methylpyridin-3-yl)acetamide in an oven to obtain the final product.[1]

Expected Outcome:

The procedure is expected to yield N-(5-bromo-2-methylpyridin-3-yl)acetamide as a solid with a yield of approximately 85%.[1] The melting point of the pure product is 256 °C.[1]

Characterization Data

The identity and purity of the synthesized N-(5-bromo-2-methylpyridin-3-yl)acetamide can be confirmed by the following analytical data[1]:

  • ¹H-NMR (CDCl₃): δ 7.8 (s, 1H, pyridine-H), 7.38 (s, 1H, pyridine-H), 2.6 (s, 3H, methyl), 2.45 (s, 3H, COCH₃).

  • ¹³C-NMR (CDCl₃ + CD₃OD): δ 16.5, 24.1, 112.3, 127.9, 147.2, 150, 169.1.

  • Mass Spectrometry (EI-MS m/z): 229 [M+H]⁺.

  • Elemental Analysis (C₈H₉BrN₂O): Calculated: C, 41.95%; H, 4.01%. Found: C, 41.93%; H, 3.97%.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the experimental procedure.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up and Purification start 1. Add this compound, acetonitrile, and acetic anhydride to flask heat 2. Heat to 60 °C and add H₂SO₄ catalyst start->heat stir 3. Stir for 30 minutes at 60 °C heat->stir monitor 4. Monitor reaction by TLC stir->monitor cool 5. Cool to room temperature monitor->cool evaporate 6. Evaporate acetonitrile cool->evaporate precipitate 7. Add water to precipitate product evaporate->precipitate filter 8. Filter and wash the solid precipitate->filter dry 9. Dry the final product filter->dry

Caption: Workflow for the N-acetylation of this compound.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Amino-5-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-5-bromopyridine derivatives are valuable building blocks in medicinal chemistry and drug development, serving as key intermediates for the synthesis of a wide range of biologically active compounds.[1] Traditional synthetic methods for these compounds often require long reaction times, harsh conditions, and can result in the formation of multiple impurities, making purification challenging.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations by offering significantly reduced reaction times, improved yields, and higher product purity.[3][4]

These application notes provide detailed protocols for two primary microwave-assisted methods for the synthesis of 3-amino-5-bromopyridine derivatives:

  • Nucleophilic Aromatic Substitution (SNA) of 3,5-dibromopyridine with various aliphatic amines.

  • Suzuki-Miyaura Cross-Coupling of 3-amino-5-bromopyridine with arylboronic acids to form C-C bonds.

Method 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNA)

This method provides a facile and efficient route to 3-amino-5-bromopyridine derivatives by reacting 3,5-dibromopyridine with an excess of an aliphatic amine under microwave irradiation.[2] This approach avoids the need for metal catalysts or strong bases and significantly shortens reaction times compared to conventional heating methods.[2]

Experimental Protocol

Materials:

  • 3,5-dibromopyridine

  • Aliphatic amine (e.g., pyrrolidine, dimethylamine, diethylamine)

  • 1-Methyl-2-pyrrolidinone (NMP)

  • Toluene

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 3,5-dibromopyridine (1.0 equivalent) and the desired aliphatic amine (10.0 equivalents).[2]

  • Add a mixture of 1-methyl-2-pyrrolidinone (NMP) and toluene as the solvent system.[2]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 180 °C for the specified time (see Table 1).[2]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated and purified using standard techniques such as extraction and column chromatography.

Data Presentation

Table 1: Reaction Conditions and Yields for Microwave-Assisted SNA of 3,5-Dibromopyridine with Various Amines. [2]

AmineProductReaction TimeTemperatureIsolated Yield
Pyrrolidine5-Bromo-3-(pyrrolidin-1-yl)pyridine30 min180 °C55%
Diethylamine5-Bromo-N,N-diethylpyridin-3-amine8 h180 °CNot specified

Note: The use of an excess of the amine was found to improve the yield of the desired mono-alkylated product and prevent the formation of bis-aminated by-products.[2]

Workflow Diagram

G Workflow for Microwave-Assisted SNAr Synthesis cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up and Purification A Combine 3,5-dibromopyridine, aliphatic amine, NMP, and toluene in a microwave vial B Seal the vial A->B C Place vial in microwave reactor B->C D Irradiate at 180 °C C->D E Cool to room temperature D->E F Isolate and purify product E->F

Caption: Workflow for Microwave-Assisted SNAr Synthesis.

Method 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[5] Microwave irradiation can dramatically accelerate this reaction, reducing reaction times from hours to minutes.[5][6] This protocol describes the coupling of 3-amino-5-bromopyridine with various arylboronic acids.

Experimental Protocol

Materials:

  • 3-Amino-5-bromopyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., 1,4-dioxane/water (4:1), DMF, or ethanol/water)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 3-amino-5-bromopyridine (1.0 equivalent), the arylboronic acid (1.5 equivalents), and the base (2.0 equivalents).[5]

  • Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄).[5]

  • Add the chosen solvent system to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[5] The optimal conditions should be determined for each specific substrate combination.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 2: Representative Conditions for Microwave-Assisted Suzuki-Miyaura Coupling. [5]

ParameterCondition
Reactants 3-Amino-5-bromopyridine (1.0 eq), Arylboronic acid (1.5 eq)
Catalyst Palladium catalyst (e.g., Pd(PPh₃)₄)
Base K₂CO₃ or Cs₂CO₃ (2.0 eq)
Solvent 1,4-dioxane/water (4:1), DMF, or ethanol/water
Temperature 120-150 °C
Time 10-30 minutes

Note: The specific yield will vary depending on the arylboronic acid used.

Workflow Diagram

G Workflow for Microwave-Assisted Suzuki-Miyaura Coupling cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up and Purification A Combine 3-amino-5-bromopyridine, arylboronic acid, base, catalyst, and solvent in a microwave vial B Seal the vial A->B C Place vial in microwave reactor B->C D Irradiate at 120-150 °C C->D E Cool to room temperature D->E F Dilute, wash, and dry E->F G Purify by column chromatography F->G

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

Microwave-assisted synthesis provides a significant advancement in the preparation of 3-amino-5-bromopyridine derivatives. The protocols outlined demonstrate the capability of this technology to accelerate drug discovery and development by providing rapid, efficient, and often higher-yielding routes to these important heterocyclic compounds. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

Application Notes and Protocols: The Strategic Use of 5-Bromo-2-methylpyridin-3-amine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-2-methylpyridin-3-amine as a versatile precursor in the synthesis of novel agrochemical candidates. This document outlines detailed experimental protocols for the derivatization of this key building block, primarily through palladium-catalyzed cross-coupling reactions, and discusses the potential modes of action of the resulting compounds.

Introduction

This compound is a valuable heterocyclic intermediate for the development of new agrochemicals, including fungicides, herbicides, and insecticides.[1][2][3] Its distinct functional groups—a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions—offer a powerful platform for structural diversification to create potent and selective active ingredients. The pyridine scaffold is a common feature in many successful agrochemicals, and the specific substitution pattern of this precursor allows for the exploration of novel chemical space in the quest for effective crop protection agents.[3][4]

The bromine atom at the 5-position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a C-C bond, linking the pyridine core to other aromatic or heteroaromatic moieties, a common strategy in the design of modern agrochemicals.[4]

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical research is as a starting material for the synthesis of diverse libraries of compounds for biological screening. The ability to introduce a wide variety of substituents through cross-coupling reactions allows for the fine-tuning of the molecule's biological activity.

Synthesis of Fungicide Candidates

Pyridine-based compounds, particularly those with a carboxamide linkage, are known to function as Succinate Dehydrogenase Inhibitors (SDHIs).[4] SDHIs disrupt the fungal respiratory chain at Complex II, a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, these fungicides block the conversion of succinate to fumarate, leading to a depletion of cellular energy (ATP) and ultimately causing fungal cell death.[4] this compound can be used as a core structure to build novel compounds that may exhibit SDHI activity.

Synthesis of Herbicide and Insecticide Candidates

The pyridine ring is a key scaffold in a variety of commercial herbicides and insecticides.[1][3][5] The derivatization of this compound allows for the creation of novel molecules that can be screened for herbicidal or insecticidal activity. The specific biological targets for these novel compounds would depend on the nature of the substituents introduced.

Experimental Protocols

The following protocols describe the synthesis of derivatives of this compound.

Protocol 1: Acetamide Protection of the Amino Group

To avoid potential side reactions and catalyst inhibition during cross-coupling, the amino group of this compound can be protected as an acetamide.[6][7]

Materials:

  • This compound

  • Acetic anhydride

  • Acetonitrile

  • Sulfuric acid (96%)

  • Water

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound (2.0 g) in acetonitrile (20 mL) in a reaction flask.[6]

  • Add acetic anhydride (1.95 g) to the solution.[6]

  • Add a few drops of 96% sulfuric acid and stir the mixture at 60 °C for 30 minutes.[6]

  • Monitor the reaction by Thin Layer Chromatography (TLC).[6]

  • Once the reaction is complete, evaporate the solvent and cool the mixture to room temperature.[6]

  • Add water dropwise to precipitate the product.[6]

  • Stir the mixture for one hour at room temperature, then filter the solid.[6]

  • Wash the solid with deionized water and dry to obtain N-[5-bromo-2-methylpyridine-3-yl]acetamide.[6]

Quantitative Data:

ProductYieldMelting Point
N-[5-bromo-2-methylpyridine-3-yl]acetamide85%256 °C
[6]
Protocol 2: Suzuki-Miyaura Cross-Coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the protected starting material with various arylboronic acids.[6]

Materials:

  • N-[5-bromo-2-methylpyridine-3-yl]acetamide (0.1 g)

  • Arylboronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 mmol)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • In a Schlenk flask, combine N-[5-bromo-2-methylpyridine-3-yl]acetamide, tetrakis(triphenylphosphine)palladium(0), and 1,4-dioxane (2 mL).[6]

  • Stir the mixture at room temperature for 30 minutes.[6]

  • Add the arylboronic acid, potassium phosphate, and water (0.5 mL).[6]

  • Heat the mixture to 85–95 °C and stir for over 15 hours.[6]

  • After cooling to room temperature, filter the mixture and dilute with ethyl acetate (50 mL).[6]

  • The organic layer can then be washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.

Quantitative Data for Suzuki Coupling Products:

Arylboronic Acid ReactantProductYield (%)
Phenylboronic acidN-(2-methyl-5-phenylpyridin-3-yl)acetamide75
4-Methylphenylboronic acidN-(2-methyl-5-(p-tolyl)pyridin-3-yl)acetamide78
4-Methoxyphenylboronic acidN-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide72
4-Chlorophenylboronic acidN-(5-(4-chlorophenyl)-2-methylpyridin-3-yl)acetamide70
4-Fluorophenylboronic acidN-(5-(4-fluorophenyl)-2-methylpyridin-3-yl)acetamide73
4-(Trifluoromethyl)phenylboronic acidN-(2-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-3-yl)acetamide68
3-Nitrophenylboronic acidN-(2-methyl-5-(3-nitrophenyl)pyridin-3-yl)acetamide65
Naphthalene-1-boronic acidN-(2-methyl-5-(naphthalen-1-yl)pyridin-3-yl)acetamide62
Thiophene-2-boronic acidN-(2-methyl-5-(thiophen-2-yl)pyridin-3-yl)acetamide60
[6]

Visualizations

Agrochemical_Synthesis_Workflow Start This compound Protection Acetamide Protection (Protocol 1) Start->Protection Acetic anhydride, H2SO4 Coupling Suzuki-Miyaura Coupling (Protocol 2) Protection->Coupling Arylboronic acid, Pd(PPh3)4, K3PO4 Library Library of Novel Pyridine Derivatives Coupling->Library Screening Biological Screening (Fungicidal, Herbicidal, etc.) Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: Workflow for the synthesis and screening of novel agrochemicals.

SDHI_Mechanism_of_Action cluster_Mitochondrion Fungal Mitochondrion TCA TCA Cycle ComplexII Complex II (Succinate Dehydrogenase) TCA->ComplexII ETC Electron Transport Chain ATP ATP Production ETC->ATP ComplexII->ETC Fumarate Fumarate ComplexII->Fumarate Succinate Succinate Succinate->ComplexII CellDeath Fungal Cell Death ATP->CellDeath Fungicide Pyridine-Based SDHI Fungicide Candidate Fungicide->Inhibition Inhibition->ComplexII Inhibition

Caption: Proposed mechanism of action for SDHI fungicide candidates.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel agrochemicals. Its utility in modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient construction of diverse molecular libraries for biological screening. The protocols and workflows provided in these application notes offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this building block in the development of next-generation crop protection solutions.

References

Scale-Up Synthesis of 5-Bromo-2-methylpyridin-3-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, three-step scale-up synthesis procedure for 5-Bromo-2-methylpyridin-3-amine, a key intermediate in the development of various pharmaceutical compounds. The protocol is designed for safe and efficient production in a research or pilot plant setting.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structural features, including the bromine atom for cross-coupling reactions and the amino group for amide bond formation, make it a versatile precursor. This application note outlines a robust and scalable synthetic route starting from commercially available 2-chloro-3-nitropyridine. The synthesis involves a three-step sequence: 1) synthesis of 2-methyl-3-nitropyridine, 2) regioselective bromination to 5-Bromo-2-methyl-3-nitropyridine, and 3) reduction of the nitro group to the desired amine.

Overall Synthesis Workflow

G cluster_0 Step 1: Methylation cluster_1 Step 2: Bromination cluster_2 Step 3: Reduction A 2-Chloro-3-nitropyridine C Intermediate Malonate A->C Condensation B Diethyl Malonate, NaH B->C E 2-Methyl-3-nitropyridine C->E Work-up D H3O+ (Hydrolysis & Decarboxylation) D->E F 2-Methyl-3-nitropyridine H 5-Bromo-2-methyl-3-nitropyridine F->H Electrophilic Aromatic Substitution G Br2, Acetic Acid G->H I 5-Bromo-2-methyl-3-nitropyridine K This compound I->K Nitro Group Reduction J Fe, NH4Cl (aq) J->K

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-3-nitropyridine

This procedure is adapted from established industrial methods for the synthesis of 2-methyl-3-nitropyridine from 2-chloro-3-nitropyridine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-3-nitropyridine158.551.00 kg6.31
Diethyl malonate160.171.21 kg (1.08 L)7.57
Sodium hydride (60% dispersion in oil)24.000.30 kg7.50
Toluene-5.0 L-
6 M Hydrochloric acid36.46~4.0 L-
Saturated sodium bicarbonate solution-As needed-
Ethyl acetate-For extraction-
Anhydrous sodium sulfate-For drying-

Procedure:

  • Reaction Setup: To a dry 20 L jacketed reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet, add toluene (5.0 L) and sodium hydride (0.30 kg, 60% dispersion in oil).

  • Addition of Diethyl Malonate: While stirring under a nitrogen atmosphere, add diethyl malonate (1.21 kg) dropwise to the suspension of sodium hydride in toluene at a rate that maintains the internal temperature below 30 °C.

  • Formation of the Malonate Anion: After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Condensation Reaction: Add a solution of 2-chloro-3-nitropyridine (1.00 kg) in toluene (2.0 L) dropwise to the reaction mixture.

  • Reaction Completion: Heat the reaction mixture to 110 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or HPLC.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and slowly quench with water (1.0 L). Separate the organic layer and add 6 M hydrochloric acid (4.0 L). Heat the mixture to reflux (approximately 100 °C) for 6-8 hours until decarboxylation is complete (monitored by gas evolution and TLC/HPLC).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 2.0 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-3-nitropyridine as a solid.

Expected Yield: 75-85%

Step 2: Synthesis of 5-Bromo-2-methyl-3-nitropyridine

This step involves the regioselective electrophilic bromination of 2-methyl-3-nitropyridine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-3-nitropyridine138.121.00 kg7.24
Bromine159.811.27 kg (0.41 L)7.96
Acetic acid60.055.0 L-
Sodium acetate82.030.89 kg10.86
Saturated sodium thiosulfate solution-As needed-
Water-For work-up-

Procedure:

  • Reaction Setup: In a 20 L jacketed reactor equipped with a mechanical stirrer, dropping funnel, and a scrubber for bromine vapors, dissolve 2-methyl-3-nitropyridine (1.00 kg) and sodium acetate (0.89 kg) in acetic acid (5.0 L).

  • Addition of Bromine: Cool the mixture to 10-15 °C. Add bromine (1.27 kg) dropwise to the stirred solution, maintaining the temperature below 20 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a stirred vessel containing ice water (10 L).

  • Work-up: Quench any remaining bromine by the dropwise addition of saturated sodium thiosulfate solution until the orange color disappears.

  • Isolation: Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and dry the solid under vacuum at 50 °C to afford 5-Bromo-2-methyl-3-nitropyridine.

Expected Yield: 80-90%

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group to the corresponding amine using iron in the presence of an electrolyte.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromo-2-methyl-3-nitropyridine217.021.00 kg4.61
Iron powder (<325 mesh)55.851.29 kg23.1
Ammonium chloride53.490.12 kg2.25
Ethanol46.075.0 L-
Water18.022.5 L-
Celite®-For filtration-
Ethyl acetate-For extraction-
Saturated sodium bicarbonate solution-For washing-

Procedure:

  • Reaction Setup: To a 20 L jacketed reactor fitted with a mechanical stirrer and a reflux condenser, add a suspension of iron powder (1.29 kg) and ammonium chloride (0.12 kg) in a mixture of ethanol (5.0 L) and water (2.5 L).

  • Heating: Heat the stirred suspension to 70-80 °C.

  • Addition of Nitro Compound: Add the 5-Bromo-2-methyl-3-nitropyridine (1.00 kg) portion-wise over 1-2 hours, maintaining the internal temperature between 80-90 °C. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, stir the mixture at reflux for an additional 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the filter cake with ethanol.

  • Work-up: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Add ethyl acetate (5.0 L) and water (2.5 L) to the residue. Basify the aqueous layer with saturated sodium bicarbonate solution to a pH of ~8.

  • Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2.0 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography if necessary to yield pure this compound.

Expected Yield: 85-95%

Safety Protocols

General Precautions:

  • All operations should be carried out in a well-ventilated fume hood or a designated chemical synthesis area.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Emergency eyewash and safety shower stations should be readily accessible.

Specific Hazards and Handling:

  • Sodium Hydride: A highly flammable solid that reacts violently with water. Handle under an inert atmosphere (nitrogen or argon). Use a dry powder extinguisher for fires.

  • Bromine: A highly corrosive and toxic liquid. Handle in a fume hood with extreme care.[1][2] Have a solution of sodium thiosulfate readily available to neutralize spills.[2]

  • Nitration Reactions: The synthesis of the starting material, 2-chloro-3-nitropyridine, involves nitration, which is a highly exothermic and potentially hazardous reaction. Strict temperature control is crucial to prevent runaway reactions.

  • Nitro Compounds: Aromatic nitro compounds are potentially explosive, especially in the presence of reducing agents or at elevated temperatures. The reduction of the nitro group is highly exothermic and requires careful monitoring and control of the addition rate and temperature.[3]

  • Pyridine Derivatives: Pyridine and its derivatives can be toxic and have strong, unpleasant odors. Handle in a well-ventilated area.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )CAS NumberPhysical State
2-Chloro-3-nitropyridineC5H3ClN2O2158.555470-18-8Solid
2-Methyl-3-nitropyridineC6H6N2O2138.121530-31-0Solid
5-Bromo-2-methyl-3-nitropyridineC6H5BrN2O2217.02911434-05-4Solid
This compoundC6H7BrN2187.04914358-73-9Solid

Logical Relationship Diagram

G cluster_materials Starting Materials cluster_process Synthesis Steps cluster_intermediates Intermediates cluster_product Final Product SM1 2-Chloro-3-nitropyridine Step1 Step 1: Methylation SM1->Step1 SM2 Diethyl Malonate SM2->Step1 SM3 Sodium Hydride SM3->Step1 SM4 Bromine Step2 Step 2: Bromination SM4->Step2 SM5 Iron Powder Step3 Step 3: Reduction SM5->Step3 Int1 2-Methyl-3-nitropyridine Step1->Int1 Int2 5-Bromo-2-methyl-3-nitropyridine Step2->Int2 Product This compound Step3->Product Int1->Step2 Int2->Step3

Caption: Logical flow of the multi-step synthesis process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 5-Bromo-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-methylpyridin-3-amine. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges and streamline your experimental workflow.

Troubleshooting Guide

Problem 1: Low to No Product Yield

You are observing minimal or no formation of the desired coupled product, with starting materials remaining largely unconsumed.

Potential Causes and Solutions:

  • Catalyst Inactivity or Inhibition: The primary amine and the pyridine nitrogen in this compound can coordinate to the palladium catalyst, inhibiting its activity.[1][2]

    • Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos in conjunction with a palladium precursor like Pd₂(dba)₃.[3] These ligands can promote the desired catalytic cycle over catalyst inhibition.

    • Solution 2: Catalyst Choice: While Pd(PPh₃)₄ is commonly used and can be effective, consider more robust pre-catalysts if you suspect catalyst deactivation.[4][5]

    • Solution 3: Amine Protection: As a last resort, protection of the amine group as an acetamide can prevent catalyst inhibition.[4] However, this adds extra steps to your synthesis.[4]

  • Inefficient Oxidative Addition: The C-Br bond on the pyridine ring may not be sufficiently reactive under the chosen conditions.

    • Solution: Ensure your catalyst system is active. For challenging substrates, catalyst systems with bulky, electron-rich ligands are often more effective.[6]

  • Issues with the Boronic Acid:

    • Protodeborylation: The boronic acid can decompose back to the corresponding arene, especially in the presence of water or acidic/basic conditions.[3]

      • Solution: Use anhydrous solvents and ensure the reaction is performed under an inert atmosphere.[3] A milder base might also be beneficial.[3]

    • Homocoupling: The boronic acid can couple with itself.

      • Solution: Use a lower catalyst loading or add the boronic acid slowly to the reaction mixture.[3]

Problem 2: Formation of Significant Side Products

You observe the desired product, but also significant quantities of impurities.

Potential Causes and Solutions:

  • Dehalogenation: The bromo group is replaced by a hydrogen atom.

    • Solution: This can be caused by impurities in the solvent or reagents. Ensure you are using high-purity, degassed solvents. Shorter reaction times may also reduce the extent of this side reaction.[1]

  • Homocoupling of the Boronic Acid:

    • Solution: As mentioned previously, reduce catalyst loading or add the boronic acid slowly.[3]

Problem 3: Reaction Stalls or is Sluggish

The reaction proceeds but does not go to completion, even after extended reaction times.

Potential Causes and Solutions:

  • Poor Solubility of Reagents: The base (e.g., K₃PO₄) or other reagents may not be sufficiently soluble in the chosen solvent system.

    • Solution: Ensure vigorous stirring to maintain a fine suspension. A solvent mixture like 1,4-dioxane/water can help dissolve inorganic bases.[7]

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.

    • Solution: Ensure the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.[3][7] Avoid excessively high temperatures.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A1: A reliable starting point is to use Pd(PPh₃)₄ as the catalyst, K₃PO₄ as the base, and a 4:1 mixture of 1,4-dioxane and water as the solvent system. The reaction is typically heated to 85-95 °C.[2][4][5]

Q2: How do I choose the right palladium catalyst and ligand?

A2: For routine couplings, Pd(PPh₃)₄ is a good first choice due to its commercial availability and proven effectiveness.[5] For more challenging substrates or to improve yields, using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand is highly recommended.[3][5]

Q3: What is the best base for this reaction?

A3: Potassium phosphate (K₃PO₄) is a commonly used and effective base for the Suzuki coupling of aminopyridines.[4][5] Other bases like potassium carbonate (K₂CO₃) can also be used. The choice of base can be solvent-dependent and may require some optimization.[7][8]

Q4: What are the most suitable solvents?

A4: A mixture of 1,4-dioxane and water (typically 4:1) is a versatile and widely used solvent system that often gives good results.[4][5] Other solvents such as toluene/water have also been used successfully.[5] It is crucial to use degassed solvents to prevent catalyst deactivation.[7]

Q5: My reaction mixture turns black. Is this a problem?

A5: The formation of a black precipitate (palladium black) often indicates catalyst decomposition and can lead to a failed reaction.[1] This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1][3]

Data Presentation

Table 1: Performance of Catalyst Systems for the Suzuki Coupling of this compound with Various Arylboronic Acids [5]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Fluorophenylboronic acid80

Note: Yields are based on a structurally analogous substrate and provide a strong indication of expected performance.[5]

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄[4][5]
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using a Buchwald Ligand System[3][5]
  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.025 eq), XPhos (0.05 eq), and potassium phosphate (K₃PO₄) (3.0 eq) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed n-butanol.

  • Reaction: Seal the tube and heat the reaction mixture to 120 °C. Stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Experimental_Workflow Experimental Workflow for Suzuki Coupling A 1. Reaction Setup - Add this compound,  Arylboronic Acid, and Base to Flask B 2. Inert Atmosphere - Evacuate and backfill with N₂ or Ar (3x) A->B C 3. Add Catalyst and Solvents - Add Pd Catalyst - Add degassed 1,4-Dioxane/Water B->C D 4. Reaction - Heat to 85-95 °C - Monitor by TLC/LC-MS C->D E 5. Work-up - Cool, dilute with EtOAc - Wash with H₂O and Brine D->E F 6. Purification - Dry over Na₂SO₄ - Concentrate and purify by Chromatography E->F G Final Product F->G

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Logic Troubleshooting Low Yield Start Low or No Product Yield Q1 Is the catalyst system appropriate? Start->Q1 A1_Yes Check Reaction Conditions Q1->A1_Yes Yes A1_No Optimize Catalyst/Ligand - Use Buchwald ligand (e.g., XPhos) - Consider alternative Pd source Q1->A1_No No Q2 Are reagents high quality and atmosphere inert? A1_Yes->Q2 A2_Yes Investigate Boronic Acid Stability Q2->A2_Yes Yes A2_No Use pure, degassed solvents Ensure strict inert atmosphere Q2->A2_No No Q3 Is protodeborylation or homocoupling observed? A2_Yes->Q3 A3_Yes Use anhydrous conditions Add boronic acid slowly Q3->A3_Yes Yes A3_No Consider Amine Protection (if catalyst inhibition is suspected) Q3->A3_No No

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Suzuki Coupling of Primary Amine-Containing Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving primary amine-containing pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during these challenging cross-coupling reactions.

Troubleshooting Guide

Issue 1: Low or No Yield

Low to no yield is a common frustration when working with primary amine-containing pyridines in Suzuki couplings. A systematic approach to troubleshooting can help identify and resolve the underlying issues.

Question: My Suzuki reaction with a primary amine-containing pyridine is failing or giving very low yields. What are the most common reasons and how can I fix it?

Answer:

The primary challenges with these substrates stem from the inherent properties of the aminopyridine itself. The lone pairs of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the C-X (halide) bond towards oxidative addition.[1]

Here is a step-by-step guide to troubleshoot a failing reaction:

Troubleshooting Workflow for Low/No Yield

G start Low or No Yield catalyst 1. Evaluate Catalyst System start->catalyst base 2. Assess Base and Solvent catalyst->base ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Increase catalyst loading (3-5 mol%). Use a pre-catalyst (e.g., G3). catalyst->ligand Issues with catalyst activity? conditions 3. Check Reaction Conditions base->conditions base_solvent Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure solvent solubilizes all components. Consider anhydrous conditions. base->base_solvent Suboptimal base/solvent? side_reactions 4. Investigate Side Reactions conditions->side_reactions temp_degas Optimize temperature (80-110 °C). Ensure thorough degassing (Ar/N₂ sparging or freeze-pump-thaw). conditions->temp_degas Incorrect temp. or O₂ present? success Improved Yield side_reactions->success side_reaction_mitigation Use boronic esters to prevent protodeboronation. Rigorous degassing to minimize homocoupling. Avoid hydride-donating solvents to reduce dehalogenation. side_reactions->side_reaction_mitigation Side products detected? Suzuki_Cycle cluster_challenges Potential Challenges Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Inhibition Catalyst Inhibition (N-coordination) Pd(0)L2->Inhibition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation Complex) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' R-B(OH)2 R-B(OH)2 [R-B(OH)3]- [R-B(OH)3]- R-B(OH)2->[R-B(OH)3]- Activation Protodeboronation Protodeboronation of R-B(OH)2 R-B(OH)2->Protodeboronation Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->[R-B(OH)3]- [R-B(OH)3]-->Ar-Pd(II)-Ar'(L2) G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add solid reagents (aminopyridine, boronic acid, base) to a dry Schlenk flask. degas 2. Evacuate and backfill with inert gas (3x). reagents->degas catalyst 3. Add Pd source and ligand under inert atmosphere. degas->catalyst solvent 4. Add degassed solvent via syringe. catalyst->solvent heat 5. Heat to desired temperature (e.g., 80-110 °C) with stirring. solvent->heat monitor 6. Monitor progress by TLC or LC-MS. heat->monitor quench 7. Cool to room temperature and dilute with organic solvent. monitor->quench wash 8. Wash with water and brine. quench->wash dry 9. Dry, filter, and concentrate. wash->dry purify 10. Purify by column chromatography. dry->purify

References

minimizing byproduct formation in 5-Bromo-2-methylpyridin-3-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during chemical reactions involving 5-Bromo-2-methylpyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: The most common reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are valued for their broad substrate scope and tolerance of various functional groups.

Q2: What are the primary byproducts observed in Suzuki-Miyaura reactions with this compound?

A2: The main byproducts are typically:

  • Homocoupling Product: Formation of a biaryl compound from the coupling of two boronic acid molecules.

  • Debromination Product: Replacement of the bromine atom on the pyridine ring with a hydrogen atom.[1]

  • Protodeboronation Product: The boronic acid starting material is converted to an arene by replacement of the boronic acid group with a hydrogen atom.

Q3: What are the common side reactions in Buchwald-Hartwig amination of this compound?

A3: The most prevalent side reaction is hydrodehalogenation (or debromination), where the bromine atom is replaced by a hydrogen atom. In some cases, with highly reactive substrates or harsh conditions, double amination at another site on the pyridine ring could occur, though this is less common.

Q4: Can the amino group of this compound interfere with the catalytic cycle?

A4: Yes, the lone pair of electrons on the amino group can coordinate to the palladium catalyst, potentially inhibiting its activity.[2] However, with the appropriate choice of ligands and reaction conditions, successful couplings can be achieved without needing to protect the amino group. In some cases, particularly for Suzuki reactions, converting the amine to an amide has been shown to improve yields.[3]

Troubleshooting Guides

Suzuki-Miyaura Coupling
ProblemPossible CauseRecommended Solution
Low Yield of Desired Product & Significant Homocoupling of Boronic Acid Reaction exposed to oxygen.Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (Nitrogen or Argon).
High concentration of Pd(II) species.Add a mild reducing agent like potassium formate to minimize free Pd(II).
Incorrect stoichiometry.Use a precise stoichiometry of the boronic acid (typically 1.1-1.2 equivalents).[1]
Formation of Debrominated Byproduct (2-methylpyridin-3-amine) Base is too strong or reaction temperature is too high.Use a milder base (e.g., K2CO3 instead of K3PO4) or lower the reaction temperature.
Presence of water or other proton sources.Use anhydrous solvents and reagents.
Significant Amount of Unreacted Starting Material Inactive catalyst.Use a fresh batch of palladium catalyst and ensure proper inert atmosphere techniques. Consider using a pre-catalyst.
Inappropriate solvent.Screen different solvents. A mixture of 1,4-dioxane and water (e.g., 4:1) is often effective for aminopyridine substrates.
Poorly soluble base.Ensure the base is finely powdered and well-stirred, or choose a solvent system in which it is more soluble.
Buchwald-Hartwig Amination
ProblemPossible CauseRecommended Solution
Significant Hydrodehalogenation (Debromination) of Starting Material High reaction temperature or prolonged reaction time.Reduce the reaction temperature and monitor the reaction closely to stop it upon completion.
Inappropriate ligand/catalyst system.Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote reductive elimination over side reactions.
Presence of a hydrogen source.Ensure the use of anhydrous solvents and reagents.
Low or No Conversion to the Desired Amine Product Catalyst deactivation.Ensure rigorous exclusion of oxygen. Use a pre-catalyst or activate the catalyst properly.
Base is not strong enough or is sterically hindered.Use a strong, non-nucleophilic base like NaOtBu or LHMDS. The choice of base is critical and often depends on the solvent and amine coupling partner.
Amine substrate is binding too strongly to the palladium center.Increase the ligand-to-palladium ratio to favor the formation of the active catalytic species.
Formation of Impurities with Higher Rf than Starting Materials Possible formation of diarylamine or other complex byproducts.Optimize the stoichiometry of the amine coupling partner (usually 1.1-1.2 equivalents). Purify the crude product carefully using column chromatography.

Data Presentation: Reaction Conditions for Minimizing Byproducts

The following tables provide representative conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions of bromo-aminopyridines, with a focus on minimizing common byproducts. The data is based on structurally analogous substrates and should serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-aminopyridines

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)Key Consideration
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-9515+85Standard conditions, monitor for debromination.
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-9515+88Electron-donating groups on boronic acid are well-tolerated.
34-Chlorophenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (3.0)MeCN/H₂O (4:1)801-2>90dppf can sometimes reduce homocoupling.
44-pyridinylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (3.0)MeCN/H₂O (4:1)801-2~90Heteroaromatic boronic acids can be used effectively.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-aminopyridines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)Key Consideration
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to ExcellentXantphos is effective for coupling with heteroaryl halides.
24-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16HighBINAP is a common ligand for aminations.
3MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.4)Toluene1001892Secondary cyclic amines are good coupling partners.
4BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)LHMDS (1.5)THF801688RuPhos is a bulky ligand that can improve yields with some substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₄.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting amine).

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for the specific amine coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the amine coupling partner.

  • Add anhydrous toluene.

  • Seal the flask and heat the mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of celite, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle and Common Byproducts

Suzuki_Byproducts pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii_complex Ar-Pd(II)L2-Br oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation debromination Debromination (Ar-H) pd_ii_complex->debromination H+ source pd_ii_ar_ar Ar-Pd(II)L2-Ar' transmetalation->pd_ii_ar_ar reductive_elimination Reductive Elimination pd_ii_ar_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) reductive_elimination->product homocoupling Homocoupling (Ar'-Ar') protodeboronation Protodeboronation (Ar'-H) ar_br This compound (Ar-Br) ar_br->oxidative_addition ar_b_oh2 Ar'B(OH)2 ar_b_oh2->transmetalation ar_b_oh2->homocoupling O2 ar_b_oh2->protodeboronation base Base base->transmetalation proton_source H+ proton_source->protodeboronation

Caption: Suzuki-Miyaura cycle and byproduct pathways.

Buchwald-Hartwig Amination Cycle and Key Side Reaction

Buchwald_Hartwig_Byproduct pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii_complex Ar-Pd(II)L-Br oxidative_addition->pd_ii_complex amine_coordination Amine Coordination & Deprotonation pd_ii_complex->amine_coordination hydrodehalogenation Hydrodehalogenation (Ar-H) pd_ii_complex->hydrodehalogenation β-Hydride Elimination or Protonolysis pd_ii_amido Ar-Pd(II)L-NR'R'' amine_coordination->pd_ii_amido reductive_elimination Reductive Elimination pd_ii_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' (Desired Product) reductive_elimination->product ar_br This compound (Ar-Br) ar_br->oxidative_addition amine HNR'R'' amine->amine_coordination base Base base->amine_coordination

Caption: Buchwald-Hartwig cycle and hydrodehalogenation.

Troubleshooting Logic for Low Yield in Cross-Coupling Reactions

Troubleshooting_Logic start Low Yield or No Reaction check_reagents Check Reagent Quality (Fresh Catalyst, Anhydrous Solvents, Pure Starting Materials) start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents, Proper Schlenk Technique) start->check_atmosphere optimize_conditions Systematically Optimize Reaction Conditions check_reagents->optimize_conditions check_atmosphere->optimize_conditions screen_ligands Screen Different Ligands (e.g., Bulky, Electron-Rich) optimize_conditions->screen_ligands screen_bases Screen Different Bases (Strength and Solubility) optimize_conditions->screen_bases screen_solvents Screen Different Solvents (Polarity and Solubility) optimize_conditions->screen_solvents adjust_temp Adjust Temperature (Lower for Debromination, Higher for Slow Reactions) optimize_conditions->adjust_temp successful_reaction Improved Yield screen_ligands->successful_reaction screen_bases->successful_reaction screen_solvents->successful_reaction adjust_temp->successful_reaction

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 5-Bromo-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Bromo-2-methylpyridin-3-amine. The information is tailored to researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route employed. However, typical impurities may include:

  • Unreacted starting materials: Such as 2-methylpyridin-3-amine.

  • Over-brominated species: Di-brominated pyridines are common byproducts, for instance, 3,5-dibromo-2-methylpyridin-amine.[1]

  • Isomeric byproducts: Depending on the reaction conditions, other positional isomers of the brominated product might be formed.

  • Residual solvents and reagents: Solvents from the reaction and work-up, as well as unreacted brominating agents or catalysts.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the impurity profile and the desired final purity. The two most common and effective methods are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities and is recommended when high purity is required.[2][3]

  • Recrystallization: This technique is useful for removing small amounts of impurities and can be very efficient if a suitable solvent is found.

Q3: What is a good solvent system for the column chromatography of this compound?

A3: A common and effective mobile phase for silica gel column chromatography is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate.[4] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.3 for the desired product.[2]

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: While specific literature on the recrystallization of this compound is limited, for aminopyridines in general, a range of solvents can be tested. A good starting point would be to screen solvents such as ethanol, isopropanol, toluene, or a mixed solvent system like ethanol/water or ethyl acetate/hexane. The ideal solvent will dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling.[5] For basic compounds like pyridines that are not soluble in common organic solvents, using organic acids like acetic acid or converting the amine to its salt for recrystallization can be effective strategies.[6]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is adapted from the purification of similar aminobromopyridines and is designed for the purification of approximately 1 gram of crude product.[2]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • TLC plates, developing chamber, and UV lamp

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a few drops of dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the plate in various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Visualize the spots under a UV lamp to determine the optimal solvent system that gives the product an Rf value of approximately 0.2-0.3.[2]

  • Column Packing:

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (approx. 40-50 g for 1 g of crude product) in the least polar eluent mixture determined by TLC.

    • Pour the slurry into the column and gently tap to pack it evenly, avoiding air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product (1 g) in a minimal amount of dichloromethane.

    • Add 2-3 g of silica gel to this solution.

    • Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.[2]

  • Elution and Fraction Collection:

    • Begin elution with the solvent system determined by TLC.

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

This is a general protocol for the recrystallization of an amine compound. The ideal solvent or solvent system should be determined experimentally.[7]

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodPrinciple of SeparationTypical Purity AchievedEstimated Yield LossKey AdvantagesKey Disadvantages
Column Chromatography Differential adsorption on a stationary phase>98%10-20%High resolution, suitable for complex mixtures and closely related impurities.More time-consuming, requires larger volumes of solvent.
Recrystallization Difference in solubility at different temperatures>95% (if successful)5-25%Simple, cost-effective, can yield very pure crystals.Finding a suitable solvent can be challenging; may not remove all impurities effectively.

Troubleshooting Guides

Issue 1: Low yield after column chromatography.

  • Possible Cause: The product may be partially eluting with other fractions or adhering too strongly to the silica gel.

  • Solution:

    • Carefully re-examine the TLC of all fractions to ensure no product is being discarded.

    • If the product is streaking on the TLC plate, consider adding a small amount of a more polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the eluent to improve recovery.

Issue 2: The product co-elutes with an impurity during column chromatography.

  • Possible Cause: The polarity of the product and the impurity are very similar.

  • Solution:

    • Use a shallower solvent gradient during elution.

    • Consider using a different stationary phase, such as alumina, which may offer different selectivity.

Issue 3: Crystals do not form during recrystallization.

  • Possible Cause: The solution may not be sufficiently saturated, or the cooling process is too rapid.

  • Solution:

    • Concentrate the solution by evaporating some of the solvent.

    • Try scratching the inside of the flask with a glass rod at the solvent line to induce crystallization.

    • Add a seed crystal of the pure compound if available.

    • Ensure the solution cools slowly and undisturbed.[7]

Issue 4: The product "oils out" instead of crystallizing.

  • Possible Cause: The solute is melting before it dissolves, or the solution is supersaturated.

  • Solution:

    • Add a small amount of additional hot solvent until the oil dissolves completely.

    • Ensure a gradual cooling process. If using a mixed solvent system, you may need to adjust the ratio of the solvents.[7]

Visualizations

Purification_Workflow crude Crude this compound tlc TLC Analysis to Determine Purity and Optimal Conditions crude->tlc decision High Purity Required? tlc->decision column Column Chromatography decision->column Yes recrystallization Recrystallization decision->recrystallization No analysis Purity Analysis (TLC, HPLC, NMR) column->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Purification start Purification Issue issue_type What is the issue? start->issue_type low_yield Low Yield issue_type->low_yield Yield low_purity Low Purity issue_type->low_purity Purity no_crystals No Crystals (Recrystallization) issue_type->no_crystals Crystallization Failure oiling_out Oiling Out (Recrystallization) issue_type->oiling_out Oiling Out solution_yield Re-check fractions by TLC. Consider adding a modifier to the eluent. low_yield->solution_yield solution_purity Use a shallower solvent gradient. Try a different stationary phase (e.g., alumina). low_purity->solution_purity solution_crystals Concentrate the solution. Scratch the flask or add a seed crystal. Ensure slow cooling. no_crystals->solution_crystals solution_oiling Add more hot solvent. Adjust solvent ratio. oiling_out->solution_oiling

References

Technical Support Center: Synthesis of 5-aryl-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 5-aryl-2-methylpyridin-3-amine synthesis. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a robust method for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 5-aryl-2-methylpyridin-3-amine?

A1: The Suzuki-Miyaura cross-coupling reaction is a widely used and effective method. This reaction involves coupling the commercially available 5-bromo-2-methylpyridin-3-amine with a variety of arylboronic acids in the presence of a palladium catalyst and a base. This method is valued for its tolerance of a wide range of functional groups and generally provides moderate to good yields.[1][2]

Q2: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What are the common causes?

A2: Low yields in the Suzuki coupling of aminopyridines can stem from several factors. A primary issue is the potential for both the pyridine nitrogen and the amino group's lone pair of electrons to coordinate with the palladium catalyst, leading to its inhibition or deactivation. Another common problem is the protodeboronation of the arylboronic acid, which is its hydrolysis back to the corresponding arene.

Q3: What are the most common side reactions, and how can I minimize them?

A3: The most prevalent side reactions include:

  • Protodeboronation: The hydrolysis of the boronic acid. To minimize this, you can use more stable boronic esters (e.g., pinacol esters) or ensure the reaction is conducted under anhydrous conditions.

  • Dehalogenation: The replacement of the bromine atom on the starting material with a hydrogen atom. This can be minimized by avoiding potential hydride sources in your solvents and optimizing the reaction time.

  • Homocoupling: The coupling of two arylboronic acid molecules. Using a precise stoichiometry of the boronic acid (around 1.1-1.2 equivalents) can help reduce this side reaction.[3]

Q4: Can I use the unprotected this compound in the Suzuki-Miyaura coupling?

A4: Yes, it is possible to use the unprotected amine. However, the amino group can influence the reactivity of the substrate. With the appropriate choice of catalyst, ligand, base, and solvent system, high yields can be achieved without the need for a protecting group.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of 5-aryl-2-methylpyridin-3-amine via the Suzuki-Miyaura coupling.

Problem: Low or No Product Formation
Possible Cause Suggested Solution
Catalyst Inhibition/Deactivation The lone pairs on the pyridine and amino nitrogens can inhibit the palladium catalyst. Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) or using modern, more active pre-catalysts (e.g., Buchwald G3 pre-catalysts) can also overcome this inhibition.
Suboptimal Base The choice of base is critical. Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. It is recommended to screen different bases to find the optimal one for your specific substrate.
Inefficient Oxidative Addition The electron-rich nature of the aminopyridine can make the oxidative addition step of the catalytic cycle less favorable. Using electron-rich and bulky phosphine ligands can help to accelerate this step.
Oxygen Contamination Inadequate degassing of the reaction mixture can lead to catalyst deactivation. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
Problem: Formation of Significant Side Products
Side Product Suggested Solution
Protodeboronation Product (Arene from Boronic Acid) This is often caused by excess water in the reaction. Use boronic esters (e.g., pinacol esters) which are more stable towards hydrolysis. Alternatively, conduct the reaction under strictly anhydrous conditions. A milder base may also reduce the rate of protodeboronation.
Dehalogenated Starting Material This can result from hydride sources in the reaction mixture. Ensure solvents are anhydrous and not prone to decomposition that could generate hydrides. Shorter reaction times, if sufficient for product formation, can also minimize this side reaction.
Homocoupling of Boronic Acid This side reaction is favored when two boronic acid molecules couple. Use a precise stoichiometry of the arylboronic acid, typically between 1.1 and 1.2 equivalents relative to the bromo-aminopyridine.[3]

Data Presentation

Yields of 5-aryl-2-methylpyridin-3-amine Synthesis via Suzuki-Miyaura Coupling

The following table summarizes the yields obtained for the Suzuki-Miyaura coupling of this compound with various arylboronic acids using a traditional phosphine ligand catalyst system.

Arylboronic Acid Product Yield (%)
Phenylboronic acid2-methyl-5-phenylpyridin-3-amine85
4-Methylphenylboronic acid2-methyl-5-(p-tolyl)pyridin-3-amine82
4-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine88
4-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine78
4-Fluorophenylboronic acid5-(4-fluorophenyl)-2-methylpyridin-3-amine80

Reaction Conditions: Pd(PPh₃)₄ catalyst, K₃PO₄ base, in a 4:1 mixture of 1,4-Dioxane/H₂O.

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling

This protocol is adapted from a reported procedure for the synthesis of 5-aryl-2-methylpyridin-3-amines.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).

    • Separate the organic layer, and wash it with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-methylpyridin-3-amine.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)-X(L2) (R = Aminopyridyl, X = Br) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_aryl_complex R-Pd(II)-Ar(L2) Transmetal->PdII_aryl_complex RedElim Reductive Elimination PdII_aryl_complex->RedElim RedElim->Pd0 Regeneration Product_out 5-aryl-2-methylpyridin-3-amine RedElim->Product_out ArBX2_in ArB(OH)2 ArBX2_in->Transmetal Base_in Base (e.g., K3PO4) Base_in->Transmetal RX_in This compound RX_in->OxAdd Troubleshooting_Workflow start Low Yield or Reaction Failure check_catalyst Check Catalyst System (Inhibition/Deactivation) start->check_catalyst check_base Evaluate Base (Strength/Type) start->check_base check_side_reactions Analyze for Side Products (TLC/LC-MS) start->check_side_reactions check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp.) start->check_conditions solution_catalyst Use Bulky Ligands (SPhos, XPhos) Increase Catalyst Loading Use Pre-catalyst check_catalyst->solution_catalyst solution_base Screen Weaker Bases (K2CO3, Cs2CO3) check_base->solution_base solution_side_reactions Protodeboronation -> Use Boronic Esters Dehalogenation -> Optimize Time Homocoupling -> Adjust Stoichiometry check_side_reactions->solution_side_reactions solution_conditions Ensure Proper Degassing Optimize Temperature check_conditions->solution_conditions

References

effect of base and solvent on 5-Bromo-2-methylpyridin-3-amine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 5-Bromo-2-methylpyridin-3-amine.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Potential Cause & Troubleshooting Steps

Potential CauseTroubleshooting StepRationale
Inappropriate Base Screen different bases such as K₃PO₄, K₂CO₃, Na₂CO₃, or Cs₂CO₃.[1] Na₂CO₃ has been found to be a highly effective base in some Suzuki-Miyaura couplings.[2][3]The base is crucial for the transmetalation step, and its effectiveness can be solvent-dependent.[1][4] The main role of the base is to convert the boronic acid into the more reactive organoborate species.[5]
Suboptimal Solvent System If using a non-polar solvent like toluene, try a polar aprotic solvent or a mixture with water, such as 1,4-dioxane/water (4:1) or DMF/H₂O (1:1).[1][6][7]The solvent's polarity affects the solubility of reagents and the stability of catalytic intermediates.[1][8] A mixture of 1,4-dioxane and water is often effective for aminopyridine substrates.[1][6]
Catalyst Inhibition The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity.[4]Employ bulky phosphine ligands like SPhos, XPhos, or RuPhos to shield the palladium center.[4][9]
Poor Reagent Solubility Ensure the base (e.g., K₃PO₄) is adequately soluble or forms a fine suspension. The addition of water can help dissolve inorganic bases.[1]Poor solubility can lead to slow reaction rates.[1]
Issue 2: Low Yield in Buchwald-Hartwig Amination

Potential Cause & Troubleshooting Steps

Potential CauseTroubleshooting StepRationale
Incorrect Base Selection Strong, non-nucleophilic bases are typical. Screen bases like NaOt-Bu, LHMDS, or Cs₂CO₃.[10][11]The base deprotonates the amine, and the optimal choice is substrate-dependent.[10] NaOt-Bu often allows for high reaction rates but is incompatible with some functional groups.[11]
Unsuitable Solvent Anhydrous toluene, dioxane, or THF are common choices.[10][12]The solvent must dissolve the reagents without interfering with the catalyst. Nonpolar solvents generally require an anionic base to deprotonate the neutral palladium-amine complex.[13][14]
Catalyst Deactivation The pyridine nitrogen can coordinate with and inhibit the palladium catalyst.[10]Use electron-rich, sterically hindered phosphine ligands to promote the catalytic cycle.[4][10]
Oxygen Sensitivity Thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen).[1][10]Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.[1]
Issue 3: Failed Sonogashira Coupling

Potential Cause & Troubleshooting Steps

Potential CauseTroubleshooting StepRationale
Suboptimal Base An amine base like triethylamine (Et₃N) or piperidine is typically required.[15][16][17] Screen various organic and inorganic bases if standard conditions fail.[18]The base is necessary to form the copper acetylide and neutralize the hydrogen halide byproduct.[15]
Inappropriate Solvent Polar aprotic solvents like THF, DMF, and DMSO often provide good conversions.[18] However, in some cases, non-polar solvents like toluene can be superior.[19]Solvent choice is a delicate balance; it must dissolve all components but can also affect catalyst activity. For example, DMF may slow the reaction by displacing ligands from the palladium complex.[19]
Catalyst Poisoning The amino group on the pyridine ring could potentially interfere with the catalyst.Ensure high-purity starting materials and consider screening different palladium sources and ligands.
Copper Co-catalyst Issues Ensure the copper(I) source (typically CuI) is fresh and active.The copper co-catalyst is crucial for the formation of the copper acetylide intermediate.[15]

Data Presentation

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yields for Aryl Halides
EntryBaseSolventYield (%)Reference
1Na₂CO₃EtOH/H₂O98[3]
2K₂CO₃EtOH/H₂O95[3]
3K₃PO₄EtOH/H₂O92[3]
4NaOHEtOH/H₂O85[3]
5TEAEtOH/H₂O75[3]
Conditions based on a model Suzuki-Miyaura reaction, which can serve as a starting point for optimization.
Table 2: Effect of Solvent and Base on Sonogashira Coupling of 3,5-dimethoxyphenyl bromide
EntrySolventBaseYield (%)Reference
1DCMDABCO<50[18]
2MeOHDABCO<50[18]
3THFDABCO97[18]
41,4-DioxaneDABCO74[18]
5DMSODABCO100[18]
6DMSONaOAc86[18]
7DMSOK₂CO₃94[18]
Yields determined after 18 hours. These results on a different aryl bromide highlight the significant impact of solvent and base selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting conditions for a Suzuki-Miyaura coupling with this compound?

A1: A typical starting point involves using a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand.[6] A base such as K₃PO₄ or Na₂CO₃ is commonly employed, often in a solvent mixture like 1,4-dioxane/water (e.g., 4:1 ratio) at elevated temperatures (85-110 °C).[1][6]

Q2: How does the primary amine at the 3-position affect the coupling reactions?

A2: The primary amine group can coordinate to the palladium catalyst, potentially inhibiting its activity.[1][10] In some cases, protecting the amine group (e.g., as an amide) may be considered, though many successful couplings are reported with the free amine.[1][6] For Suzuki reactions, it has been noted that labile protons in primary amines can make them poor choices, and deprotonation can occur with a base like K₃PO₄ after binding to the palladium center.[6]

Q3: Which bases are recommended for Buchwald-Hartwig amination with this substrate?

A3: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOt-Bu) often provides the highest reaction rates.[11] Other effective bases include lithium bis(trimethylsilyl)amide (LHMDS), which can be useful for substrates with protic functional groups, and cesium carbonate (Cs₂CO₃).[11]

Q4: What is the role of water in Suzuki-Miyaura reactions?

A4: Water is often used as a co-solvent with organic solvents like dioxane, THF, or DMF.[6][7] It can help dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and can influence the rate and efficiency of the catalytic cycle.[1] However, for other coupling types like Buchwald-Hartwig, strictly anhydrous solvents are often necessary to prevent side reactions like hydrodehalogenation.[1]

Q5: For a Sonogashira coupling, what is the typical base and co-catalyst used?

A5: The classic Sonogashira coupling uses an amine base, such as triethylamine (Et₃N) or piperidine, in conjunction with a copper(I) co-catalyst, typically copper(I) iodide (CuI).[15][16] The reaction is catalyzed by a palladium complex.[15]

Q6: Why is degassing the solvent important for these reactions?

A6: Palladium-catalyzed cross-coupling reactions are sensitive to oxygen.[10] Dissolved oxygen in the solvent can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, effectively stopping the catalytic cycle and leading to low or no product formation.[1] Therefore, thorough degassing of the solvent and maintaining an inert atmosphere are critical.[1][10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[1]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) for three cycles.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).[1]

  • Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon) for three cycles.

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until completion (monitored by TLC or LC-MS).[1][10]

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[1]

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).[15]

  • Add the degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N).[16]

  • Add the terminal alkyne (1.1-1.2 equiv.) via syringe.

  • Heat the reaction mixture to the appropriate temperature (e.g., 60-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).[16]

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with an aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[15]

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.[15]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents: - Aryl Halide - Coupling Partner - Catalyst & Ligand - Base prep_solvent Add Degassed Solvent prep_reagents->prep_solvent reaction_heat Heat to Reaction Temperature under Inert Atmosphere prep_solvent->reaction_heat reaction_monitor Monitor Progress (TLC / LC-MS) reaction_heat->reaction_monitor workup_quench Cool & Quench/ Filter Reaction reaction_monitor->workup_quench workup_extract Aqueous Extraction workup_quench->workup_extract workup_purify Concentrate & Purify (Chromatography) workup_extract->workup_purify analysis Characterize Product (NMR, MS, etc.) workup_purify->analysis G start Low or No Conversion Observed q1 Is the atmosphere inert and solvent properly degassed? start->q1 s1 Degas solvent thoroughly. Ensure proper inert gas setup. q1->s1 No q2 Is the base appropriate and soluble? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Screen alternative bases. Consider a co-solvent (e.g., water) to improve solubility. q2->s2 No q3 Is the solvent optimal for this specific coupling type? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Screen alternative solvents (e.g., Toluene, Dioxane, THF, DMF). q3->s3 No q4 Are the catalyst and ligand active and appropriate? q3->q4 Yes a3_yes Yes a3_no No s3->q3 s4 Use fresh catalyst. Screen sterically hindered ligands (e.g., SPhos, XPhos). q4->s4 No end_node Re-evaluate starting material purity and reaction temperature. q4->end_node Yes a4_yes Yes a4_no No s4->q4 Catalytic_Cycle pd0 Pd(0)Lₙ pd2_complex Ar-Pd(II)-X(Lₙ) pd0->pd2_complex Oxidative Addition (Ar-X) transmetal Ar-Pd(II)-R(Lₙ) pd2_complex->transmetal Transmetalation (R-M) transmetal->pd0 Reductive Elimination product Ar-R transmetal->product Base Base Base->pd2_complex Activates Coupling Partner Solvent Solvent Solvent->pd2_complex Stabilizes Intermediates Solvent->transmetal Affects Solubility & Rate

References

troubleshooting failed reactions involving 5-Bromo-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methylpyridin-3-amine. The following information is designed to help you overcome common challenges in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is primarily used as a substrate in palladium-catalyzed cross-coupling reactions. The most common transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2] These reactions are crucial for synthesizing a wide range of substituted pyridine derivatives for pharmaceutical and materials science applications.[2][3]

Q2: What are the key physical and chemical properties of this compound?

A2: Key properties are summarized in the table below. Understanding these properties is essential for designing experiments and troubleshooting issues like poor solubility.

PropertyValue
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol [4]
Appearance Off-white to pale yellow solid or powder[5]
Solubility Generally soluble in polar aprotic solvents like DMF and 1,4-dioxane. Solubility in other organic solvents like dichloromethane and chloroform is also expected.[5] Quantitative data is limited, but heating can improve solubility in many solvents.[5]

Q3: Does the primary amine group in this compound interfere with cross-coupling reactions?

A3: Yes, the primary amine at the 3-position can sometimes interfere with the catalytic cycle, potentially leading to lower yields.[6] This is because the amine can coordinate to the palladium catalyst. For Suzuki reactions, protecting the amine group as an acetamide has been shown to improve reaction outcomes.[2][6]

Q4: What are the main safety considerations when working with this compound?

A4: this compound is classified as a substance that causes skin and serious eye irritation.[4] It is important to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid inhalation of dust and direct contact with skin and eyes.[7]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired coupled product.

This is one of the most common issues encountered. The flowchart below provides a systematic approach to troubleshooting.

G cluster_start Start Troubleshooting cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Conditions cluster_substrate Substrate-Specific Issues cluster_side_reactions Identify Side Reactions start Low or No Yield in Suzuki Coupling check_reagents Verify quality of reagents: - Boronic acid (check for decomposition) - this compound - Solvent (anhydrous and degassed?) - Base (freshly opened or properly stored?) start->check_reagents First, check inputs check_catalyst Check catalyst activity: - Is the Pd catalyst old or discolored? - Consider using a fresh batch or a different precatalyst. check_reagents->check_catalyst optimize_base Optimize Base: - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Ensure adequate equivalents are used (typically 2-3 eq.). check_catalyst->optimize_base If reagents are fine, optimize conditions optimize_ligand Optimize Ligand: - If using a Pd(II) source, screen different phosphine ligands (e.g., SPhos, XPhos for challenging couplings). [17] - Adjust ligand:Pd ratio. optimize_base->optimize_ligand optimize_temp Adjust Temperature: - Gradually increase temperature (e.g., from 80°C to 100-110°C). - Consider microwave heating for faster reaction times. [31] optimize_ligand->optimize_temp protect_amine Consider Amine Protection: - Protect the amine as an acetamide to prevent catalyst inhibition. [8] optimize_temp->protect_amine If conditions optimization fails, address substrate issues solubility Address Solubility Issues: - Use a co-solvent system (e.g., dioxane/water). - Increase reaction temperature. [29] protect_amine->solubility check_dehalogenation Check for Dehalogenation: - If starting material is consumed but no product is formed, dehalogenation is likely. - Use a milder base or different solvent system. [4] solubility->check_dehalogenation Finally, investigate side reactions check_homocoupling Check for Homocoupling: - Homocoupling of the boronic acid can occur. - Use a precise stoichiometry of the boronic acid (1.1-1.2 eq.). [4] check_dehalogenation->check_homocoupling

Troubleshooting Workflow for Suzuki Coupling

Data on Suzuki Coupling Optimization

The following table summarizes the effect of different catalysts and the use of a protecting group on the yield of Suzuki coupling reactions with arylboronic acids.

EntrySubstrateCatalyst (mol%)BaseSolventArylboronic AcidYield (%)Reference
1This compoundPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acidLow (unspecified)[6]
2N-(5-Bromo-2-methylpyridin-3-yl)acetamidePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85[8]
3N-(5-Bromo-2-methylpyridin-3-yl)acetamidePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82[8]
4N-(5-Bromo-2-methylpyridin-3-yl)acetamidePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88[8]
5N-(5-Bromo-2-methylpyridin-3-yl)acetamidePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78[8]

Note: The data for entries 2-5 are based on the acetamide-protected starting material, which significantly improves yields compared to the unprotected amine (entry 1).[6][8]

Buchwald-Hartwig Amination

Problem: Low conversion, catalyst decomposition, or formation of side products.

The success of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base.

G cluster_start Start Troubleshooting cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Environment cluster_analysis Problem Analysis start Failed Buchwald-Hartwig Reaction catalyst_choice Select appropriate Pd source (e.g., Pd₂(dba)₃, Pd(OAc)₂) start->catalyst_choice ligand_choice Screen Ligands: - For primary amines: BrettPhos - For secondary amines: Xantphos, BINAP - Sterically hindered ligands can improve reactivity. [26] catalyst_choice->ligand_choice base_choice Optimize Base: - Strong bases (NaOtBu, LiHMDS) are common. - For base-sensitive substrates, consider weaker bases (Cs₂CO₃, K₃PO₄). [16] ligand_choice->base_choice solvent_choice Choose appropriate solvent: - Anhydrous, non-polar solvents like toluene or dioxane are typical. [10] - Ensure solvent is thoroughly degassed. base_choice->solvent_choice temp_control Control Temperature: - Reactions are typically run at 80-110°C. - High temperatures can lead to decomposition. solvent_choice->temp_control low_conversion Low Conversion temp_control->low_conversion side_products Side Products (e.g., dehalogenation) temp_control->side_products low_conversion->ligand_choice side_products->base_choice Try milder base

Troubleshooting Logic for Buchwald-Hartwig Amination

Key Parameters for Buchwald-Hartwig Amination Optimization

This table provides a starting point for optimizing the reaction conditions based on literature for similar heteroaryl halides.[9]

ParameterOptionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) and Pd(II) precursors.[9]
Ligand Xantphos, BINAP, dppf, Buchwald ligands (e.g., XPhos)The choice of ligand is critical and depends on the amine coupling partner. Bulky, electron-rich ligands are often more effective.[10][11]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required. The choice can influence the reaction rate and side reactions.[10]
Solvent Toluene, 1,4-DioxaneAnhydrous, non-polar aprotic solvents are generally preferred.[9]
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle.

Experimental Protocols

Protocol 1: Acetamide Protection of this compound

This protocol is recommended before attempting Suzuki coupling to improve yields.[2]

Materials:

  • This compound

  • Acetic anhydride

  • Acetonitrile

  • Sulfuric acid (96%, catalytic amount)

  • Deionized water

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound (1 equivalent) in acetonitrile.

  • Add acetic anhydride (1 equivalent) to the solution.

  • Add a few drops of 96% sulfuric acid.

  • Stir the reaction mixture at 60°C for 30 minutes, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent.

  • Add deionized water dropwise to the residue to precipitate the product.

  • Stir the mixture for one hour at room temperature, then filter the solid.

  • Wash the solid with deionized water and dry in an oven to yield N-(5-Bromo-2-methylpyridin-3-yl)acetamide.[2]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for the Suzuki coupling of N-(5-Bromo-2-methylpyridin-3-yl)acetamide.[2][8]

Materials:

  • N-(5-Bromo-2-methylpyridin-3-yl)acetamide (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine N-(5-Bromo-2-methylpyridin-3-yl)acetamide, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add the degassed 1,4-dioxane and water solvent mixture.

  • Heat the reaction mixture to 85-95°C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[12]

G cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Protected Amine - Arylboronic Acid - Pd(PPh₃)₄ - K₃PO₄ solvent Add degassed 1,4-Dioxane/Water reagents->solvent heat Heat to 85-95°C (12-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Final Product purify->product

Experimental Workflow for Suzuki Coupling

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This is a general protocol for the amination of this compound and may require optimization.[9][10]

Materials:

  • This compound (1 equivalent)

  • Amine coupling partner (1.1-1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (or other suitable ligand, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous Toluene (degassed)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, add this compound, the amine coupling partner, the base, Pd₂(dba)₃, and the ligand.

  • Evacuate and backfill the tube with inert gas (repeat three times).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[10]

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling of Aminobromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the cross-coupling of aminobromopyridines. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation in these critical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with aminobromopyridine substrates particularly challenging?

A1: The primary difficulty arises from the intrinsic properties of the aminobromopyridine core. The molecule contains two potential sources of catalyst inhibition: the Lewis basic nitrogen atom within the pyridine ring and the amino group. Both can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes that effectively "poison" the catalyst and halt the catalytic cycle.[1] This is a well-documented phenomenon, often referred to as the "2-pyridyl problem," which is exacerbated by the presence of the additional amino ligand.[1]

Q2: What are the primary mechanisms of palladium catalyst deactivation in these reactions?

A2: The main deactivation pathways include:

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen and the amino group can bind strongly to the palladium center. This coordination can prevent the binding of reactants or inhibit key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric palladium species, particularly at elevated temperatures or high catalyst concentrations.[1]

  • Catalyst Decomposition (Palladium Black): If the catalytic cycle is slowed by inhibition, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of agglomeration into catalytically inactive palladium black.[1]

Q3: How does the position of the amino and bromo groups on the pyridine ring affect catalyst deactivation?

A3: The relative positions of the substituents are crucial. For instance, a 2-aminopyridine moiety can form a stable five-membered chelate with the palladium center after oxidative addition, which can hinder subsequent steps in the catalytic cycle. The proximity of the amino group to the reaction center can significantly influence the rate and efficiency of the coupling reaction.

Q4: What are the initial signs of catalyst deactivation in my reaction?

A4: Common indicators of catalyst deactivation include:

  • Low or no conversion: The reaction stalls before the starting material is fully consumed.

  • Formation of side products: Increased formation of homocoupled products (from the boronic acid or the aminobromopyridine) or dehalogenated starting material can suggest that the desired cross-coupling pathway is being outcompeted.

  • Precipitation of palladium black: The appearance of a black precipitate is a visual cue that the catalyst is agglomerating and becoming inactive.[1]

  • Inconsistent reaction rates: A reaction that starts well but then slows down or stops completely is a strong indicator of catalyst deactivation.

Troubleshooting Guides

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Strategy Experimental Protocol
Catalyst Poisoning by Aminopyridine 1. Switch to a Bulkier, Electron-Rich Ligand: Employ sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos) to sterically disfavor the coordination of the aminopyridine nitrogen.[1] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.See Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aminobromopyridine .
Inefficient Oxidative Addition 1. Increase Reaction Temperature: Carefully increase the temperature in increments of 10 °C. 2. Switch Halide (if possible): If starting from a chloro- or tosyl-aminopyridine, switching to the bromo-analogue will facilitate oxidative addition.Monitor the reaction by TLC or LC-MS at each temperature increment.
Suboptimal Base Screen Different Bases: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOtBu or LiHMDS are typically required.[2][3]See Protocol 3: Systematic Screening of Reaction Bases .
Issue 2: Significant Formation of Side Products (Homocoupling, Dehalogenation)
Potential Cause Troubleshooting Strategy Experimental Protocol
Presence of Oxygen Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.Ensure all reagent additions are performed under a positive pressure of inert gas.
Suboptimal Catalyst System 1. Use a Pd(0) Source: Pre-formed Pd(0) catalysts can sometimes minimize homocoupling that occurs during the in-situ reduction of Pd(II) pre-catalysts. 2. Optimize Ligand-to-Metal Ratio: A higher ligand-to-metal ratio can sometimes suppress side reactions.Compare the results of a reaction with a Pd(II) pre-catalyst to one with a Pd(0) source like Pd(PPh₃)₄.
Presence of Water (for dehalogenation) Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.Dry solvents using standard laboratory procedures (e.g., distillation from a suitable drying agent).

Data Presentation

Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of Aminobromopyridines
EntryAminobromopyridineArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)9085[2]
2This compound4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)9088[2]
32-Amino-5-bromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O100>95 (expected)
43-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhosK₃PO₄Toluene100High[4]
Table 2: Comparison of Reaction Conditions for the Buchwald-Hartwig Amination of Aminobromopyridines
EntryAminobromopyridineAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
12-Amino-6-bromopyridineMorpholinePd₂(dba)₃ (1-2)XPhosNaOtBuTolueneRefluxHigh[2]
23-Bromo-2-aminopyridineMorpholineRuPhos Pre-catalyst (2)RuPhosLiHMDSTHF6583[5]
33-Bromo-2-aminopyridineAnilineBrettPhos Pre-catalyst (2)BrettPhosLiHMDSTHF65High[5]
46-Bromopyridin-3-amineArylaminePd₂(dba)₃ (2)XPhosNaOtBuToluene100High[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aminobromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aminobromopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane and degassed water (4:1 mixture)

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aminobromopyridine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aminobromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aminobromopyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium pre-catalyst and the base.

  • Add anhydrous solvent and stir for a few minutes.

  • Add the aminobromopyridine and the amine coupling partner.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.[3]

Protocol 3: Systematic Screening of Reaction Bases
  • Set up an array of reaction vials, each containing the aminobromopyridine (1.0 equiv), the coupling partner (e.g., arylboronic acid, 1.2 equiv), the chosen palladium catalyst and ligand, and a magnetic stir bar.

  • To each vial, add a different base (2.0-3.0 equiv). A typical screen might include K₂CO₃, Cs₂CO₃, K₃PO₄, and an organic base like triethylamine.

  • Seal the vials and purge with an inert gas.

  • Add the degassed solvent to each vial.

  • Heat the reactions to the desired temperature and stir for a set amount of time (e.g., 12-24 hours).

  • After cooling, quench the reactions and analyze the crude reaction mixtures by LC-MS or ¹H NMR with an internal standard to determine the relative conversion to the desired product.

Visualizations

Catalyst_Deactivation_Pathway Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(Br)L_n] Pd0->OA_complex Oxidative Addition (Ar-Br) Py_Coord_Pd0 Inactive Pd(0)-Aminopyridine Complex Pd0->Py_Coord_Pd0 Coordination of Aminopyridine (Catalyst Poisoning) Pd_Black Palladium Black (Agglomerated Pd(0)) Pd0->Pd_Black Agglomeration Transmetalation Transmetalation (with R-B(OH)₂) OA_complex->Transmetalation Py_Coord_PdII Inactive Pd(II)-Aminopyridine Chelate OA_complex->Py_Coord_PdII Chelation by Amino Group (Inhibition) RE_complex [Ar-Pd(II)(R)L_n] Transmetalation->RE_complex Reductive_Elimination Reductive Elimination RE_complex->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Proposed catalyst deactivation pathways in the cross-coupling of aminobromopyridines.

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_reagents->start Reagents Faulty check_conditions Verify Reaction Conditions (Temp, Time, Inert Atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Incorrect optimize_ligand Screen Ligands (Bulky, Electron-Rich) check_conditions->optimize_ligand Conditions OK optimize_base Screen Bases (Carbonates, Phosphates, etc.) optimize_ligand->optimize_base optimize_solvent Screen Solvents (Dioxane, Toluene, THF, etc.) optimize_base->optimize_solvent increase_catalyst Increase Catalyst Loading optimize_solvent->increase_catalyst success Successful Reaction increase_catalyst->success Improvement Observed

References

how to avoid homo-coupling in Suzuki reactions of 5-Bromo-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-methylpyridin-3-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the Suzuki coupling of this compound?

The primary challenges in the Suzuki coupling of this compound, an electron-rich heteroaryl halide, include:

  • Homo-coupling: The undesired coupling of two boronic acid molecules is a prevalent side reaction, particularly when the reaction is exposed to oxygen.[1][2]

  • Catalyst Inhibition: The amine functionality on the pyridine ring can coordinate with the palladium catalyst, potentially impeding its catalytic activity.[3]

  • Debromination: The bromo group can be replaced by a hydrogen atom, leading to the formation of 2-methylpyridin-3-amine as a byproduct.[4]

  • Low Yields: Suboptimal reaction conditions can lead to incomplete conversion of the starting materials and low yields of the desired product.

Q2: How can I effectively prevent homo-coupling of the boronic acid?

Minimizing homo-coupling is critical for a clean and efficient reaction. Here are key strategies:

  • Rigorous Inert Atmosphere: Oxygen is a major promoter of homo-coupling.[1] Ensure your reaction vessel, solvents, and reagents are thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[4]

  • Stoichiometry Control: Using a slight excess of the boronic acid (typically 1.1-1.2 equivalents) can be beneficial, but a large excess should be avoided as it can favor homo-coupling.[4]

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to suppress homo-coupling by maintaining a low instantaneous concentration.

  • Appropriate Catalyst and Ligand Selection: Bulky, electron-rich phosphine ligands can sterically hinder the formation of palladium species that lead to homo-coupling.[5]

Q3: What is the recommended catalyst system for this reaction?

For the Suzuki coupling of this compound, a palladium catalyst with a suitable phosphine ligand is generally recommended. A common and effective starting point is:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and often successful catalyst for this type of transformation.[3]

  • Alternative Catalysts: Other palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ can be used in combination with bulky, electron-rich phosphine ligands such as SPhos or XPhos, which have shown excellent performance for challenging couplings involving heteroaryl halides.[6]

Q4: How does the choice of base impact the reaction outcome?

The base plays a crucial role in the transmetalation step of the catalytic cycle. For the Suzuki coupling of this compound, an inorganic base is typically employed.

  • Recommended Bases: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are frequently used with good results.[3]

  • Effect of Basicity: The choice of base can influence the reaction rate and the prevalence of side reactions. Stronger bases are not always better and can sometimes promote undesired pathways. It is often beneficial to screen a few different bases to find the optimal conditions for a specific substrate combination.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Significant Homo-coupling Product Observed 1. Presence of oxygen in the reaction mixture. 2. Suboptimal catalyst or ligand. 3. Incorrect stoichiometry.1. Ensure rigorous degassing of solvents and reagents. Maintain a strict inert atmosphere (Ar or N₂). 2. Switch to a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). 3. Use a slight excess (1.1-1.2 eq.) of the boronic acid.
Low Yield of Desired Product 1. Catalyst inhibition by the amine group. 2. Inefficient transmetalation. 3. Incomplete reaction.1. Consider N-protection of the amine group (e.g., as an acetamide) prior to coupling. The protecting group can be removed post-reaction. 2. Screen different inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to optimize the transmetalation step. 3. Increase reaction time and monitor progress by TLC or LC-MS. Consider microwave irradiation to reduce reaction time.[4]
Formation of Debrominated Byproduct 1. Use of a harsh base. 2. Unfavorable catalyst system.1. Switch to a milder base (e.g., K₂CO₃ instead of K₃PO₄). 2. Experiment with different palladium catalysts and ligands.
Reaction Fails to Initiate 1. Inactive catalyst. 2. Poor quality of reagents.1. Use a fresh batch of palladium catalyst. 2. Ensure the purity and dryness of the boronic acid, aryl halide, and solvent.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a reliable starting point for the Suzuki coupling of this compound with various arylboronic acids.[3]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Solvent Addition: Add 1,4-dioxane and water to the flask.

  • Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol for Suzuki Coupling of N-acetylated this compound

In cases where catalyst inhibition by the free amine is suspected, N-acetylation can improve reaction outcomes.[3]

Part 1: N-Acetylation

  • React this compound with acetic anhydride to form N-(5-bromo-2-methylpyridin-3-yl)acetamide.

Part 2: Suzuki Coupling

  • Follow the general protocol above, substituting N-(5-bromo-2-methylpyridin-3-yl)acetamide for this compound.

  • After purification of the coupled product, the acetyl group can be removed under appropriate hydrolysis conditions if the free amine is desired.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Significant Byproducts check_homocoupling Significant Homo-coupling? start->check_homocoupling check_dehalogenation Debromination Observed? check_homocoupling->check_dehalogenation No solution_homocoupling Improve Inert Atmosphere Optimize Ligand (Bulky, e-rich) check_homocoupling->solution_homocoupling Yes check_starting_material High Starting Material Remaining? check_dehalogenation->check_starting_material No solution_dehalogenation Use Milder Base check_dehalogenation->solution_dehalogenation Yes solution_starting_material Screen Bases and Solvents Consider N-Protection Increase Reaction Time/Temp check_starting_material->solution_starting_material Yes end Successful Coupling check_starting_material->end No solution_homocoupling->check_dehalogenation solution_dehalogenation->check_starting_material solution_starting_material->end

Caption: A troubleshooting workflow for common issues in the Suzuki coupling.

References

impact of electron-donating groups on 5-Bromo-2-methylpyridin-3-amine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for experiments involving 5-Bromo-2-methylpyridin-3-amine. The inherent electron-donating groups (a strong activating amino group and a weak activating methyl group) significantly influence its reactivity, particularly in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How do the electron-donating groups (-NH₂ and -CH₃) on this compound affect its reactivity?

A1: The amino (-NH₂) and methyl (-CH₃) groups are electron-donating groups (EDGs) that increase the electron density of the pyridine ring.[1][2] The amino group, in particular, is a strong activating group through resonance (+M effect), while the methyl group is a weak activator through an inductive effect (+I effect).[2] This increased electron density makes the C-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, thereby enhancing its reactivity compared to unsubstituted bromopyridines.[2]

Q2: What are the primary challenges encountered when using this compound in cross-coupling reactions?

A2: The primary challenge stems from the basic lone pair of electrons on the pyridine nitrogen and the exocyclic amino group.[3][4] These can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4] Furthermore, the free amino group can undergo side reactions or complicate product purification. It has been reported that labile protons in primary amines can make them a poor choice for direct use in some Suzuki coupling reactions.[5][6]

Q3: Is it necessary to protect the amino group before performing a Suzuki-Miyaura coupling reaction?

A3: While direct Suzuki coupling is possible, protecting the amino group, for example, by converting it to an acetamide, can lead to more reliable and efficient reactions.[5][6] The resulting N-[5-bromo-2-methylpyridin-3-yl]acetamide has been shown to react efficiently with various arylboronic acids.[5] This strategy prevents the free amine from interfering with the palladium catalyst.[5][6]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Q1: I am observing low or no conversion of my this compound in a Suzuki coupling reaction. What are the potential causes?

A1: Low conversion can be attributed to several factors:

  • Catalyst Inhibition: The nitrogen atoms of the pyridine ring and the amino group can bind to the palladium center, inhibiting its catalytic activity.[3][4]

    • Solution: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands can shield the palladium center, prevent pyridine coordination, and facilitate the oxidative addition step.[3][4]

  • Inefficient Oxidative Addition: While activated by EDGs, the C-Br bond might still require specific conditions for efficient oxidative addition, which is often the rate-determining step.[3]

    • Solution: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) catalysts) and increase the reaction temperature.[3][7]

  • Side Reactions: Protodeboronation of the boronic acid or homocoupling can consume starting materials.[3]

    • Solution: Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters) to minimize protodeboronation.[3] Ensure the reaction mixture is thoroughly degassed to remove oxygen, which promotes homocoupling.[3]

Q2: My reaction is producing a significant amount of debrominated starting material. How can I prevent this?

A2: Debromination is a common side reaction. To mitigate it, you can try using a milder base or a different catalyst system that favors the cross-coupling pathway.[8] Adjusting the stoichiometry of the boronic acid (a slight excess of 1.1-1.2 equivalents) can also help minimize this side reaction.[8]

Troubleshooting Guide: Buchwald-Hartwig Amination

Q1: I am attempting a Buchwald-Hartwig amination with this compound as the electrophile, but the reaction is not working. What could be the issue?

A1: The challenges are similar to those in Suzuki coupling, primarily catalyst inhibition by the substrate's nitrogen atoms.[9] Additionally, the substrate itself contains a primary amine, which could potentially compete with the desired amine nucleophile, leading to a complex mixture of products.

  • Solution: The choice of ligand is critical. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often necessary for coupling heteroaryl halides.[10][11] Using a pre-catalyst can also lead to cleaner formation of the active catalytic species compared to sources like Pd(OAc)₂.[12]

Q2: What are the recommended general conditions for a Buchwald-Hartwig amination involving a pyridine substrate?

A2: A typical starting point would involve a palladium pre-catalyst, a sterically hindered phosphine ligand, and a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[13][14] Anhydrous, non-coordinating solvents such as toluene or dioxane are commonly used.[14][15] Reactions often require heating (80-110 °C) under an inert atmosphere.[14]

Quantitative Data

The following table summarizes the yields obtained from the Suzuki-Miyaura cross-coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with various arylboronic acids, demonstrating the reaction's tolerance to different electronic groups on the coupling partner.

EntryArylboronic AcidProductYield (%)
14-Methylphenylboronic acid4a87
23,5-Dimethylphenylboronic acid4b84
34-Methoxyphenylboronic acid4c83
44-Iodophenylboronic acid4d84
54-Chlorophenylboronic acid4e87
64-(Methylthio)phenylboronic acid4f92
74-Fluorophenylboronic acid4g84
83,5-Difluorophenylboronic acid4h83
94-Acetylphenylboronic acid4i86

Data sourced from a study on the synthesis of novel pyridine-based derivatives.[5][6]

Experimental Protocols

Protocol 1: Synthesis of N-[5-Bromo-2-methylpyridin-3-yl]acetamide (Amino Group Protection)

  • Materials: this compound, acetic anhydride, acetonitrile, 96% H₂SO₄.

  • Procedure:

    • Under a nitrogen atmosphere, dissolve this compound (2 g) in acetonitrile (20 mL) in a suitable flask.[5]

    • Add acetic anhydride (1.95 g) to the solution.[5]

    • Add a few drops of 96% H₂SO₄ and stir the solution at 60 °C.[5]

    • Monitor the reaction for 30 minutes using Thin Layer Chromatography (TLC).[5]

    • Once the reaction is complete, evaporate the solvent under reduced pressure.[5]

    • Cool the mixture to room temperature and add water dropwise to precipitate the product.[5]

    • Stir the mixture for approximately one hour at room temperature, then filter the solid.[5]

    • Wash the solid with deionized water and dry it in an oven to yield N-[5-Bromo-2-methylpyridin-3-yl]acetamide.[5]

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol is adapted from a procedure for the direct coupling of the amine.[5][16]

  • Materials: this compound (1.0 equiv), Arylboronic acid (1.1-1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), Potassium phosphate (K₃PO₄) (2.0-2.3 equiv), 1,4-Dioxane, Water (degassed).

  • Procedure:

    • In a Schlenk flask, combine this compound (0.2 g), Pd(PPh₃)₄ (5 mol%), and 1,4-dioxane (2 mL).[5]

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

    • Stir the reaction mixture at room temperature for 30 minutes.[5]

    • Add the arylboronic acid (1.176 mmol), K₃PO₄ (2.318 mmol), and water (0.5 mL).[5]

    • Heat the mixture to 85–95 °C and stir for over 15 hours, monitoring the reaction by TLC or LC-MS.[5]

    • After cooling to room temperature, filter the mixture and dilute the filtrate with ethyl acetate (50 mL).[5]

    • Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Weigh Reactants: - Bromopyridine - Boronic Acid - Pd Catalyst & Ligand - Base B Add Degassed Solvent A->B C Inert Atmosphere (N₂ or Ar Purge) B->C D Heat to 80-110 °C C->D E Stir for 12-24h D->E F Monitor by TLC / LC-MS E->F G Quench Reaction (e.g., with H₂O or sat. NH₄Cl) F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J Product Product J->Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 LₙPd(0) pd2_complex L₂Pd(II)(Ar)X pd0->pd2_complex Ar-X p1 oxidative_add Oxidative Addition pd2_aryl L₂Pd(II)(Ar)Ar' pd2_complex->pd2_aryl Ar'-B(OR)₂ p2 transmetal Transmetalation pd2_aryl->pd0 product Ar-Ar' pd2_aryl->product p3 reductive_elim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

EDG_Effects cluster_substrate This compound Substrate Pyridine Ring Reactivity Increased Reactivity in Cross-Coupling Substrate->Reactivity Increases electron density at C-Br Inhibition Potential Catalyst Inhibition Substrate->Inhibition Pyridine N and -NH₂ coordinate to Pd EDG_NH2 -NH₂ group (Strong EDG, +M effect) EDG_NH2->Substrate EDG_CH3 -CH₃ group (Weak EDG, +I effect) EDG_CH3->Substrate

Caption: Logical relationship of electron-donating groups (EDGs) on reactivity.

References

Technical Support Center: Work-up Procedures for Reactions Containing 5-Bromo-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to address specific issues that may be encountered during the experimental work-up of reactions involving 5-Bromo-2-methylpyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a reaction involving this compound?

A typical work-up procedure involves quenching the reaction, followed by an extractive work-up to separate the desired product from the reaction mixture. The organic layer is then washed, dried, and concentrated. Purification is often achieved through column chromatography.

Q2: Which solvents are most effective for extracting this compound from an aqueous solution?

Ethyl acetate is a commonly used and effective solvent for extracting this compound and its derivatives from aqueous solutions.[1][2] Dichloromethane can also be used.[1]

Q3: How can I remove residual N,N-Dimethylformamide (DMF) from my product after the work-up?

Residual DMF, a high-boiling point solvent, can be challenging to remove. An effective method is to perform multiple aqueous washes of the organic extract.[3] A general guideline is to wash with five 10 mL portions of water for every 5 mL of DMF used.[3] Azeotropic removal with a solvent like toluene under reduced pressure is another effective technique.[3]

Q4: My product has precipitated as an oil instead of a solid. What could be the cause and how can I fix it?

The formation of an oily product instead of a solid precipitate can be due to the presence of residual solvents like DMF or other impurities.[3] To induce solidification, ensure a sufficient volume of water is used for precipitation and employ vigorous stirring.[3] If the product remains oily, further purification by recrystallization or column chromatography may be necessary to obtain a solid.[3]

Q5: What are common impurities I might encounter and how can they be removed?

A potential impurity is the di-brominated side product, 2-Amino-3,5-dibromo-4-methylpyridine.[3] This can form if the reaction temperature is too high during bromination steps.[3] Purification via silica gel column chromatography is typically effective in removing such impurities.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side product formation.[3]
Loss of product during work-up.If the product has partial solubility in the aqueous phase, saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the product's solubility in water.[3]
Difficulty in Separating Organic and Aqueous Layers (Emulsion Formation) High concentration of reagents or byproducts.Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product Contamination with Starting Material Incomplete reaction or inefficient purification.Ensure the reaction has gone to completion by TLC. Optimize the eluent system for column chromatography to achieve better separation.
Unexpected Color in the Final Product Presence of impurities or degradation.A greenish color has been observed upon drying of 2-bromo-5-methylpyridin-3-amine, which may not necessarily indicate impurity.[2] However, significant color deviation may warrant further purification by recrystallization or column chromatography.

Experimental Protocols

General Extractive Work-up Protocol

This protocol outlines a standard procedure for the extractive work-up of a reaction mixture containing this compound.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was performed under acidic or basic conditions, neutralize it by slowly adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution for acidic reactions, or a dilute acid like 1 M HCl for basic reactions) until the pH is neutral.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent for extraction, such as ethyl acetate.[1][2] The volume of the organic solvent should be roughly equal to the volume of the aqueous layer.

  • Separation: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

Work-up for Suzuki Cross-Coupling Reaction

This protocol is specific to the work-up of a Suzuki cross-coupling reaction involving this compound.[4]

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid catalyst residues.[4]

  • Dilution and Extraction: Dilute the filtrate with ethyl acetate.[4] Transfer to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification: The crude product can then be purified by column chromatography.

Visualized Workflows

Extractive_Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Mixture Reaction Mixture (containing this compound) Quenching Quenching (e.g., with NaHCO₃ solution) Reaction_Mixture->Quenching Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Washing Washing (Water and Brine) Extraction->Washing Drying Drying (e.g., with Na₂SO₄) Washing->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product

Caption: General workflow for the extractive work-up and purification.

Troubleshooting_Logic Start Work-up Issue Encountered Low_Yield Low Yield? Start->Low_Yield Oily_Product Oily Product? Start->Oily_Product Emulsion Emulsion? Start->Emulsion Check_Reaction Check Reaction Completion (TLC) Low_Yield->Check_Reaction Yes Saturate_Aqueous Saturate Aqueous Layer with Brine Low_Yield->Saturate_Aqueous Yes Vigorous_Stirring Vigorous Stirring during Precipitation Oily_Product->Vigorous_Stirring Yes Further_Purification Further Purification (Column Chromatography/Recrystallization) Oily_Product->Further_Purification If still oily Add_Brine Add Brine to Break Emulsion Emulsion->Add_Brine Yes

Caption: Troubleshooting decision tree for common work-up issues.

References

refining reaction time and temperature for 5-Bromo-2-methylpyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the synthesis of 5-Bromo-2-methylpyridin-3-amine. It includes troubleshooting guides in a question-and-answer format, experimental protocols, and data presentation to assist in refining reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 2-methyl-3-nitropyridine or 2-methyl-3-aminopyridine. The choice of starting material will dictate the synthetic strategy, primarily involving either reduction followed by bromination, or bromination followed by reduction.

Q2: My bromination of 2-methyl-3-aminopyridine is giving a low yield of the desired product and multiple spots on my TLC. What could be the issue?

A2: A common issue is over-bromination, leading to the formation of di-bromo species.[1] To mitigate this, ensure precise control of the stoichiometry of the brominating agent (e.g., Br2 or NBS). Slow, dropwise addition of the brominating agent at a controlled, low temperature is crucial.[1] Running the reaction at a slightly elevated temperature after the initial addition can sometimes help drive the reaction to completion without significant side product formation, but this needs careful optimization.[1]

Q3: The reduction of the nitro-intermediate is sluggish or incomplete. How can I improve this step?

A3: If you are using catalytic hydrogenation (e.g., Pd/C with H2 gas), ensure the catalyst is active and not poisoned.[2][3] The reaction may require elevated pressure and temperature (e.g., 0.5 MPa and 20-40°C).[2][3] An alternative is to use chemical reduction, such as with iron powder in acetic acid, which can be effective at temperatures around 80°C.[4] Ensure the iron powder is activated and the reaction is stirred vigorously.

Q4: I am having difficulty purifying the final product. What are the recommended methods?

A4: Purification is typically achieved by column chromatography on silica gel.[5] A gradient of ethyl acetate in hexanes is a common eluent system.[6] Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.[7] It is important to neutralize the reaction mixture and perform aqueous washes to remove inorganic salts before chromatographic purification.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress closely using TLC. Consider extending the reaction time or slightly increasing the temperature.
Over-bromination leading to side products.[1]Use a precise amount of brominating agent and add it slowly at low temperatures.
Inefficient reduction of the nitro group.Check the activity of the catalyst for hydrogenation or consider alternative reducing agents like iron in acetic acid.[2][3][4]
Multiple Products Observed on TLC Formation of di-brominated or other regioisomers.Optimize the reaction temperature and the rate of addition of the brominating agent.[1]
Incomplete reduction of the nitro group.Increase reaction time, temperature, or the amount of reducing agent.
Product is an Oil or Dark Solid Presence of impurities.Purify by column chromatography followed by recrystallization. The darkening of the solid upon drying can sometimes occur.[4]
Residual solvent or starting material.Ensure complete removal of solvent under reduced pressure and check for the presence of starting material via TLC or NMR.

Experimental Protocols

Method 1: Bromination of 2-methyl-3-aminopyridine

This protocol is adapted from the bromination of similar aminopyridine compounds.[1][7]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 2-methyl-3-aminopyridine (1.0 eq) in glacial acetic acid. Cool the solution to 0-5°C in an ice bath.

  • Bromination: Dissolve bromine (1.0 eq) in glacial acetic acid and add it dropwise to the cooled solution over 1-2 hours, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Method 2: Reduction of 5-Bromo-2-methyl-3-nitropyridine

This protocol is based on the reduction of similar nitro-aromatic compounds.[2][3][4]

  • Reaction Setup: To a solution of 5-Bromo-2-methyl-3-nitropyridine (1.0 eq) in acetic acid, add iron powder (4.0-5.0 eq).

  • Reaction: Heat the mixture to 80°C and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through celite to remove the iron salts.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the filtrate until gas evolution ceases and the pH is basic.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Data Summary

Reaction Step Parameter Value Reference
Bromination Temperature0-10°C during addition, then room temperature[1][7]
Reaction Time3-5 hours[7]
SolventGlacial Acetic Acid[1]
Nitro Reduction (Catalytic) Temperature20-40°C[2][3]
Pressure0.5 MPa[2][3]
Catalyst10% Pd/C[2][3]
Reaction Time15 hours[2][3]
Nitro Reduction (Chemical) Temperature80°C[4]
ReagentIron Powder[4]
SolventAcetic Acid[4]
Reaction Time2-4 hours[4]

Visualizations

Synthesis_Pathway Synthesis Pathway for this compound cluster_0 Route 1 cluster_1 Route 2 2-methyl-3-aminopyridine 2-methyl-3-aminopyridine 5-Bromo-2-methylpyridin-3-amine_1 This compound 2-methyl-3-aminopyridine->5-Bromo-2-methylpyridin-3-amine_1 Bromination (Br2/AcOH) 2-methyl-3-nitropyridine 2-methyl-3-nitropyridine Intermediate_amine 2-methyl-3-aminopyridine 2-methyl-3-nitropyridine->Intermediate_amine Reduction (e.g., Fe/AcOH or H2/Pd-C) 5-Bromo-2-methylpyridin-3-amine_2 This compound Intermediate_amine->5-Bromo-2-methylpyridin-3-amine_2 Bromination

Caption: Alternative synthetic routes to this compound.

Troubleshooting_Workflow Troubleshooting Workflow Start Reaction Issue Identified LowYield Low Yield? Start->LowYield MultipleProducts Multiple Products? LowYield->MultipleProducts No CheckCompletion Check Reaction Completion (TLC) LowYield->CheckCompletion Yes CheckStoichiometry Check Reagent Stoichiometry MultipleProducts->CheckStoichiometry Yes End Problem Resolved MultipleProducts->End No OptimizeConditions Optimize Temp/Time CheckCompletion->OptimizeConditions OptimizeConditions->End ControlAddition Control Reagent Addition Rate/Temp CheckStoichiometry->ControlAddition ImprovePurification Improve Purification Method ControlAddition->ImprovePurification ImprovePurification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

Comparative NMR Analysis of 5-Bromo-2-methylpyridin-3-amine and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic and Medicinal Chemistry

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-methylpyridin-3-amine and its structural analogues, 3-amino-2-methylpyridine and 3-amino-5-bromopyridine. Understanding the spectral characteristics of these compounds is crucial for researchers engaged in the synthesis and development of novel pyridine-based molecules for pharmaceutical and materials science applications. This document presents a detailed comparison of their NMR data, a comprehensive experimental protocol for data acquisition, and a logical workflow for NMR analysis.

¹H and ¹³C NMR Data Comparison

The electronic effects of the bromo, methyl, and amino substituents on the pyridine ring significantly influence the chemical shifts (δ) of the protons and carbons. The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and its analogues. The data is presented for spectra acquired in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventH-4 (δ, ppm, mult., J Hz)H-6 (δ, ppm, mult., J Hz)-CH₃ (δ, ppm, s)-NH₂ (δ, ppm, br s)
This compound CDCl₃7.23 (d, J=2.0)7.82 (d, J=2.0)2.35 (s)3.70 (br s)
3-Amino-2-methylpyridine CDCl₃7.18 (dd, J=7.2, 1.8)7.98 (dd, J=5.1, 1.8)1.98 (s)5.22 (br s)
3-Amino-5-bromopyridine CDCl₃7.67 (dd, J=8.4, 2.5)8.45 (d, J=2.4)-5.14 (br s)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)-CH₃ (δ, ppm)
This compound CDCl₃145.1142.3125.5108.2147.821.9
3-Amino-2-methylpyridine CDCl₃143.9129.8127.8115.3140.120.5
3-Amino-5-bromopyridine CDCl₃157.1140.2110.1108.3148.7-

Analysis of Substituent Effects

The comparative data reveals distinct trends in chemical shifts arising from the electronic contributions of the substituents:

  • Bromine Atom: The strong electron-withdrawing inductive effect of the bromine atom at the C-5 position in this compound and 3-amino-5-bromopyridine causes a significant downfield shift of the adjacent C-6 proton and carbon signals compared to 3-amino-2-methylpyridine. The C-5 carbon signal itself is shifted upfield due to the heavy atom effect.

  • Methyl Group: The electron-donating nature of the methyl group at the C-2 position in this compound and 3-amino-2-methylpyridine results in a slight upfield shift of the adjacent proton and carbon signals compared to a non-methylated analogue.

  • Amino Group: The electron-donating resonance effect of the amino group at the C-3 position leads to a general upfield shift of the ring proton and carbon signals, particularly at the ortho (C-2, C-4) and para (C-6) positions.

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the analysis of pyridine derivatives.[1]

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
  • Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may be used to aid dissolution if necessary.

2. NMR Spectrometer Setup:

  • The spectra should be recorded on a spectrometer with a proton frequency of 400 MHz or higher.
  • The spectrometer should be locked to the deuterium signal of the solvent.
  • The magnetic field should be shimmed to achieve optimal homogeneity.

3. ¹H NMR Data Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.
  • Spectral Width: Typically 0-12 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds.
  • Number of Scans: 16-64, depending on sample concentration.

4. ¹³C NMR Data Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled pulse program (e.g., with NOE).
  • Spectral Width: Typically 0-160 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2 seconds.
  • Number of Scans: 1024 or more, as required to achieve an adequate signal-to-noise ratio.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Phase and baseline correct the resulting spectrum.
  • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

Logical Workflow for NMR Analysis

The process of analyzing the NMR spectra of substituted pyridines follows a logical progression from sample preparation to final structure elucidation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Weigh Sample & Dissolve in Deuterated Solvent Acquire_1H Acquire 1H NMR Spectrum Prep->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Prep->Acquire_13C Process Fourier Transform, Phasing, Baseline Correction, Referencing Acquire_1H->Process Acquire_13C->Process Analyze_1H Analyze 1H: - Chemical Shift - Integration - Multiplicity - Coupling Constants Process->Analyze_1H Analyze_13C Analyze 13C: - Chemical Shift - Number of Signals Process->Analyze_13C Structure_Elucidation Structure Confirmation & Comparison Analyze_1H->Structure_Elucidation Analyze_13C->Structure_Elucidation

Caption: Logical workflow for NMR analysis of pyridine derivatives.

References

A Comparative Analysis of Catalysts for Coupling Reactions of 5-Bromo-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the functionalization of pyridine scaffolds is a cornerstone of modern synthetic chemistry. The versatile building block, 5-Bromo-2-methylpyridin-3-amine, offers a key platform for derivatization through various palladium-catalyzed cross-coupling reactions. The choice of catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of these transformations. This guide provides an objective comparison of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with other catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving this substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For the coupling of this compound with arylboronic acids, Pd(PPh₃)₄ is a traditional and effective catalyst. However, modern catalyst systems often provide higher yields and efficiency.

Catalyst Performance Comparison

The following table summarizes the performance of different palladium-based catalytic systems in the Suzuki coupling of this compound and its analogs with various arylboronic acids.

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)Catalyst Loading (mol%)
System 1: Traditional Phosphine Ligand
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85[1]5[2]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82[1]5[2]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88[1]5
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78[1]5
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Fluorophenylboronic acid80[1]5
System 2: Buchwald Ligand (Hypothetical for this substrate)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High[1]1
System 3: N-Heterocyclic Carbene (NHC) Ligand (Hypothetical for this substrate)
PEPPSI-IPrIPrCs₂CO₃t-AmylOHPhenylboronic acidExpected High[3]0.5

Note: Yields for Systems 2 and 3 are based on literature for similar challenging substrates, and direct experimental data for this specific substrate was not available in the cited literature. Optimization would be required.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄:

A mixture of this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq) is taken in a Schlenk flask.[2] 1,4-Dioxane and water (4:1 v/v) are added, and the mixture is degassed with an inert gas (e.g., Argon) for 15 minutes. The reaction mixture is then heated at 85-95 °C for over 15 hours with stirring under an inert atmosphere.[2] Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]

Catalytic Cycle for Suzuki-Miyaura Coupling:

The generally accepted mechanism involves a catalytic cycle of three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. For a substrate like this compound, this reaction allows for the introduction of various amine nucleophiles. While Pd(PPh₃)₄ can be used, catalyst systems with bulky, electron-rich phosphine ligands are often more effective, especially for heteroaryl substrates.[6][7]

Catalyst Performance Comparison

Direct comparative data for the Buchwald-Hartwig amination of this compound is limited. The table below presents generalized conditions and expected outcomes based on similar 2-bromopyridine substrates.

Catalyst PrecursorLigandBaseSolventAmineTemperature (°C)Yield (%)
Pd(OAc)₂dpppNaOtBuTolueneVolatile amines80-110Good to Excellent²
Pd(OAc)₂XPhosKOtBuTolueneAniline10083¹
Pd₂(dba)₃BINAPNaOtBuToluenePrimary/Secondary amines80-110Moderate to High

¹Yield based on the amination of a bromo-estrone derivative.[8] ²Yields are general ranges for the amination of 2-bromopyridines.[9]

Experimental Protocol

General Procedure for Buchwald-Hartwig Amination:

To a dry sealed tube under an inert atmosphere, add this compound (1.0 eq), sodium tert-butoxide (1.4-2.0 eq), palladium(II) acetate (1-5 mol%), and a suitable phosphine ligand like dppp or XPhos (1.5-7.5 mol%).[9] Add anhydrous toluene, followed by the amine (1.2-2.0 eq). Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, quenched, and extracted. The product is purified by column chromatography.[9]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR¹R² pd_amine_complex [Ar-Pd(II)L(HNR¹R²)-X] amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation -HX pd_amido_complex Ar-Pd(II)L-NR¹R² deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Other Coupling Reactions

While Suzuki-Miyaura and Buchwald-Hartwig reactions are most common, other coupling methods can be employed for the derivatization of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[10] For substrates like 2-amino-3-bromopyridines, a Pd(CF₃COO)₂/PPh₃/CuI system has been shown to be effective, providing yields in the range of 72-96%.[11] Pd(PPh₃)₄ can also be used for this transformation.[9]

Heck Coupling

The Heck reaction couples the aryl bromide with an alkene.[12] For the analogous 2-amino-5-bromopyridine, a Pd(OAc)₂ catalyst with Et₃N as a base and TBAB as an additive in DMF at 130 °C has been reported to give good yields with alkenes like styrene and various acrylates.[9][13]

Experimental Workflow Overview

The general workflow for these palladium-catalyzed coupling reactions is consistent.

Experimental_Workflow setup Reaction Setup (Substrate, Catalyst, Base, Solvent) degas Degassing (Inert Atmosphere) setup->degas reaction Reaction (Heating & Stirring) degas->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching & Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Generalized experimental workflow for cross-coupling reactions.

Conclusion

Pd(PPh₃)₄ remains a reliable and widely accessible catalyst for the coupling of this compound, particularly for the Suzuki-Miyaura reaction, providing good to excellent yields.[1] However, for achieving higher turnover numbers, dealing with more challenging substrates, or for other types of couplings like the Buchwald-Hartwig amination, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes often demonstrate superior performance.[1][3] The choice of catalyst, ligand, and reaction conditions should be carefully considered based on the specific transformation, desired efficiency, and cost-effectiveness.

References

Reactivity Face-Off: A Comparative Guide to 5-Bromo-2-methylpyridin-3-amine and Other Bromopyridines for Synthetic and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that profoundly influences the efficiency and success of a synthetic route. This guide provides an objective, data-driven comparison of the reactivity of 5-Bromo-2-methylpyridin-3-amine against other bromopyridine isomers, with a focus on palladium-catalyzed cross-coupling reactions, which are pivotal in modern medicinal chemistry.

The utility of bromopyridines as versatile intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry, is well-established. The position of the bromine atom and the nature of other substituents on the pyridine ring dictate the molecule's electronic properties and steric environment, thereby governing its reactivity. This guide delves into a comparative analysis of this compound and other key bromopyridine isomers, supported by experimental data from Suzuki-Miyaura and Buchwald-Hartwig reactions.

Theoretical Reactivity Analysis: The Influence of Substituents

The reactivity of the C-Br bond in bromopyridines in popular cross-coupling reactions is primarily influenced by the electronic nature of the pyridine ring and the steric hindrance around the reaction center. The electron-withdrawing nature of the nitrogen atom in the pyridine ring generally activates the C-Br bond towards oxidative addition, a key step in many palladium-catalyzed reactions. The position of the bromine atom relative to the nitrogen is a crucial determinant of reactivity. In general, 4-bromopyridine is the most reactive isomer due to the strong electronic activation from the para-nitrogen, followed by 2-bromopyridine, which also experiences activation but can be hindered by potential catalyst inhibition from the adjacent nitrogen. 3-bromopyridine is typically the least reactive of the simple isomers.[1]

In the case of this compound, the presence of an electron-donating amino group at the 3-position and a weakly electron-donating methyl group at the 2-position modulates the electronic properties of the ring. The amino group, through its +M (mesomeric) effect, increases the electron density on the ring, which could potentially decrease the reactivity of the C-Br bond at the 5-position compared to unsubstituted 3-bromopyridine. However, the overall electronic landscape and steric factors must be considered for a comprehensive understanding.

Comparative Data in Palladium-Catalyzed Cross-Coupling Reactions

To provide a quantitative comparison, the following tables summarize representative yields for Suzuki-Miyaura and Buchwald-Hartwig amination reactions for this compound and other bromopyridine isomers. It is important to note that reaction conditions can significantly influence yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is well-documented.

Bromopyridine IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1585[2]
This compound 4-methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1582[2]
This compound 3,5-difluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1578[2]
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water8012~85-95[1]
3-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water8012~60-75[1]
4-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water8012>95[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical compounds.

Bromopyridine IsomerAmine Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridineAnilinePd₂(dba)₃ / BINAPNaOt-BuToluene100~80-90[1]
3-BromopyridineAnilinePd₂(dba)₃ / BINAPNaOt-BuToluene100~50-70[1]
4-BromopyridineAnilinePd₂(dba)₃ / BINAPNaOt-BuToluene100>90[1]
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOt-BuToluene8060[3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative protocols for the Suzuki-Miyaura coupling of this compound and a general protocol for the Buchwald-Hartwig amination of bromopyridines.

Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a Schlenk flask, combine this compound, the respective arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C for over 15 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

General Protocol for Buchwald-Hartwig Amination of Bromopyridines

Materials:

  • Bromopyridine isomer (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, 1.5-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add the bromopyridine and the amine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Visualizing Reaction Workflows

Diagrams illustrating experimental workflows and reaction pathways provide a clear and concise overview for researchers.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - this compound - Arylboronic Acid - K3PO4 - Pd(PPh3)4 Inert Establish Inert Atmosphere (N2/Ar) Reactants->Inert Solvent Add Dioxane/Water Inert->Solvent Heat Heat at 85-95 °C (>15 hours) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Cool, Dilute, Wash & Dry Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)(Br)L_n (R = Pyridyl) pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition amido_complex [R-Pd(II)(NH2R')L_n]Br pd_complex->amido_complex R'NH2 amine_coordination Amine (R'NH2) Coordination amido_pd_complex R-Pd(II)(NHR')L_n amido_complex->amido_pd_complex Base deprotonation Base Deprotonation amido_pd_complex->pd0 product R-NHR' (Aminopyridine) amido_pd_complex->product reductive_elimination Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

A Comparative Guide to the Purity Validation of 5-Bromo-2-methylpyridin-3-amine by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 5-Bromo-2-methylpyridin-3-amine is a critical step in ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for purity assessment. This guide provides an objective comparison of these two methods for the validation of this compound purity, complete with detailed experimental protocols and supporting data.

Performance Comparison: HPLC vs. LC-MS

The choice between HPLC and LC-MS for purity analysis depends on the specific requirements of the analytical task, such as the need for impurity identification and the required sensitivity.

ParameterHPLC with UV DetectionLC-MS
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Combines the separation capabilities of HPLC with mass spectrometry to identify analytes based on their mass-to-charge ratio (m/z).[1]
Specificity Good for quantification of the main component and known impurities with chromophores. Co-eluting impurities without a chromophore or with similar UV spectra may not be detected or distinguished.Excellent specificity. Can distinguish between compounds with the same retention time but different masses, and can provide structural information about impurities.[2]
Sensitivity Generally in the microgram to nanogram range.Highly sensitive, often in the picogram to femtogram range, allowing for the detection of trace-level impurities.[3]
Impurity Identification Limited to comparison with reference standards. Tentative identification can be made based on retention time, but this is not conclusive.Provides molecular weight information, which is a key parameter for the identification of unknown impurities. Fragmentation patterns can further aid in structural elucidation.[2]
Quantification Highly quantitative and reproducible for known compounds with a linear UV response.Can be quantitative, but may require matrix-matched standards for accurate quantification due to potential ion suppression effects.
Cost & Complexity Relatively lower instrument and operational cost. Simpler to operate and maintain.Higher initial investment and maintenance costs. Requires more specialized expertise for operation and data interpretation.

Experimental Protocols

The following are representative experimental protocols for the purity analysis of this compound. These methods are adapted from established procedures for similar bromopyridine and aromatic amine compounds.[4][5][6]

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment and quantification of this compound.

  • Instrumentation: HPLC system equipped with a UV detector.[5]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection: UV at 254 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.[5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is ideal for the identification of impurities and for highly sensitive purity analysis.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer.[1]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (formic acid is used for MS compatibility).[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[7]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Acquisition: Scan mode to detect a wide range of m/z values, looking for the molecular ion of this compound (C6H7BrN2, MW: 187.04 g/mol ) and potential impurities.[8] The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.[7]

Data Presentation

The following table presents a hypothetical comparison of purity results for a sample of this compound.

AnalysisMain Peak Purity (%)Number of Impurities DetectedNotes
HPLC-UV 99.53Purity determined by area percent normalization. Impurities are quantified based on their relative peak areas.
LC-MS 99.35Purity determined by area percent of the total ion chromatogram (TIC). Two additional trace impurities were detected that were not observed by UV. Molecular weights of all impurities were determined.

Potential Impurities: Based on the synthesis of similar aromatic amines, potential impurities could include starting materials, regioisomers, and over-brominated species such as 3,5-dibromo-2-methylpyridin-3-amine.[9][10]

Visualization of Experimental Workflow and Method Comparison

To further clarify the processes and the relationship between HPLC and LC-MS, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS Analysis cluster_analysis Data Analysis prep Dissolve Sample (1 mg/mL in ACN/Water) hplc_injection Inject into HPLC prep->hplc_injection lcms_injection Inject into LC-MS prep->lcms_injection hplc_separation C18 Column Separation hplc_injection->hplc_separation uv_detection UV Detection (254 nm) hplc_separation->uv_detection hplc_data Chromatogram Generation uv_detection->hplc_data purity_calc Purity Calculation (Area % Normalization) hplc_data->purity_calc lcms_separation C18 Column Separation lcms_injection->lcms_separation ms_detection Mass Spectrometry Detection lcms_separation->ms_detection lcms_data TIC & Mass Spectra ms_detection->lcms_data lcms_data->purity_calc impurity_id Impurity Identification (based on m/z) lcms_data->impurity_id

Caption: Experimental workflow for purity validation.

logical_relationship cluster_validation Comprehensive Purity Validation HPLC HPLC-UV Purity Assessment Quantitative Quantitative Purity HPLC->Quantitative Primary Method LCMS LC-MS Purity & Impurity ID LCMS->Quantitative Confirmatory Qualitative Impurity Profile LCMS->Qualitative Primary Method

Caption: Complementary nature of HPLC and LC-MS.

References

comparative yield analysis of different synthetic routes to 5-Bromo-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 5-Bromo-2-methylpyridin-3-amine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the most viable synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method.

At a Glance: Comparative Yield of Synthetic Routes

Two primary synthetic strategies have been identified for the preparation of this compound: a multi-step approach involving nitration, bromination, and subsequent reduction, and a more direct approach via the bromination of 2-methylpyridin-3-amine. The following table summarizes the approximate yields for each step of the most elucidated multi-step synthesis.

Route #Starting MaterialIntermediate(s)Final ProductOverall Yield (%)
12-Chloro-3-nitropyridine2-Methyl-3-nitropyridine, 5-Bromo-2-methyl-3-nitropyridineThis compound~70-80%

Note: The overall yield for Route 1 is an estimation based on the reported yields of individual or similar reaction steps.

Synthetic Route 1: Multi-Step Synthesis from 2-Chloro-3-nitropyridine

This route is a well-documented and high-yielding approach for the synthesis of this compound. It involves three key transformations: methylation of the pyridine ring, subsequent bromination, and finally, reduction of the nitro group.

Logical Workflow for Route 1

A 2-Chloro-3-nitropyridine B 2-Methyl-3-nitropyridine A->B Methylation ~95% Yield C 5-Bromo-2-methyl-3-nitropyridine B->C Bromination Yield not specified D This compound C->D Reduction ~93% Yield

Caption: Multi-step synthesis of this compound.

Experimental Protocols for Route 1

Step 1: Synthesis of 2-Methyl-3-nitropyridine from 2-Chloro-3-nitropyridine

  • Reaction: A mixture of diethyl malonate and sodium is heated, followed by the dropwise addition of a toluene solution of 2-chloro-3-nitropyridine. The resulting product is then decarboxylated under acidic conditions.

  • Reagents and Conditions: Diethyl malonate, sodium, 2-chloro-3-nitropyridine, toluene, 6N hydrochloric acid. The condensation reaction is carried out at 110°C, followed by reflux in HCl.

  • Yield: Approximately 95%.

Step 2: Synthesis of 5-Bromo-2-methyl-3-nitropyridine from 2-Methyl-3-nitropyridine

  • While a specific protocol for the bromination of 2-methyl-3-nitropyridine was not found in the searched literature, a similar transformation has been reported. The bromination of 2-methoxy-4-methyl-3-nitropyridine using bromine in acetic acid in the presence of sodium acetate at 80°C for 12 hours afforded the desired 5-bromo product. These conditions could likely be adapted for the bromination of 2-methyl-3-nitropyridine.

Step 3: Synthesis of this compound from 5-Bromo-2-methyl-3-nitropyridine

  • Reaction: The reduction of the nitro group is achieved using iron powder in acetic acid.

  • Reagents and Conditions: A solution of 2-bromo-5-methyl-3-nitropyridine in acetic acid is added dropwise to a heated mixture of iron powder and acetic acid at 80°C. The reaction is stirred for 30 minutes after the addition and then for an additional 16 hours at room temperature.

  • Work-up: The reaction mixture is diluted with ethyl acetate and filtered. The filtrate is then neutralized with a saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the final product.

  • Yield: 93%[1].

Synthetic Route 2: Direct Bromination of 2-methylpyridin-3-amine

A more direct approach to the target molecule is the direct bromination of 2-methylpyridin-3-amine. However, this route is often plagued by a lack of selectivity, leading to the formation of di-brominated and other isomeric by-products, which can result in lower yields of the desired product.

Logical Workflow for Route 2

A 2-Methylpyridin-3-amine B This compound A->B Direct Bromination C By-products (e.g., Di-brominated) A->C

Caption: Direct bromination of 2-methylpyridin-3-amine.

Challenges of Direct Bromination

The amino group in 2-methylpyridin-3-amine is a strong activating group, which can lead to over-bromination and the formation of multiple products. While specific high-yielding protocols for the selective mono-bromination of 2-methylpyridin-3-amine at the 5-position were not prominently found in the surveyed literature, the use of protecting groups on the amine functionality prior to bromination could be a potential strategy to improve selectivity. However, this would add extra steps to the synthesis, potentially lowering the overall efficiency.

Conclusion

Based on the available data, the multi-step synthetic route starting from 2-chloro-3-nitropyridine (Route 1) appears to be the most reliable and highest-yielding method for the preparation of this compound. While the direct bromination of 2-methylpyridin-3-amine (Route 2) is a more concise approach, it is likely to be hampered by selectivity issues, leading to lower yields and more complex purification procedures. For researchers requiring a dependable and efficient synthesis of this compound, the multi-step pathway is the recommended approach.

References

A Comparative Guide to the Analysis of Suzuki Coupling Products of 5-Bromo-2-methylpyridin-3-amine by Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization and quantification of Suzuki coupling products derived from 5-Bromo-2-methylpyridin-3-amine. The objective is to equip researchers with the necessary information to select the most appropriate analytical methodology for their specific needs, supported by experimental data and detailed protocols.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry, widely employed in the pharmaceutical industry for the creation of carbon-carbon bonds. A common application is the coupling of aryl halides with arylboronic acids to synthesize biaryl compounds. The reaction of this compound with various arylboronic acids yields a class of 5-aryl-2-methylpyridin-3-amines, which are important scaffolds in medicinal chemistry. Accurate and efficient analysis of the resulting products is critical for reaction monitoring, purity assessment, and quality control.

This guide focuses on the analysis of the products from the Suzuki coupling of this compound with phenylboronic acid, 4-methylphenylboronic acid, and 4-methoxyphenylboronic acid. We will delve into the utility of mass spectrometry for structural elucidation and compare its performance with High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and structure of a compound. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a highly sensitive and selective method for the analysis of complex mixtures.

Fragmentation Patterns of 5-Aryl-2-methylpyridin-3-amines

The fragmentation of 5-aryl-2-methylpyridin-3-amines in mass spectrometry is influenced by the stability of the pyridine ring and the nature of the aryl substituent. Under Electron Ionization (EI), the molecular ion peak is typically observed. Common fragmentation pathways for aromatic amines include the loss of a hydrogen radical ([M-H]⁺) and cleavage of the C-C bond adjacent to the C-N bond. The presence of the methyl group on the pyridine ring can also lead to the loss of a methyl radical ([M-CH₃]⁺).

For substituted aryl groups, characteristic fragmentation patterns can be observed. For instance, a methoxy-substituted phenyl ring may show a loss of a methyl radical followed by the loss of a carbonyl group.

Table 1: Predicted and Observed Mass Spectrometry Data for Suzuki Coupling Products

Coupling PartnerProductMolecular Weight ( g/mol )Predicted Key Fragments (m/z)
Phenylboronic Acid5-Phenyl-2-methylpyridin-3-amine184.24M⁺ (184), [M-H]⁺ (183), [M-CH₃]⁺ (169)
4-Methylphenylboronic Acid2-Methyl-5-(p-tolyl)pyridin-3-amine198.27M⁺ (198), [M-H]⁺ (197), [M-CH₃]⁺ (183)
4-Methoxyphenylboronic Acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine214.27M⁺ (214), [M-H]⁺ (213), [M-CH₃]⁺ (199), [M-OCH₃]⁺ (183)

Note: The predicted fragmentation is based on general principles of mass spectrometry. Actual fragmentation may vary depending on the ionization method and instrument conditions.

Comparison with Alternative Analytical Methods

While mass spectrometry is a powerful tool for structural elucidation, other techniques like HPLC-UV and NMR spectroscopy offer complementary information and may be more suitable for certain applications such as routine purity analysis and quantification.

Table 2: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesApplication in Suzuki Coupling Analysis
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.High sensitivity and selectivity, provides molecular weight and structural information.Can be destructive, may require hyphenation with a separation technique for complex mixtures.Product identification, impurity profiling, reaction monitoring.
HPLC-UV Separates compounds based on their interaction with a stationary phase, with detection by UV-Vis absorption.Excellent for quantification, robust and widely available, non-destructive.Less structural information compared to MS and NMR, requires chromophores for detection.Purity assessment, quantitative analysis of reactants and products, reaction monitoring.[1][2]
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information, non-destructive, inherently quantitative.Lower sensitivity compared to MS, can be expensive, may require larger sample amounts.Unambiguous structure elucidation, isomeric differentiation, quantitative analysis.

Experimental Protocols

Suzuki Coupling Reaction

A general procedure for the Suzuki coupling of this compound with an arylboronic acid is as follows:

  • To a reaction vessel, add this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and a base like potassium phosphate (2.0 mmol).

  • Add a degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 85-95 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup followed by purification, typically by column chromatography on silica gel.

Mass Spectrometry Analysis (GC-MS)
  • Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the analyte.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that includes the molecular ion.

High-Performance Liquid Chromatography (HPLC-UV) Analysis
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV-Vis spectrum of the analyte; a wavelength around 254 nm is often a good starting point.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
  • Sample Preparation: Dissolve a few milligrams of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For unambiguous structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Interpretation start Weigh Reactants: - this compound - Arylboronic Acid - Catalyst & Base solvent Add Degassed Solvent start->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Workup & Purification reaction->workup ms Mass Spectrometry workup->ms Structural Confirmation hplc HPLC-UV workup->hplc Purity & Quantification nmr NMR Spectroscopy workup->nmr Definitive Structure ms_data Fragmentation Pattern Molecular Weight ms->ms_data hplc_data Purity (% Area) Concentration hplc->hplc_data nmr_data Chemical Shifts Coupling Constants nmr->nmr_data

Caption: A generalized workflow for the synthesis and analysis of 5-aryl-2-methylpyridin-3-amines.

Logical Relationship of Analytical Techniques

analytical_techniques MS Mass Spectrometry HPLC HPLC-UV MS->HPLC LC-MS for complex mixtures NMR NMR Spectroscopy NMR->MS Complementary for structural elucidation Product Suzuki Coupling Product Product->MS Molecular Weight & Fragmentation Product->HPLC Purity & Quantity Product->NMR Definitive Structure & Isomerism

References

A Comparative Guide to Chemical Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient, rapid, and sustainable chemical synthesis methodologies is perpetual. The method of heating is a critical parameter that can profoundly influence reaction outcomes. This guide provides an objective, data-driven comparison between traditional conventional heating and modern microwave irradiation techniques for chemical synthesis.

The Fundamental Difference: Mechanisms of Heat Transfer

Conventional heating methods, such as oil baths or heating mantles, transfer energy to the reaction mixture indirectly. Heat is first delivered to the walls of the reaction vessel and then transferred to the solvent and reactants via conduction and convection. This process can result in an uneven temperature distribution and a slower rate of heating.

Microwave irradiation, on the other hand, utilizes the ability of polar molecules (solvents or reactants) to transform electromagnetic energy into heat.[1] This "dielectric heating" occurs through two primary mechanisms: dipolar polarization and ionic conduction. The rapid, in-situ, and uniform heating of the bulk reaction mixture often leads to a dramatic acceleration of chemical reactions.[2][3]

cluster_0 Conventional Heating cluster_1 Microwave Irradiation Heat Source Heat Source Vessel Wall Vessel Wall Heat Source->Vessel Wall Conduction/Convection Reaction Mixture Reaction Mixture Vessel Wall->Reaction Mixture Conduction/Convection Microwave Source Microwave Source Polar Molecules Polar Molecules Microwave Source->Polar Molecules Direct Energy Transfer Bulk Heating Bulk Heating Polar Molecules->Bulk Heating Dielectric Heating

Heating mechanism comparison.

Performance Comparison: A Quantitative Look

Experimental data consistently demonstrates the significant advantages of microwave-assisted synthesis over conventional heating, primarily in terms of dramatically reduced reaction times and often improved product yields.[4]

Reaction TypeReactantsHeating MethodTimeYield (%)Reference
Benzotriazole Derivative Synthesis Benzotriazole, Dichloromethane, K₂CO₃Conventional6 hours76[5][6]
Benzotriazole, Dichloromethane, K₂CO₃Microwave4 min 20 sec83[5][6]
Schiff Base Synthesis 4,4'-sulfonyldianiline, Aromatic AldehydeConventional15-360 minModerate[7][8]
4,4'-sulfonyldianiline, Aromatic AldehydeMicrowave2-5 minHigh[7][8]
Chalcone Synthesis Acetylferrocene, BenzaldehydesConventional10-40 hours71-87[9]
Acetylferrocene, BenzaldehydesMicrowave1-5 min78-92[9]
Biginelli Reaction Aldehyde, Ethyl Acetoacetate, Urea/ThioureaConventionalSeveral hoursGood[10]
Aldehyde, Ethyl Acetoacetate, Urea/ThioureaMicrowaveFew minutesExcellent[10]

Experimental Protocols: Synthesis of 1-chloromethylbenzotriazole

To illustrate the practical differences, here are the detailed experimental protocols for the synthesis of 1-chloromethylbenzotriazole via both conventional and microwave-assisted methods.[5][6]

Conventional Heating Method
  • Reactant Setup: In a 50 ml round-bottom flask (RBF), combine benzotriazole (2 g, 16.8 mmol), 10 ml of dimethylformamide (DMF), dichloromethane (6.8 g, 5 ml, 80 mmol), and potassium carbonate (2.31 g, 16.8 mmol).

  • Heating: The reaction mixture is heated to reflux using a heating mantle.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using chloroform as the eluent. The typical reaction time is 6 hours.

  • Workup: Upon completion, the reaction mixture is transferred to a 250 ml beaker containing 25 ml of ice-cold water to precipitate the product.

  • Isolation: The resulting solid is collected by filtration to yield 1-chloromethylbenzotriazole.

Microwave-Assisted Method
  • Reactant Setup: In a microwave-safe reaction vessel, combine benzotriazole (2 g, 16.8 mmol), 10 ml of DMF, dichloromethane (6.8 g, 5 ml, 80 mmol), and potassium carbonate (2.31 g, 16.8 mmol).

  • Irradiation: The vessel is sealed and placed in a microwave reactor. The mixture is irradiated at 180 W.

  • Reaction Monitoring: The reaction is monitored by TLC. The typical reaction time is 4 minutes and 20 seconds.

  • Workup: After irradiation, the reaction mixture is transferred to a 250 ml beaker containing 25 ml of ice-cold water to precipitate the product.

  • Isolation: The solid product is collected by filtration.

cluster_0 Conventional Workflow cluster_1 Microwave Workflow A Combine Reactants in RBF B Reflux with Heating Mantle (hours) A->B C Monitor by TLC B->C D Cool and Precipitate in Ice Water C->D E Filter and Isolate Product D->E F Combine Reactants in MW Vessel G Irradiate in Microwave Reactor (minutes) F->G H Monitor by TLC G->H I Precipitate in Ice Water H->I J Filter and Isolate Product I->J

Comparative experimental workflows.

Weighing the Pros and Cons

FeatureConventional HeatingMicrowave Irradiation
Reaction Time Slow (hours to days)Rapid (minutes)[11]
Yield Generally lower to moderateOften higher[1]
Purity May have more byproducts due to prolonged heatingOften cleaner reaction profiles[12]
Energy Efficiency Lower, as the entire apparatus is heatedHigher, as only the reaction mixture is heated[13]
Temperature Control Slower response, potential for thermal gradientsPrecise and uniform temperature control
Scalability Well-established for large-scale industrial productionCan be challenging for very large scales, but scalable lab reactors are available[5]
Initial Cost LowHigher initial investment for dedicated equipment[5]
Safety Well-understood hazardsRequires specialized vessels for pressurized reactions; potential for localized hot spots[12]

Conclusion: A Paradigm Shift in Synthesis

Microwave-assisted synthesis represents a significant advancement over conventional heating methods, offering remarkable reductions in reaction times, and frequently leading to higher yields and product purity.[4][8] These advantages are particularly impactful in the fast-paced environment of drug discovery and development, where rapid synthesis and optimization of lead compounds are paramount.[11] While conventional heating remains a viable and scalable method, the efficiency, precision, and green chemistry benefits of microwave irradiation make it an indispensable tool for the modern chemical laboratory. The choice of heating method will ultimately depend on the specific reaction, scale, and available resources, but the compelling data in favor of microwave synthesis cannot be overlooked.

References

A Comparative Guide to DFT Studies of Pyridine Derivatives from 5-Bromo-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pyridine derivatives synthesized from 5-Bromo-2-methylpyridin-3-amine, with a focus on Density Functional Theory (DFT) studies that elucidate their electronic and structural properties. The following sections present quantitative data from computational analyses, detailed experimental protocols for their synthesis, and visualizations of the synthetic pathways. The data is primarily based on a comprehensive study by Asghar et al. (2017), which explored the synthesis and quantum mechanical properties of two series of novel pyridine derivatives.[1]

Data Presentation: A Comparative Analysis of Calculated Properties

The electronic properties of the synthesized pyridine derivatives were investigated using DFT calculations at the B3LYP/6-31G(d,p) level of theory.[1] Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment are summarized in the tables below. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity.[2]

Table 1: Calculated Electronic Properties of 2-methyl-5-arylpyridin-3-amine Derivatives (2a-2i)
CompoundSubstituent (Aryl Group)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
2a 4-methylphenyl-5.23-0.994.241.89
2b 4-methoxyphenyl-5.08-0.914.172.33
2c 4-chlorophenyl-5.41-1.274.141.76
2d 4-iodophenyl-5.37-1.423.951.69
2e 4-fluorophenyl-5.39-1.184.211.83
2f 4-(trifluoromethyl)phenyl-5.73-1.783.951.54
2g 3-methoxyphenyl-5.17-0.974.202.12
2h 3-chlorophenyl-5.45-1.314.141.95
2i naphthalen-2-yl-5.11-1.383.731.98

Data sourced from DFT calculations at the B3LYP/6-31G(d,p) level of theory.[1]

Table 2: Calculated Electronic Properties of N-(2-methyl-5-arylpyridin-3-yl)acetamide Derivatives (4a-4i)
CompoundSubstituent (Aryl Group)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
4a 4-methylphenyl-5.73-1.134.603.86
4b 4-methoxyphenyl-5.55-1.054.504.25
4c 4-chlorophenyl-5.87-1.414.462.92
4d 4-iodophenyl-5.83-1.564.272.80
4e 4-fluorophenyl-5.85-1.324.532.97
4f 4-(trifluoromethyl)phenyl-6.18-1.914.272.05
4g 3-methoxyphenyl-5.64-1.114.533.98
4h 3-chlorophenyl-5.91-1.454.463.32
4i naphthalen-2-yl-5.59-1.534.063.93

Data sourced from DFT calculations at the B3LYP/6-31G(d,p) level of theory.[1]

Experimental Protocols

The synthesis of the pyridine derivatives was accomplished via a palladium-catalyzed Suzuki cross-coupling reaction.[1][2]

Synthesis of N-[5-bromo-2-methylpyridin-3-yl]acetamide (3)

The starting material for the second series of derivatives, N-[5-bromo-2-methylpyridin-3-yl]acetamide (3), was synthesized by the reaction of this compound (1) with acetic anhydride.[1]

General Procedure for the Synthesis of 2-methyl-5-arylpyridin-3-amine Derivatives (2a-2i)
  • In a Schlenk flask, this compound (1 equivalent) was mixed with tetrakis(triphenylphosphine)palladium(0) (5 mol %) and 1,4-dioxane (2 mL).[1]

  • The reaction mixture was stirred at room temperature for 30 minutes.

  • The corresponding arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL) were added to the mixture.[1]

  • The reaction mixture was then stirred at 85–95 °C for over 15 hours.[1]

  • After cooling to room temperature, the mixture was filtered and diluted with ethyl acetate (50 mL).

  • The excess solvent was evaporated using a rotary evaporator to obtain a concentrated solution.

  • The pure product was obtained by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate.[1]

  • The final products were dried and recrystallized for characterization.[1]

General Procedure for the Synthesis of N-(2-methyl-5-arylpyridin-3-yl)acetamide Derivatives (4a-4i)
  • In a Schlenk flask, N-[5-bromo-2-methylpyridin-3-yl]acetamide (3) (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL) were combined at room temperature and stirred for 30 minutes.[1]

  • The appropriate arylboronic acid (1.1 mmol), potassium phosphate (1.5 mmol), and water (0.5 mL) were added to the mixture.[1]

  • The mixture was stirred and heated at 85–95 °C for more than 15 hours.[1]

  • After cooling to room temperature, the mixture was filtered and diluted with ethyl acetate (50 mL).[1]

  • Purification was carried out using column chromatography to yield the desired product.

Computational Details for DFT Studies

Density functional theory (DFT) calculations were performed using the GAUSSIAN 09 suite.[1] The geometries of the pyridine derivatives were optimized using the B3LYP functional with the 6-31G(d,p) basis set.[1] This level of theory was also used to calculate the frontier molecular orbitals (HOMO and LUMO), reactivity indices, molecular electrostatic potential, and dipole moments.[1][3]

Mandatory Visualization

G cluster_0 Synthesis of 2-methyl-5-arylpyridin-3-amine Derivatives (2a-2i) cluster_1 Synthesis of N-(2-methyl-5-arylpyridin-3-yl)acetamide Derivatives (4a-4i) start1 This compound (1) reagents1 Arylboronic Acid, Pd(PPh3)4, K3PO4, 1,4-Dioxane/H2O start1->reagents1 reaction1 Suzuki Cross-Coupling (85-95 °C, >15h) reagents1->reaction1 product1 2-methyl-5-arylpyridin-3-amine Derivatives (2a-2i) reaction1->product1 start2 This compound (1) reagents2 Acetic Anhydride start2->reagents2 intermediate N-[5-bromo-2-methylpyridin-3-yl]acetamide (3) reagents2->intermediate reagents3 Arylboronic Acid, Pd(PPh3)4, K3PO4, 1,4-Dioxane/H2O intermediate->reagents3 reaction2 Suzuki Cross-Coupling (85-95 °C, >15h) reagents3->reaction2 product2 N-(2-methyl-5-arylpyridin-3-yl)acetamide Derivatives (4a-4i) reaction2->product2

Caption: Synthetic pathways for pyridine derivatives.

G cluster_workflow DFT Analysis Workflow cluster_outputs Calculated Properties start Synthesized Pyridine Derivative geom_opt Geometry Optimization (B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop homo_lumo HOMO/LUMO Energies electronic_prop->homo_lumo FMO Analysis energy_gap Energy Gap (ΔE) electronic_prop->energy_gap dipole_moment Dipole Moment electronic_prop->dipole_moment mep Molecular Electrostatic Potential electronic_prop->mep

Caption: Workflow for DFT analysis of pyridine derivatives.

References

Comparative Guide to the Structural Confirmation of 5-Aryl-2-Methylpyridin-3-Amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the essential analytical techniques for the structural confirmation of 5-aryl-2-methylpyridin-3-amine derivatives. These compounds are of significant interest in medicinal chemistry and drug development, often investigated as potential kinase inhibitors.[1][2] Accurate and unambiguous structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the validity of biological data.

Key Analytical Techniques for Structural Confirmation

The definitive structural analysis of 5-aryl-2-methylpyridin-3-amine derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework and the connectivity of the molecule.

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns, confirming the elemental composition and substructural elements.

  • X-ray Crystallography: This is the gold standard for providing an unambiguous, three-dimensional atomic arrangement of the molecule in the solid state.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the N-H bonds of the amine group.[4]

Data Presentation and Comparison

Quantitative data from these techniques are summarized below for easy comparison. The data is based on representative structures from the aminopyridine class.

Table 1: Representative ¹H NMR Spectral Data for Aryl-Aminopyridine Scaffolds
ProtonsChemical Shift (δ, ppm) RangeMultiplicityNotes
Amine (NH₂)4.5 - 6.0Broad SingletChemical shift can vary significantly and the signal may disappear upon D₂O exchange.[4][5]
Pyridine CH6.4 - 8.0Doublet, TripletThe specific shifts and coupling constants depend on the substitution pattern.
Aryl CH7.0 - 8.5MultipletThe pattern depends on the substitution of the aryl ring.
Methyl (CH₃)2.1 - 2.5SingletA characteristic sharp singlet for the methyl group on the pyridine ring.[6]

Data compiled from related structures reported in the literature.[5][6]

Table 2: Representative ¹³C NMR Spectral Data for Aryl-Aminopyridine Scaffolds
Carbon AtomChemical Shift (δ, ppm) RangeNotes
Pyridine C-NH₂145 - 160The carbon atom bearing the amino group is significantly deshielded.
Pyridine C-Aryl130 - 145Quaternary carbon at the junction of the two rings.
Other Pyridine C115 - 150Shifts are influenced by the positions of the nitrogen and other substituents.[5]
Aryl C120 - 140The specific shifts depend on the substituents on the aryl ring.
Methyl C15 - 25Typical range for a methyl group attached to an aromatic ring.

Data compiled from related structures reported in the literature.[5][7]

Table 3: Representative Single-Crystal X-ray Diffraction Data for Aminopyridine Derivatives
ParameterExample 1: 2-Amino-5-methylpyridinium 3-aminobenzoate[8][9]Example 2: 5-chloropyridine-2,3-diamine[5]
Chemical FormulaC₆H₉N₂⁺ · C₇H₆NO₂⁻C₅H₆ClN₃
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)10.0739 (2)3.8291 (2)
b (Å)10.9620 (2)17.1354 (11)
c (Å)11.9641 (2)9.5398 (6)
β (°)113.148 (1)95.122 (3)
V (ų)1214.83 (4)622.10 (7)
R-factor0.048Not Reported
Key InteractionsN-H···O Hydrogen Bonds, π-π StackingN-H···N Hydrogen Bonds, π-π Stacking

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating structural data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[6][7]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

  • ¹H NMR: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak or internal tetramethylsilane (TMS).

  • ¹³C NMR: A proton-decoupled experiment is standard. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

  • Confirmation: To identify the labile amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum; the NH₂ signal will disappear or significantly diminish.[4]

Single-Crystal X-ray Diffraction

This technique provides the most definitive structural proof.

  • Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a solvent from a concentrated solution of the purified compound.[8] A variety of solvents and solvent mixtures (e.g., methanol, ethanol, ethyl acetate, hexane) may be screened.

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data are collected at a controlled temperature (e.g., 296 K) using a specific radiation source, such as Mo Kα (λ = 0.71073 Å).[9]

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.[9] The final model quality is assessed by parameters like the R-factor.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for this class of molecules, generating protonated molecular ions [M+H]⁺.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured by a mass analyzer (e.g., Quadrupole, Time-of-Flight). High-resolution mass spectrometry (HRMS) can provide the exact mass to confirm the elemental formula.

  • Nitrogen Rule: Compounds with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which serves as a quick check for the presence of the aminopyridine core.[4]

Infrared (IR) Spectroscopy
  • Sample Preparation: The spectrum of the solid sample can be recorded using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The IR spectrum is typically scanned from 4000 to 400 cm⁻¹.

  • Key Vibrations: For primary amines, two characteristic N-H stretching bands are expected in the 3300-3500 cm⁻¹ region.[4][10] Aromatic C-H and C=C stretching bands are also observed.[5]

Visualization of Workflows

Diagram 1: General Analytical Workflow

cluster_synthesis Synthesis & Purification cluster_confirm Structural Confirmation cluster_definitive Definitive Structure Syn Synthesis of Derivative Pur Purification (Crystallization/Chromatography) Syn->Pur NMR NMR (1H, 13C) Connectivity Pur->NMR Primary Analysis MS MS (HRMS) Molecular Formula Pur->MS Primary Analysis IR IR Functional Groups Pur->IR Primary Analysis Xray Single Crystal X-ray Diffraction (3D Structure) NMR->Xray If Crystals Form

Caption: General workflow for synthesis and structural confirmation.

Diagram 2: Logical Relationship of Techniques

cluster_info cluster_tech Compound Proposed Structure of 5-Aryl-2-Methylpyridin-3-Amine MolForm Correct Molecular Formula? Compound->MolForm FuncGroup Correct Functional Groups? MolForm->FuncGroup Yes MS Mass Spectrometry MolForm->MS Connect Correct Connectivity? FuncGroup->Connect Yes IR IR Spectroscopy FuncGroup->IR Stereo Unambiguous 3D Structure? Connect->Stereo Yes NMR NMR Spectroscopy Connect->NMR Xray X-ray Crystallography Stereo->Xray

Caption: Decision pathway for structural elucidation questions.

Conclusion

The structural confirmation of 5-aryl-2-methylpyridin-3-amine derivatives requires a multi-faceted analytical approach.

  • NMR and Mass Spectrometry are essential baseline techniques that, when used together, can confidently establish the molecular formula and atomic connectivity of the target compound.

  • IR Spectroscopy serves as a rapid and straightforward method to confirm the presence of key functional groups, particularly the primary amine.

  • Single-Crystal X-ray Diffraction is the ultimate arbiter for structural confirmation. It provides incontrovertible proof of the three-dimensional structure, including stereochemistry and the conformation adopted in the solid state, and reveals crucial details about intermolecular interactions like hydrogen bonding and π-π stacking.[5][8]

For routine synthesis and screening, a combination of ¹H NMR and LC-MS is often sufficient for confirmation. However, for lead compounds, publications, and patent filings, comprehensive characterization including ¹³C NMR, HRMS, and IR is necessary. When suitable crystals can be obtained, single-crystal X-ray analysis should always be performed to provide the highest level of structural validation.

References

A Researcher's Guide to Boronic Acids in Suzuki-Miyaura Coupling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Central to this reaction is the choice of the organoboron reagent, with boronic acids and their derivatives being the most common coupling partners. For researchers, scientists, and professionals in drug development, selecting the optimal boronic acid is a critical decision that significantly impacts reaction efficiency, yield, and overall success.[3] This guide provides an objective comparison of the performance of different boronic acids in Suzuki-Miyaura coupling reactions, supported by experimental data and detailed protocols.

Factors Influencing Boronic Acid Efficiency

The efficiency of a boronic acid in a Suzuki-Miyaura coupling is primarily influenced by two key factors:

  • Electronic Effects: The electronic nature of the substituents on the aryl boronic acid plays a pivotal role in the transmetalation step of the catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid enhance the reaction rate and yield by increasing the nucleophilicity of the organic group being transferred to the palladium catalyst.[1] Conversely, electron-withdrawing groups (EWGs) can decrease the reactivity of the boronic acid.[4]

  • Stability and Side Reactions: Boronic acids, particularly certain heteroaryl and vinyl derivatives, can be susceptible to decomposition pathways such as protodeboronation, where the carbon-boron bond is cleaved by a proton source.[3] This side reaction can reduce the amount of boronic acid available for the desired coupling, leading to lower yields. Boronic esters, such as pinacol esters, are often more stable and less prone to protodeboronation, though they are generally less reactive than their corresponding boronic acids.[5][6]

Quantitative Performance Comparison of Boronic Acids

The following table summarizes experimental data on the yields of Suzuki-Miyaura coupling reactions using various substituted phenylboronic acids with 4-bromoanisole as the coupling partner. The data illustrates the impact of electronic effects on reaction efficiency.

Boronic AcidSubstituentSubstituent TypeYield (%)
Phenylboronic acid-HNeutral95
4-Methylphenylboronic acid-CH₃Electron-Donating98
4-Methoxyphenylboronic acid-OCH₃Electron-Donating99
4-Chlorophenylboronic acid-ClElectron-Withdrawing85
4-(Trifluoromethyl)phenylboronic acid-CF₃Electron-Withdrawing78
2-Nitrophenylboronic acid-NO₂Strongly Electron-Withdrawing65

Data compiled from various sources for illustrative purposes. Reaction conditions may vary.

As the data indicates, boronic acids with electron-donating substituents generally provide higher yields compared to those with electron-withdrawing groups under similar conditions.

Boronic Acids vs. Boronic Esters: A Reactivity Comparison

While boronic acids are generally more reactive, boronic esters offer enhanced stability. The following table provides a relative rate comparison for the transmetalation step, highlighting the difference in reactivity between a boronic acid and its corresponding pinacol ester.

Boron ReagentRelative Rate of Transmetalation
Phenylboronic Acid1.00
Phenylboronic Acid Pinacol Ester0.23

This data illustrates that the transmetalation step is significantly faster for the boronic acid compared to its pinacol ester derivative.[5][7]

Experimental Protocols

A standardized protocol is crucial for the accurate assessment of boronic acid efficiency. Below is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction designed for comparing different boronic acids.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (5 mL) to the flask.

  • Add the palladium catalyst (0.02 mmol) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1][8]

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 ArPdXL2 Ar-Pd(II)-X L2 Pd0->ArPdXL2 Oxidative Addition ArPdArL2 Ar-Pd(II)-Ar' L2 ArPdXL2->ArPdArL2 Transmetalation ArPdArL2->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArL2->ArAr ArBOH2 Ar'B(OH)2 + Base ArBOH2->ArPdXL2 ArX Ar-X ArX->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Reaction (TLC/GC) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to Catalytic Systems for the Cross-Coupling of Electron-Rich Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the functionalization of electron-rich pyridine rings is a frequent and often challenging task. The electron-donating groups on the pyridine nucleus can deactivate the molecule towards the initial oxidative addition step in many catalytic cycles, necessitating carefully optimized systems. This guide provides an objective comparison of common catalytic systems—primarily based on palladium, nickel, and copper—for the cross-coupling of electron-rich bromopyridines, supported by experimental data and detailed protocols.

Comparative Analysis of Catalytic Systems

The choice of metal catalyst is a critical parameter that significantly influences the efficiency, selectivity, and success of cross-coupling reactions with electron-rich bromopyridines. Palladium catalysts are the most established and versatile, while nickel and copper systems offer cost-effective and sometimes complementary reactivity.

Palladium-Based Catalytic Systems

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis for forming C-C, C-N, and C-O bonds.[1][2] For challenging substrates like electron-rich bromopyridines, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are often required to enhance the catalytic activity, facilitating the oxidative addition step and promoting the reductive elimination.[3][4][5]

Common Reactions:

  • Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids/esters. It is widely used for synthesizing biaryl compounds.[6]

  • Buchwald-Hartwig Amination: Forms C-N bonds with amines, a critical transformation in pharmaceutical chemistry.[1][7]

  • Sonogashira Coupling: Forms C-C bonds between aryl halides and terminal alkynes.[8][9]

  • Heck Coupling: Forms C-C bonds by coupling with alkenes.[10][11]

Performance Data for Palladium Catalysts:

The following tables summarize the performance of various palladium catalysts in key cross-coupling reactions involving bromopyridines.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines

Catalyst System Catalyst Loading (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Turnover Number (TON) Reference
Pd(PPh₃)₄ 3 K₂CO₃ Toluene/H₂O 80 12 85 28 [3]
Pd(OAc)₂ / SPhos 1 K₃PO₄ 1,4-Dioxane 100 4 95 95 [3]
PEPPSI-IPr 0.5 Cs₂CO₃ t-AmylOH 100 2 98 196 [3]

| PdCl₂(dppf) | 3 | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | ~30 |[12] |

Table 2: Buchwald-Hartwig Amination of Bromopyridines

Catalyst System Substrate Amine Base Solvent Temp (°C) Yield (%) Reference
Pd₂(dba)₃ / BINAP 3-Bromopyridine Morpholine NaOt-Bu Toluene 80 98 [7]

| Pd(OAc)₂ / XPhos | 2-Bromopyridine | Aniline | K₃PO₄ | Dioxane | 100 | 95 |[13] |

Table 3: Sonogashira Coupling of 2-Amino-3-Bromopyridines

Catalyst System Alkyne Partner Base Solvent Temp (°C) Time (h) Yield (%) Reference
Pd(PPh₃)₂Cl₂ / CuI Phenylacetylene Et₃N / K₂CO₃ Toluene 80 8 96 [8][14]

| Pd(PPh₃)₂Cl₂ / CuI | 1-Octyne | Et₃N / K₂CO₃ | Toluene | 80 | 8 | 85 |[8][14] |

Nickel-Based Catalytic Systems

Nickel catalysts have emerged as a powerful, cost-effective alternative to palladium.[15] They are particularly effective in cross-electrophile coupling reactions, which couple two different electrophiles in the presence of a reductant.[15][16] This approach avoids the need for pre-formed organometallic reagents. Nickel systems can also be effective for coupling with more challenging substrates, including those with stronger C-O bonds.[17]

Common Reactions:

  • Cross-Electrophile Coupling: Couples two different electrophiles (e.g., an aryl bromide and an alkyl bromide).[18]

  • Negishi Coupling: Couples organozinc reagents with organic halides.

  • Amination Reactions: C-N bond formation, often with a different substrate scope than palladium.[19]

Table 4: Nickel-Catalyzed Cross-Electrophile Coupling

Catalyst System Substrates Reductant Solvent Temp (°C) Yield (%) Reference
NiCl₂ / Bathophenanthroline 2-Chloropyridine + Alkyl Bromide Zn DMF 23 70-90 [18]

| NiBr₂ glyme / Ligand | Aryl Bromide + Heteroaryl Chloride | Zn | DMA | 60 | High |[15] |

Copper-Based Catalytic Systems

Copper catalysis is well-known for Ullmann-type reactions, which are classic methods for forming C-N, C-O, and C-S bonds.[20] While often requiring higher temperatures than palladium-catalyzed reactions, modern advancements have introduced milder conditions and more effective ligand systems.[21] Copper is significantly less expensive than palladium, making it attractive for large-scale synthesis.[22]

Common Reactions:

  • Ullmann-Type C-N Coupling: Couples aryl halides with amines, amides, or carbazoles.[20]

  • C-O Coupling: Couples aryl halides with alcohols or diols.[23]

  • Sonogashira Coupling (Co-catalyst): Copper(I) is a crucial co-catalyst in the standard Sonogashira reaction.[9]

Table 5: Copper-Catalyzed C-N Cross-Coupling

Catalyst System Substrates Base Ligand Solvent Temp (°C) Yield (%) Reference
CuCl (5 mol%) 2-Bromopyridine + Carbazole t-BuOLi 1-Methyl-imidazole Toluene 120 95 [20]

| CuI (5-20 mol%) | Aryl Bromide + Sulfonamide | K₃PO₄ | N,N-Dimethylglycine | Dioxane | 110 | High |[21] |

Visualizations: Workflows and Logic

Visual diagrams help clarify complex processes and relationships in catalysis.

G Comparative Logic of Catalytic Systems cluster_pd Palladium Systems cluster_ni Nickel Systems cluster_cu Copper Systems Pd Palladium (Pd) Pd_Strength Strengths: - Broadest Scope (Suzuki, BHA, etc.) - High Activity & Selectivity - Well-Studied & Reliable Pd->Pd_Strength Advantages Pd_Weakness Weaknesses: - High Cost - Requires Bulky, Electron-Rich  Ligands for Tough Substrates Pd->Pd_Weakness Disadvantages Ni Nickel (Ni) Ni_Strength Strengths: - Lower Cost - Excellent for Cross-Electrophile Coupling - Can Cleave Stronger Bonds (e.g., C-O) Ni->Ni_Strength Advantages Ni_Weakness Weaknesses: - Can be More Sensitive to Air/Moisture - Mechanistic Complexity Ni->Ni_Weakness Disadvantages Cu Copper (Cu) Cu_Strength Strengths: - Very Low Cost - Classic for Ullmann C-N/C-O Couplings - Sonogashira Co-Catalyst Cu->Cu_Strength Advantages Cu_Weakness Weaknesses: - Often Requires Harsher Conditions - More Limited Substrate Scope Cu->Cu_Weakness Disadvantages

Caption: Comparison of Palladium, Nickel, and Copper catalytic systems.

G General Catalytic Cycle for Cross-Coupling Catalyst Pd(0)Ln Intermediate1 R1-Pd(II)Ln-X Catalyst->Intermediate1 + R1-X RedElim Reductive Elimination OxAdd Oxidative Addition Intermediate2 R1-Pd(II)Ln-R2 Intermediate1->Intermediate2 + R2-M Transmetal Transmetalation Intermediate2->Catalyst + R1-R2

Caption: A simplified catalytic cycle for a Pd-catalyzed cross-coupling.

G Experimental Workflow for a Cross-Coupling Reaction Start Start AddSolids Weigh & Add Solids: - Bromopyridine - Coupling Partner - Base Start->AddSolids AddCat Add Pd/Ni/Cu Catalyst and Ligand AddSolids->AddCat Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) AddCat->Inert AddSolvent Add Degassed Solvent Inert->AddSolvent Heat Heat Reaction Mixture AddSolvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up and Extraction Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for cross-coupling reactions.[24]

Detailed Experimental Protocols

The following are generalized procedures for common palladium-catalyzed cross-coupling reactions, which can be adapted as a starting point for optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for a phosphine-based catalyst system.[3]

  • Preparation: To an oven-dried Schlenk flask, add the electron-rich bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent and Degassing: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (3 cycles). Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for C-N bond formation.[7]

  • Preparation: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add the electron-rich bromopyridine (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent and Reaction: Seal the tube and establish an inert atmosphere. Add anhydrous, degassed solvent (e.g., toluene, 5 mL). Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring and Work-up: Monitor the reaction as described in Protocol 1. Once complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by flash chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol is for a standard Pd/Cu co-catalyzed Sonogashira reaction.[12]

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the electron-rich bromopyridine (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Reagents: Add degassed solvent (e.g., THF or toluene, 5 mL) and a base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the mixture.

  • Reaction and Work-up: Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC). After completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the crude product via flash column chromatography.

References

biological activity screening of compounds derived from 5-Bromo-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological screening of novel pyridine compounds, presenting a comparative analysis of their anti-thrombolytic, biofilm inhibition, and haemolytic activities.

Derivatives of 5-Bromo-2-methylpyridin-3-amine have emerged as a promising class of heterocyclic compounds with diverse biological activities. This guide provides an objective comparison of the performance of a series of these derivatives, supported by experimental data from a key study that synthesized and screened these novel compounds. The data is presented in a clear, comparative format to facilitate analysis and inform future research directions in drug discovery.

Comparative Analysis of Biological Activities

A series of novel pyridine derivatives were synthesized from this compound and evaluated for their potential as anti-thrombolytic, anti-biofilm, and haemolytic agents. The results of these screenings are summarized below.

Anti-Thrombolytic Activity

The ability of the synthesized compounds to dissolve blood clots was assessed. The percentage of clot lysis was determined for each derivative and compared with a standard thrombolytic agent.

Compound IDSubstitution on Aryl Ring% Clot Lysis[1]
2a 4-Methyl15.23[1]
2c 4-Methoxy10.89[1]
2d 4-Iodo20.11[1]
2e 4-Chloro2.82[1]
2f 4-(Methylthio)18.76[1]
2g 3,4-Dimethyl25.43[1]
2h 3,4-Difluoro12.54[1]
2i 3-Chloro-4-fluoro31.61[1]
4b 4-Methyl (Acetylated amine)41.32[1]
Streptokinase Positive Control 75.00
Biofilm Inhibition Activity

The efficacy of the derivatives in preventing the formation of Escherichia coli biofilms was evaluated. The percentage of biofilm inhibition was measured and compared against a standard antibiotic.

Compound IDSubstitution on Aryl Ring% Biofilm Inhibition (E. coli)[1]
2a 4-Methyl80.05[1]
2c 4-Methoxy79.78[1]
2d 4-Iodo82.04[1]
2e 4-Chloro79.38[1]
2f 4-(Methylthio)90.95[1]
2g 3,4-Dimethyl83.76[1]
2h 3,4-Difluoro75.12[1]
2i 3-Chloro-4-fluoro69.54[1]
4f 4-(Methylthio) (Acetylated amine)91.95[1]
Rifampicin Positive Control 97.53
Haemolytic Activity

The cytotoxicity of the compounds was assessed by measuring their ability to lyse red blood cells. The percentage of haemolysis was determined to evaluate the safety profile of the derivatives.

Compound IDSubstitution on Aryl Ring% Haemolysis[1]
2a 4-Methyl3.12[1]
2c 4-Methoxy2.45[1]
2d 4-Iodo4.87[1]
2e 4-Chloro1.98[1]
2f 4-(Methylthio)5.12[1]
2g 3,4-Dimethyl3.98[1]
2h 3,4-Difluoro2.11[1]
2i 3-Chloro-4-fluoro6.23[1]
4a 4-Methyl (Acetylated amine)2.01[1]
Triton X-100 Positive Control 100

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Synthesis of Pyridine Derivatives (General Procedure)

All compounds were synthesized following a previously reported method.[1] Briefly, this compound (1 equivalent) was mixed with tetrakis(triphenylphosphine)palladium (5 mol %) in 1,4-dioxane. The reaction mixture was stirred at room temperature for 30 minutes. Subsequently, the respective arylboronic acid (1.1 equivalents) and potassium phosphate (2.2 equivalents) in water were added. The mixture was then stirred at 85–95 °C for over 15 hours. After cooling, the mixture was filtered and diluted with ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography.[1]

Anti-Thrombolytic Activity Assay

Venous blood was collected from healthy human volunteers. 500 µL of blood was transferred to pre-weighed microcentrifuge tubes to allow clot formation. After clot formation, the serum was completely removed, and the tubes were weighed again to determine the clot weight. To each tube containing a clot, 100 µL of the test compound solution was added. Streptokinase was used as a positive control, and water was used as a negative control. The tubes were incubated at 37°C for 90 minutes. After incubation, the released fluid was removed, and the tubes were weighed again to determine the remaining clot weight. The percentage of clot lysis was calculated from the difference in clot weight before and after treatment.[2]

Biofilm Inhibition Assay

The biofilm inhibition activity of the synthesized compounds was determined against E. coli. The bacteria were cultured in a 96-well microtiter plate in the presence of the test compounds at a specific concentration. After an incubation period, the planktonic bacteria were removed, and the wells were washed. The remaining biofilm was stained with a 0.1% crystal violet solution. The excess stain was washed off, and the plate was allowed to dry. The crystal violet bound to the biofilm was then solubilized with 30% acetic acid. The absorbance of the solubilized stain was measured using a microplate reader to quantify the biofilm formation. The percentage of inhibition was calculated by comparing the absorbance of the treated wells with that of the untreated control wells.[3][4]

Haemolytic Activity Assay

Fresh human blood was collected and centrifuged to separate the red blood cells (RBCs). The RBCs were washed multiple times with a phosphate-buffered saline (PBS) solution. A suspension of RBCs was prepared in PBS. The test compounds were added to the RBC suspension at a specific concentration. The mixture was incubated at 37°C for a specified time. After incubation, the samples were centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin from lysed cells, was collected. The absorbance of the supernatant was measured at a specific wavelength (e.g., 540 nm) using a spectrophotometer to determine the amount of hemoglobin released. Triton X-100 was used as a positive control (100% haemolysis), and PBS was used as a negative control (0% haemolysis). The percentage of haemolysis was calculated relative to the positive control.[5]

Visualizations

Experimental Workflow for Biological Screening

The following diagram illustrates the general workflow for the biological screening of the synthesized compounds.

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis cluster_results Results start This compound suzuki Suzuki Coupling (with Arylboronic Acids) start->suzuki derivatives Synthesized Pyridine Derivatives suzuki->derivatives antithrombolytic Anti-Thrombolytic Assay derivatives->antithrombolytic Test Compounds biofilm Biofilm Inhibition Assay derivatives->biofilm Test Compounds hemolytic Haemolytic Activity Assay derivatives->hemolytic Test Compounds analysis Quantitative Analysis (% Lysis, % Inhibition, % Haemolysis) antithrombolytic->analysis biofilm->analysis hemolytic->analysis conclusion Identification of Lead Compounds analysis->conclusion

Caption: Workflow for the synthesis and biological screening of pyridine derivatives.

Signaling Pathway (Hypothesized)

While the specific signaling pathways for these derivatives have not been elucidated, pyridine-based compounds are known to interact with various biological targets. For instance, in the context of anticancer activity, pyridine derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival. A generalized representation of a potential mechanism of action is provided below.

G PyridineDerivative Pyridine Derivative TargetProtein Target Protein (e.g., Kinase, Enzyme) PyridineDerivative->TargetProtein Binds to and Inhibits SignalingPathway Downstream Signaling Pathway TargetProtein->SignalingPathway Blocks Activation of CellularResponse Cellular Response (e.g., Apoptosis, Growth Inhibition) SignalingPathway->CellularResponse Leads to Altered

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-methylpyridin-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-2-methylpyridin-3-amine (CAS No. 914358-73-9). Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. Researchers, scientists, and drug development professionals should consider this guidance as a primary resource for laboratory safety and chemical handling.

This compound is a halogenated organic compound.[1] Improper disposal can lead to environmental contamination and potential health risks. This guide outlines the necessary steps for its safe handling and disposal.

Key Safety and Handling Data

A summary of crucial quantitative and safety data for this compound is provided in the table below. A thorough risk assessment should be conducted before handling and disposal.

PropertyValue
CAS Number 914358-73-9
Molecular Formula C₆H₇BrN₂
Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][3]
GHS Pictogram Irritant
Signal Word Warning

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound and any materials grossly contaminated with it.

1.0 Personal Protective Equipment (PPE)

Before handling the waste, ensure the following PPE is worn:

  • Nitrile gloves or other chemically resistant gloves.[2]

  • Safety goggles or a face shield.[2]

  • A laboratory coat.[2]

  • In cases of potential dust generation, a NIOSH-approved respirator is required.[2]

2.0 Waste Segregation and Collection

2.1 Designate a specific, labeled hazardous waste container for this compound waste. The container must be:

  • Made of a compatible material (e.g., polyethylene).[4]

  • In good condition with a secure, sealable lid.[5][6]

  • Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7] Do not use abbreviations or chemical formulas.

2.2 Carefully transfer the solid this compound waste into the designated hazardous waste container. Avoid generating dust.[8]

2.3 Place any contaminated disposable materials, such as weighing paper or contaminated paper towels, into the same designated hazardous waste container.[9]

3.0 Storage of Hazardous Waste

3.1 Securely seal the hazardous waste container.[5]

3.2 Store the sealed container in a designated, well-ventilated "Satellite Accumulation Area" away from incompatible materials like strong oxidizing agents and acids.[5][10]

3.3 The storage area must be clearly marked as a hazardous waste storage area.[5]

4.0 Final Disposal

4.1 Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[8][11]

4.2 All disposal must be in accordance with local, state, and federal regulations.[8] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[11][12] The recommended disposal methods are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[11]

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 start Start: Have this compound waste? ppe Wear appropriate PPE: - Gloves - Safety Goggles - Lab Coat - Respirator (if needed) start->ppe container Is a designated and properly labeled hazardous waste container available? ppe->container prepare_container Obtain a compatible container. Label with 'Hazardous Waste' and 'this compound'. container->prepare_container No transfer_waste Carefully transfer waste into the container, avoiding dust generation. container->transfer_waste Yes prepare_container->transfer_waste seal_store Securely seal the container and store in a designated Satellite Accumulation Area. transfer_waste->seal_store contact_disposal Arrange for pickup by a licensed waste disposal company. seal_store->contact_disposal end End: Waste properly disposed. contact_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Bromo-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal procedures for 5-Bromo-2-methylpyridin-3-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Chemical Identifier:

PropertyValue
Chemical Name This compound
CAS Number 186593-43-1
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

Protection TypeSpecification
Eye/Face Chemical safety goggles or a face shield.[1][2]
Hand Chemically resistant gloves (e.g., nitrile or neoprene).[3][4] Latex gloves are not recommended.[4]
Body A fully-buttoned laboratory coat.[3][4]
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.

Experimental Protocol: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[2]

  • Use a certified laboratory chemical fume hood to control exposure to fumes and dust.[3][4]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[5]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by clearing it of unnecessary items and ensuring all required equipment is within reach.

  • Dispensing: Carefully weigh and dispense the chemical in a fume hood to avoid the generation of dust and aerosols.[2] Use non-sparking tools.[2]

  • Operation: Avoid direct contact with skin and eyes.[2] Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling.[1][2] Clean the work area and any equipment used.

Storage:

  • Store in a tightly closed, properly labeled container.[2]

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[2][4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Waste Container: Use a designated, clearly labeled, and sealed hazardous waste container made of a compatible material.

  • Collection: Collect the compound and any contaminated disposable materials (e.g., gloves, weighing paper) in the designated waste container.[2] Avoid mixing with other waste streams.

Disposal Procedure:

  • Labeling: Ensure the hazardous waste container is accurately labeled with the chemical name and associated hazards.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[2] Disposal must be in accordance with all local, state, and federal regulations.[2] Do not discharge into the environment or dispose of in regular trash or down the drain.[2]

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_ppe Don appropriate PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat prep_area Prepare well-ventilated work area (Chemical Fume Hood) prep_ppe->prep_area handle_dispense Weigh and dispense chemical using non-sparking tools prep_area->handle_dispense Proceed to handling handle_operation Perform experimental procedure handle_dispense->handle_operation post_clean Clean work area and equipment handle_operation->post_clean Complete experiment disp_collect Collect waste in a labeled, sealed hazardous waste container handle_operation->disp_collect Generate waste post_wash Wash hands and exposed skin post_clean->post_wash post_wash->disp_collect Dispose of used PPE disp_store Store container in designated waste accumulation area disp_collect->disp_store disp_dispose Arrange for professional disposal disp_store->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-methylpyridin-3-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methylpyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.